molecular formula C21H22N6O4S2 B12370056 CTPS1-IN-1

CTPS1-IN-1

Cat. No.: B12370056
M. Wt: 486.6 g/mol
InChI Key: VIXAYXSBOOBUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CTPS1-IN-1 is a useful research compound. Its molecular formula is C21H22N6O4S2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22N6O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

N-[1-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]cyclopropyl]-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C21H22N6O4S2/c1-2-31-18-11-22-10-16(24-18)13-3-6-15(23-9-13)19(28)26-21(7-8-21)17-12-32-20(25-17)27-33(29,30)14-4-5-14/h3,6,9-12,14H,2,4-5,7-8H2,1H3,(H,25,27)(H,26,28)

InChI Key

VIXAYXSBOOBUNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)NC3(CC3)C4=CSC(=N4)NS(=O)(=O)C5CC5

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of CTPS1-IN-1 in T Cell Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) synthase 1 (CTPS1) has emerged as a critical enzyme in the proliferation of T lymphocytes. Its activity is essential for the de novo synthesis of CTP, a fundamental precursor for DNA, RNA, and phospholipids. In resting T cells, CTPS1 expression is low; however, upon T cell receptor (TCR) activation, its expression is rapidly upregulated to meet the metabolic demands of proliferation. This T cell-specific reliance on CTPS1 makes it an attractive therapeutic target for selectively dampening lymphocyte activation in various pathologies, including autoimmune diseases and T cell malignancies. This technical guide provides an in-depth overview of the mechanism of action of CTPS1 inhibitors, with a focus on a representative molecule, CTPS1-IN-1 (STP938), in T cells.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the CTPS1 enzyme. CTPS1 catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor. By binding to CTPS1, this compound blocks this crucial step in the de novo pyrimidine (B1678525) synthesis pathway.

The consequences of CTPS1 inhibition in activated T cells are profound and multifaceted:

  • Depletion of Intracellular CTP Pools: Inhibition of CTPS1 leads to a rapid and concentration-dependent decrease in the intracellular concentration of CTP. This effect is highly specific, as the levels of other nucleotides, such as ATP and GTP, remain largely unaffected.

  • Cell Cycle Arrest: The depletion of CTP, a critical building block for DNA synthesis, results in the arrest of T cells in the S phase of the cell cycle. This is evidenced by a decrease in the expression of the proliferation marker Ki-67.

  • Inhibition of T Cell Proliferation: The cell cycle arrest directly translates to a potent, concentration-dependent suppression of T cell proliferation upon stimulation with agents like anti-CD3/CD28 antibodies.

  • Suppression of Cytokine Release: Interestingly, CTPS1 inhibition also leads to a rapid and concentration-dependent suppression of T cell cytokine release. This effect appears to be independent of the anti-proliferative effects, as it occurs before the first cell division.

  • Induction of Apoptosis: In neoplastic T cells, prolonged inhibition of CTPS1 can induce apoptosis, highlighting its potential as a cytotoxic agent in T cell cancers.

Quantitative Data

The following tables summarize the quantitative data for a representative selective CTPS1 inhibitor, STP938.

Parameter Value Cell Line/System Citation
Selectivity >1,300-fold for human CTPS1 over CTPS2Recombinant human enzymes[1]
IC50 19 - 128 nMMyeloma cell lines (sensitive)
IC50 < 100 nM77% (43/56) of hematological cancer cell lines[2]
Effect on Proliferation Full suppression at 1 µMCD3/CD28-induced T cells in whole blood[1]

Table 1: In vitro activity of the selective CTPS1 inhibitor STP938.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of CTPS1 Inhibition in T Cells

CTPS1_Inhibition_Pathway cluster_0 T Cell Activation cluster_1 De Novo Pyrimidine Synthesis cluster_2 Downstream Effects TCR_CD28 TCR/CD28 Stimulation CTPS1 CTPS1 TCR_CD28->CTPS1 Upregulates UTP UTP UTP->CTPS1 CTP CTP CTPS1->CTP ATP, Gln DNA_RNA_Synth DNA/RNA Synthesis CTP->DNA_RNA_Synth Required for Proliferation T Cell Proliferation DNA_RNA_Synth->Proliferation S_Phase S Phase Arrest DNA_RNA_Synth->S_Phase Cytokine_Release Cytokine Release Proliferation->Cytokine_Release CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Inhibits

Caption: Signaling pathway of CTPS1 inhibition in T cells.

Experimental Workflow for Assessing CTPS1 Inhibitor Activity

Experimental_Workflow cluster_assays Functional Assays start Isolate Human PBMCs stimulate Stimulate with anti-CD3/CD28 beads start->stimulate treat Treat with this compound (e.g., STP938) stimulate->treat incubate Incubate (24-72h) treat->incubate prolif_assay Proliferation Assay (Tritiated Thymidine or Ki-67) incubate->prolif_assay cytokine_assay Cytokine Release Assay (Luminex) incubate->cytokine_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) incubate->cell_cycle_assay nucleotide_assay Intracellular Nucleotide Measurement (LC-MS) incubate->nucleotide_assay

Caption: General experimental workflow for evaluating CTPS1 inhibitors.

Detailed Experimental Protocols

T Cell Proliferation Assay

Principle: To assess the effect of a CTPS1 inhibitor on the proliferation of activated T cells. Proliferation can be measured by the incorporation of a radiolabeled nucleoside (tritiated thymidine) during DNA synthesis or by the expression of the proliferation-associated nuclear antigen Ki-67.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Stimulation and Treatment:

    • Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

    • Activate T cells using anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 or with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).

    • Concurrently, treat the cells with a range of concentrations of the CTPS1 inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Measurement:

    • Tritiated Thymidine Incorporation: 18 hours prior to harvesting, pulse the cells with 1 µCi of [3H]-thymidine per well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Ki-67 Staining: Harvest the cells, fix, and permeabilize them. Stain with a fluorescently labeled anti-Ki-67 antibody and analyze by flow cytometry.

Cytokine Release Assay

Principle: To quantify the levels of various cytokines released into the culture supernatant by activated T cells following treatment with a CTPS1 inhibitor.

Methodology:

  • Cell Culture: Set up the T cell stimulation and inhibitor treatment as described in the T Cell Proliferation Assay protocol.

  • Supernatant Collection: After 24 to 72 hours of incubation, centrifuge the plates and carefully collect the culture supernatants.

  • Cytokine Quantification (Luminex Assay):

    • Use a commercially available multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure the concentrations of multiple cytokines (e.g., IFN-γ, IL-2, TNF-α).

    • Follow the manufacturer's instructions for incubating the supernatants with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

    • Analyze the samples on a Luminex instrument.

Intracellular Nucleotide Measurement by LC-MS

Principle: To quantify the intracellular concentrations of CTP, ATP, and GTP in activated T cells treated with a CTPS1 inhibitor.

Methodology:

  • Cell Culture and Treatment: Culture and treat stimulated T cells with the CTPS1 inhibitor as previously described.

  • Metabolite Extraction:

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 80% methanol).

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the nucleotides using a suitable chromatography column (e.g., a C18 column with an ion-pairing agent).

    • Detect and quantify the nucleotides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for CTP, ATP, and GTP.

    • Use stable isotope-labeled internal standards for accurate quantification.

Conclusion

This compound and other selective CTPS1 inhibitors represent a promising therapeutic strategy for modulating T cell-mediated immune responses. Their mechanism of action is centered on the specific depletion of CTP in activated T cells, leading to a cascade of events that ultimately suppress proliferation and effector functions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to further characterize and advance this novel class of immunomodulatory agents.

References

The Role of CTPS1-IN-1 and Selective CTPS1 Inhibition in Pyrimidine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids. The de novo biosynthesis of pyrimidines is a critical metabolic pathway for proliferating cells, with CTP synthase 1 (CTPS1) catalyzing the final, rate-limiting step: the conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1] While a second isoform, CTPS2, can fulfill this role in most tissues, rapidly dividing cells, particularly activated lymphocytes and various cancer cells, exhibit a critical dependency on CTPS1.[1][2] This isoform-specific reliance has positioned CTPS1 as a compelling therapeutic target for immunological disorders and oncology. This technical guide provides an in-depth overview of the role of selective CTPS1 inhibitors, with a focus on the preclinical compound CTPS1-IN-1 and other exemplary molecules, in the context of pyrimidine (B1678525) biosynthesis. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Introduction: CTPS1 as a Therapeutic Target

The de novo pyrimidine synthesis pathway provides the necessary building blocks for nucleic acid replication, a hallmark of cellular proliferation.[3] The final step, the ATP-dependent amination of UTP to CTP, is catalyzed by two homologous enzymes, CTPS1 and CTPS2.[1][4] While CTPS2 is broadly expressed, CTPS1 is significantly upregulated in activated T and B cells, as well as in a variety of hematological and solid tumors.[2][5] Genetic evidence from humans with hypomorphic mutations in the CTPS1 gene reveals severe immunodeficiency due to impaired lymphocyte proliferation, yet a lack of other major clinical consequences, highlighting the non-redundant and specific role of CTPS1 in the immune system.[6] This makes selective inhibition of CTPS1 an attractive therapeutic strategy to target pathological cell proliferation while potentially minimizing off-target effects.[2]

This compound is a potent, orally active small molecule inhibitor of both human CTPS1 and CTPS2.[7] More recent research has focused on developing highly selective CTPS1 inhibitors, such as STP938 and STP-B, which exhibit minimal activity against CTPS2, offering a more targeted approach.[2][8]

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of CTP from UTP is a critical control point in the de novo pyrimidine pathway. The process is tightly regulated by substrate availability and allosteric feedback.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Synthesis UTP Uridine Triphosphate (UTP) CTPS1 CTPS1 UTP->CTPS1 Glutamine Glutamine Glutamine->CTPS1 ATP ATP ATP->CTPS1 CTP Cytidine Triphosphate (CTP) CTPS1->CTP NH3 ADP + Pi DNA_RNA_Lipids DNA, RNA, Phospholipids CTP->DNA_RNA_Lipids CTPS1_IN_1 This compound / Selective Inhibitors CTPS1_IN_1->CTPS1

Caption: De Novo CTP Synthesis Pathway and Point of Inhibition.

Quantitative Data for CTPS1 Inhibitors

The potency and selectivity of various CTPS1 inhibitors have been characterized through in vitro enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Activity of CTPS1 Inhibitors
CompoundTargetSpeciesIC50 (nM)Reference
This compoundCTPS1Human32[7]
CTPS2Human18[7]
CTPS1Rat27[7]
CTPS2Rat23[7]
CTPS1Mouse26[7]
CTPS2Mouse33[7]
STP938CTPS1Human>1,300-fold selective over CTPS2[8]
STP-BCTPS1Human>1,300-fold selective over CTPS2[2]
Table 2: Anti-proliferative Activity of Selective CTPS1 Inhibitors in Cancer Cell Lines
CompoundCell LineCancer TypeIC50Reference
STP938Hematological Cell Lines (43/56)Hematological Malignancies< 100 nM[9]
T-cell derived cell linesT-cell MalignanciesMany < 10 nM[10]
STP-BNeoplastic T-cell linesT-cell MalignanciesNanomolar concentrations[11]

Experimental Protocols

A variety of assays are employed to characterize the activity of CTPS1 inhibitors. Below are the methodologies for key experiments.

CTPS1 Enzymatic Activity Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified CTPS1.

Method 1: RapidFire Mass-Spectrometry Assay [12]

  • Reaction Setup: Prepare a reaction mixture containing purified human CTPS1 (e.g., 50 nM), ATP (e.g., 120 µM), UTP (e.g., 160 µM), GTP (e.g., 60 µM), L-Glutamine (e.g., 100 µM), and varying concentrations of the test inhibitor in an appropriate buffer.

  • Incubation: Allow the reaction to proceed at 25°C for a defined period (e.g., 120 minutes).

  • Quenching: Stop the reaction by adding 1% formic acid.

  • Internal Standard: Add a known concentration of a stable isotope-labeled CTP internal standard (e.g., 0.5 µM ¹³C₉¹⁵N₃-CTP).

  • Analysis: Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the amount of CTP produced relative to the internal standard.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Method 2: ADP-Glo™ Kinase Assay [12]

  • Principle: This assay quantifies the amount of ADP produced, which is stoichiometric to the CTP synthesized.

  • Reaction Setup: Perform the enzymatic reaction as described above.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.

  • Measurement: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and thus to the CTPS1 activity.

  • Data Analysis: Calculate IC50 values as described for the mass-spectrometry assay.

Enzymatic_Assay_Workflow cluster_workflow Enzymatic Assay Workflow cluster_ms Mass Spectrometry cluster_adp ADP-Glo Assay start Reaction Mix: Purified CTPS1, Substrates (UTP, ATP, Gln), Inhibitor incubation Incubate at 25°C start->incubation quench Quench Reaction incubation->quench add_is Add Internal Standard (¹³C-CTP) quench->add_is add_adp_reagent Add ADP-Glo™ Reagent quench->add_adp_reagent analyze_ms RapidFire MS Analysis add_is->analyze_ms end Calculate IC50 analyze_ms->end add_kd_reagent Add Kinase Detection Reagent add_adp_reagent->add_kd_reagent measure_lum Measure Luminescence add_kd_reagent->measure_lum measure_lum->end

Caption: Workflow for CTPS1 Enzymatic Activity Assays.

Cell-Based Proliferation Assays

Objective: To assess the effect of CTPS1 inhibition on the proliferation of cancer cell lines.

Method: CellTiter-Glo® Luminescent Cell Viability Assay [13]

  • Cell Seeding: Plate cancer cells (e.g., Jurkat T-ALL cells) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the CTPS1 inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent: Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and its substrate to measure ATP levels, which correlate with cell viability.

  • Signal Stabilization: Mix the contents and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values for growth inhibition.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of a CTPS1 inhibitor in a preclinical animal model.

Method: Mouse Collagen-Induced Arthritis (CIA) Model (for anti-inflammatory effects) [7]

  • Disease Induction: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Treatment: Once clinical signs of arthritis appear, randomize the animals into treatment and vehicle control groups. Administer this compound (e.g., 10-50 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 18 days).[7]

  • Monitoring: Monitor the animals regularly for clinical signs of arthritis, such as paw swelling and redness, and assign a clinical score. Body weight and general health should also be monitored.

  • Endpoint Analysis: At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the clinical scores and histological parameters between the treated and control groups to determine the efficacy of the inhibitor.

Method: Human Cancer Cell Line Xenograft Model [9]

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., Jurkat T-ALL cells) into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the CTPS1 inhibitor (e.g., STP938, orally) or vehicle at a defined dose and schedule.

  • Tumor Measurement: Measure tumor volume (e.g., with calipers) at regular intervals throughout the study.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume in the control group or a set number of days).

  • Data Analysis: Compare the tumor growth curves between the treated and vehicle groups to assess anti-tumor activity. Tumor growth inhibition (TGI) can be calculated.

Mechanism of Action and Signaling Consequences

Inhibition of CTPS1 leads to the depletion of intracellular CTP pools.[9] This has several downstream consequences, particularly in rapidly dividing cells that cannot compensate through the salvage pathway or CTPS2 activity.

MOA_Signaling CTPS1_Inhibitor Selective CTPS1 Inhibitor CTPS1 CTPS1 CTPS1_Inhibitor->CTPS1 CTP_depletion Depletion of CTP pools CTPS1->CTP_depletion blocks production DNA_synthesis_block Inhibition of DNA Synthesis CTP_depletion->DNA_synthesis_block RNA_synthesis_block Inhibition of RNA Synthesis CTP_depletion->RNA_synthesis_block S_phase_arrest S-Phase Arrest DNA_synthesis_block->S_phase_arrest Replication_stress Replication Stress DNA_synthesis_block->Replication_stress Apoptosis Apoptosis S_phase_arrest->Apoptosis Replication_stress->Apoptosis

Caption: Downstream Effects of CTPS1 Inhibition.

The depletion of CTP leads to an imbalance in the nucleotide pool, which is critical for DNA replication. This results in replication stress and cell cycle arrest, primarily in the S-phase.[2][14] In cancer cells that are highly dependent on de novo pyrimidine synthesis, prolonged S-phase arrest and unresolved replication stress ultimately trigger apoptosis, leading to cell death.[2][15]

Conclusion and Future Directions

The selective inhibition of CTPS1 represents a promising therapeutic strategy for a range of diseases characterized by aberrant cell proliferation, including cancers and autoimmune disorders. The development of highly selective inhibitors like STP938, which is currently in clinical trials, underscores the therapeutic potential of this approach.[8][16] this compound and other preclinical tools have been instrumental in elucidating the fundamental role of CTPS1 in pyrimidine biosynthesis and its consequences for cell fate. Future research will likely focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding the therapeutic application of CTPS1 inhibitors to a broader range of solid tumors.[13][14] The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting field.

References

The Advent of CTPS1 Inhibition: A Targeted Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, critical for the rapid proliferation of cancer cells. The final and rate-limiting step in the de novo synthesis of CTP is catalyzed by CTP synthase (CTPS). Humans express two isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 is essential for lymphocyte proliferation and is overexpressed in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3] This document provides a comprehensive technical overview of CTPS1-IN-1 and other selective CTPS1 inhibitors, their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. The potent and selective inhibition of CTPS1 represents a promising new frontier in targeted cancer therapy, with the potential for a wide therapeutic window and synergistic effects with other anti-cancer agents.[4][5][6]

Introduction: The Rationale for Targeting CTPS1 in Oncology

Cancer is characterized by uncontrolled cell division, which places a high demand on the cellular machinery for nucleotide biosynthesis to support DNA replication and RNA synthesis.[7] The pyrimidine (B1678525) nucleotide CTP is a critical building block, and its de novo synthesis is often upregulated in cancer cells to meet this demand.[2]

CTP synthase 1 (CTPS1) and CTPS2 catalyze the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP.[2] While both isoforms perform the same catalytic function, their tissue expression and roles differ significantly. Genetic studies in humans have revealed that individuals with inherited CTPS1 deficiency exhibit severe immunodeficiency due to impaired T- and B-cell proliferation, but otherwise show no major clinical consequences, indicating that CTPS2 can compensate for CTPS1 function in non-hematopoietic tissues.[1][8] This observation provides a strong rationale for the selective inhibition of CTPS1 as a therapeutic strategy to target lymphoid malignancies and other cancers with minimal on-target toxicity in normal tissues.[1][8][9]

Increased expression of CTPS1 has been reported in a variety of cancers, including lymphoma, multiple myeloma, colorectal cancer, and triple-negative breast cancer, and often correlates with a poor prognosis.[1][10][11] Preclinical studies have demonstrated that selective inhibition of CTPS1 leads to cancer cell death and tumor growth inhibition, validating its potential as a therapeutic target.[1][5][12]

Quantitative Data on CTPS1 Inhibitors

A number of selective small-molecule inhibitors of CTPS1 have been developed and characterized. This section summarizes the available quantitative data for two such inhibitors, this compound (also referred to as compound 27) and STP-B (a preclinical compound from the same series as STP938, which is in clinical trials).

Table 1: In Vitro Potency of CTPS1 Inhibitors
CompoundTargetSpeciesIC50 (nM)AssayReference
This compoundCTPS1Human32Biochemical Assay[13]
This compoundCTPS2Human18Biochemical Assay[13]
This compoundCTPS1Rat27Biochemical Assay[13]
This compoundCTPS2Rat23Biochemical Assay[13]
This compoundCTPS1Mouse26Biochemical Assay[13]
This compoundCTPS2Mouse33Biochemical Assay[13]
STP-BCTPS1Human>1,300-fold selectivity over CTPS2Biochemical Assay[10][14]
Table 2: Anti-proliferative Activity of STP-B in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
JEKO-1Mantle Cell Lymphoma31-234[15]
JURKATT-cell Acute Lymphoblastic LeukemiaNanomolar range[1]
Multiple Myeloma Cell Lines (various)Multiple Myeloma7-3100 (median 220)[15]

Signaling Pathways and Mechanism of Action

Inhibition of CTPS1 depletes the intracellular pool of CTP, leading to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells. The mechanism of action involves the modulation of several key signaling pathways.

Induction of Replication Stress and the DNA Damage Response (DDR)

The depletion of CTP, a crucial building block for DNA synthesis, leads to stalling of replication forks and the accumulation of single-stranded DNA. This replication stress activates the DNA Damage Response (DDR) pathway. In multiple myeloma cells, inhibition of CTPS1 with STP-B has been shown to activate the ATR-CHK1 and ATM-CHK2 signaling cascades.[6] This provides a strong rationale for combining CTPS1 inhibitors with inhibitors of the DDR pathway, such as ATR, CHK1, or WEE1 inhibitors, to induce synthetic lethality.[5][6]

CTPS1_inhibitor CTPS1 Inhibitor (e.g., this compound, STP-B) CTPS1 CTPS1 CTPS1_inhibitor->CTPS1 Inhibits CTP_depletion CTP Depletion CTPS1->CTP_depletion Depletes Replication_stress Replication Stress CTP_depletion->Replication_stress Induces ATR_CHK1 ATR-CHK1 Pathway Activation Replication_stress->ATR_CHK1 Apoptosis Apoptosis ATR_CHK1->Apoptosis Leads to DDR_inhibitor DDR Inhibitor (ATR, CHK1, WEE1) DDR_inhibitor->ATR_CHK1 Inhibits

Caption: Synergistic effect of CTPS1 and DDR inhibitors.

Cell Cycle Arrest and Regulation of p53

CTPS1 inhibition has been shown to induce cell cycle arrest, primarily in the S-phase, as a consequence of insufficient nucleotides for DNA replication.[3][16] Furthermore, studies in colorectal cancer have implicated the p53 pathway in the cellular response to CTPS1 inhibition. Silencing of CTPS1 was found to promote the expression of p53, which in turn suppressed the expression of the cell cycle-related genes GTSE1 and CDK2, leading to inhibited proliferation and metastasis.[11]

CTPS1_inhibition CTPS1 Inhibition p53 p53 CTPS1_inhibition->p53 Promotes expression GTSE1_CDK2 GTSE1, CDK2 p53->GTSE1_CDK2 Suppresses expression Cell_Cycle_Arrest Cell Cycle Arrest GTSE1_CDK2->Cell_Cycle_Arrest Inhibition leads to Proliferation_Metastasis Proliferation & Metastasis GTSE1_CDK2->Proliferation_Metastasis Drives

Caption: CTPS1 inhibition and its effect on the p53 pathway and cell cycle.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize CTPS1 inhibitors.

CTPS1 Enzyme Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of recombinant CTPS1 by measuring the production of CTP.

Materials:

  • Recombinant human CTPS1 and CTPS2 enzymes

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, 0.01% Pluronic F-127

  • Substrates: ATP, UTP, GTP, L-Glutamine

  • CTPS1 inhibitor (e.g., this compound)

  • 1% Formic acid

  • ¹³C₉¹⁵N₃-CTP internal standard

  • 384-well plates

  • RapidFire Mass Spectrometry system

Protocol:

  • Prepare a reaction mixture in a 384-well plate containing assay buffer, 50 nM CTPS1, 120 µM ATP, 160 µM UTP, 60 µM GTP, and 100 µM L-Glutamine.[7]

  • Add varying concentrations of the CTPS1 inhibitor to the wells.

  • Incubate the reaction at 25°C for 120 minutes.[7]

  • Stop the reaction by adding 1% formic acid and 0.5 µM ¹³C₉¹⁵N₃-CTP internal standard.[7]

  • Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of CTP produced.

  • Calculate IC50 values by fitting the data to a four-parameter logistic regression model.[7]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., JURKAT, JEKO-1)

  • Complete cell culture medium

  • CTPS1 inhibitor

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cancer cells in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the CTPS1 inhibitor for 72 hours.[17]

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of a CTPS1 inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Cancer cell line (e.g., JURKAT)

  • Matrigel

  • CTPS1 inhibitor (e.g., STP938)

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Sub-lethally irradiate female NOD-SCID mice.[17]

  • Subcutaneously transplant 10⁷ JURKAT cells embedded in Matrigel into the flanks of the mice.[17]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=8 per group).[17]

  • Administer the CTPS1 inhibitor (e.g., subcutaneously every two days) and vehicle control to the respective groups.[17]

  • Measure tumor volume twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Plot tumor growth curves to evaluate the efficacy of the treatment.

Start Start Irradiate Sub-lethal irradiation of NOD-SCID mice Start->Irradiate Transplant Subcutaneous transplantation of 10^7 JURKAT cells in Matrigel Irradiate->Transplant Monitor_Tumor Monitor tumor growth Transplant->Monitor_Tumor Randomize Randomize mice when tumors reach ~150 mm^3 Monitor_Tumor->Randomize Treat Administer CTPS1 inhibitor or vehicle (subcutaneously, every 2 days) Randomize->Treat Measure_Tumor Measure tumor volume twice weekly Treat->Measure_Tumor End End of study, euthanize, and excise tumors Measure_Tumor->End Analyze Analyze data and plot tumor growth curves End->Analyze

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion and Future Directions

The selective inhibition of CTPS1 presents a highly promising and targeted therapeutic strategy for a range of cancers, particularly hematological malignancies. The compelling preclinical data for inhibitors like this compound and the clinical advancement of compounds such as STP938 underscore the potential of this approach.[12][13] Future research should focus on further elucidating the mechanisms of resistance to CTPS1 inhibition, identifying predictive biomarkers of response, and exploring rational combination therapies to maximize clinical benefit. The development of next-generation CTPS1 inhibitors with optimized pharmacokinetic and pharmacodynamic properties will also be crucial for translating the promise of this target into effective cancer treatments.

References

The Anti-Inflammatory Effects of CTPS1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) synthetase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the formation of CTP from uridine (B1682114) 5'-triphosphate (UTP). This process is essential for the synthesis of DNA, RNA, and phospholipids, particularly in rapidly proliferating cells. Activated lymphocytes, key mediators of the inflammatory response, exhibit a high demand for CTP to support their clonal expansion. CTPS1 has been identified as the primary isoform responsible for meeting this demand in lymphocytes, while other cell types can rely on the CTPS2 isoform. This dependency makes selective CTPS1 inhibition a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies.

CTPS1-IN-1 is a potent, orally active inhibitor of both human CTPS1 and CTPS2, with IC50 values of 32 nM and 18 nM, respectively.[1] It has demonstrated anti-inflammatory effects in preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory effects of CTPS1 inhibition, focusing on the mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Anti-Inflammatory Action

The primary anti-inflammatory mechanism of CTPS1 inhibitors stems from their ability to selectively deplete the intracellular pool of CTP in activated lymphocytes. This targeted metabolic disruption leads to the following key downstream effects:

  • Inhibition of Lymphocyte Proliferation: CTP is an essential building block for DNA and RNA synthesis. By limiting the CTP supply, CTPS1 inhibitors effectively halt the proliferation of activated T and B cells, which is a hallmark of the adaptive immune response that drives chronic inflammation.[2][3] This effect has been shown to be reversible with the addition of exogenous cytidine, confirming the on-target mechanism.

  • Induction of Cell Cycle Arrest: The depletion of CTP leads to an arrest of the cell cycle, predominantly in the S-phase, in highly proliferative cells.[4] This prevents the expansion of autoreactive or inflammatory lymphocyte populations.

  • Suppression of Cytokine Release: Inhibition of CTPS1 has been shown to suppress the release of pro-inflammatory cytokines from T cells.[2] Notably, this effect can be independent of the inhibition of cell proliferation, suggesting a more direct role in modulating cytokine synthesis or secretion pathways.[2]

While the direct link is still under investigation, the profound impact on T-cell activation and proliferation suggests a potential downstream effect on key inflammatory signaling pathways such as the Nuclear Factor kappa B (NF-κB) pathway, which is crucial for the transcription of many pro-inflammatory genes.

Data Presentation

In Vitro Efficacy: Inhibition of Cell Proliferation

Selective CTPS1 inhibitors have demonstrated potent anti-proliferative activity against various human cancer cell lines, with a particular sensitivity observed in those of hematopoietic origin.

Cell LineCell TypeInhibitorIC50 (nM)
JURKATT-cell acute lymphoblastic leukemiaSTP-B2 - 183
JEKO-1Mantle cell lymphomaSTP-B2 - 183
Various T-cell malignancies (9 lines)T-cell cancersSTP-B2 - 183
Various B-cell malignancies (14 lines)B-cell cancersSTP-BNanomolar range

STP-B is a potent and highly selective small molecule inhibitor of CTPS1.

In Vivo Efficacy: Anti-Inflammatory Models

This compound and other selective CTPS1 inhibitors have shown significant anti-inflammatory effects in various preclinical models of autoimmune and inflammatory diseases.

Animal ModelCompoundDosingKey Findings
Collagen-Induced Arthritis (CIA) in RatsThis compound10-50 mg/kg, p.o., twice daily for 18 daysResulted in improvements in specific indicators of disease severity.[1]
Collagen-Induced Arthritis (CIA) in RatsAnti-TL1A antibody (targets a pathway relevant to arthritis)Once weekly IV injectionReduced disease symptoms and pathology scores, with efficacy comparable or superior to etanercept.
Delayed-Type Hypersensitivity (DTH) in MiceNTX-871 (selective CTPS1 inhibitor)Oral dosingSignificantly improved disease phenotypes.
Experimental Autoimmune Encephalomyelitis (EAE) in MiceNTX-871Oral dosingSignificantly improved disease phenotypes.

Quantitative data for the reduction in disease severity (e.g., arthritis scores, paw volume) with this compound is not yet publicly available in detail.

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay

Objective: To determine the inhibitory effect of this compound on the proliferation of activated T cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Anti-CD3/CD28 antibodies for T-cell activation.

  • This compound dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a fluorescent dye for proliferation tracking (e.g., CellTrace™ Violet).

  • 96-well culture plates.

  • Luminometer or flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Stimulate the T cells by adding anti-CD3/CD28 antibodies to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • For CellTrace™ Violet assay:

    • Prior to plating, label the cells with CellTrace™ Violet dye according to the manufacturer's protocol.

    • After the 72-hour incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the dye.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a rat model of rheumatoid arthritis.

Materials:

  • Female Lewis rats (8-10 weeks old).

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • This compound formulated for oral administration.

  • Calipers for measuring paw volume.

  • Clinical scoring system for arthritis severity.

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each rat.

  • Booster Immunization (Day 7):

    • Prepare an emulsion of bovine type II collagen (1 mg/mL) in IFA.

    • Inject 100 µL of the emulsion intradermally at a site near the initial injection.

  • Treatment:

    • Begin oral administration of this compound or vehicle control on a prophylactic or therapeutic schedule (e.g., starting from day 0 or after the onset of arthritis). A typical therapeutic dose might be 10-50 mg/kg, administered twice daily.

  • Assessment:

    • Monitor the rats daily for the onset and progression of arthritis, typically starting from day 10.

    • Measure the volume of both hind paws using a plethysmometer or calipers every 2-3 days.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 28), euthanize the animals and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Mandatory Visualizations

CTPS1_Inhibition_Pathway cluster_0 T-Cell Activation TCR T-Cell Receptor (TCR) Activation_Signal Activation Signal TCR->Activation_Signal CD28 CD28 CD28->Activation_Signal CTPS1 CTPS1 Activation_Signal->CTPS1 Upregulation Cytokine_Release Pro-inflammatory Cytokine Release Activation_Signal->Cytokine_Release UTP UTP CTP CTP UTP->CTP CTPS1->CTP DNA_RNA_Synthesis DNA/RNA Synthesis CTP->DNA_RNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Inhibition

Caption: Mechanism of CTPS1 Inhibition

CIA_Workflow cluster_0 Induction Phase cluster_1 Treatment & Monitoring Phase cluster_2 Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen in CFA) Day7 Day 7: Booster Immunization (Collagen in IFA) Treatment Treatment Initiation: This compound or Vehicle (e.g., Day 10-28) Day0->Treatment Arthritis Onset (approx. Day 10-14) Monitoring Monitoring (Daily/Every 2-3 days): - Arthritis Score - Paw Volume Day28 Day 28: Sacrifice Treatment->Day28 Analysis Analysis: - Histology (Paws) - Cytokine Levels (Serum)

Caption: Collagen-Induced Arthritis Experimental Workflow

References

The Critical Role of CTPS1 in Lymphocyte Proliferation: A Technical Guide to the Impact of CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine triphosphate (CTP) synthase 1 (CTPS1) has emerged as a critical metabolic enzyme essential for the proliferation of activated lymphocytes. Its specific upregulation in these cells, in contrast to its dispensable role in most other tissues where the homologous CTPS2 is sufficient, positions CTPS1 as a highly attractive target for therapeutic intervention in autoimmune diseases and lymphoid malignancies. This technical guide provides an in-depth overview of the function of CTPS1 in lymphocyte biology and the impact of its inhibition by small molecules, with a focus on a representative inhibitor, CTPS1-IN-1. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: CTPS1 - A Gatekeeper of Lymphocyte Expansion

Lymphocyte activation, a cornerstone of the adaptive immune response, is characterized by rapid clonal expansion to generate a sufficient number of effector cells to combat pathogens or, in the case of pathology, to drive autoimmune responses or cancer progression. This intense proliferation demands a massive upregulation of biosynthetic pathways to produce the necessary building blocks for new cells, including nucleotides for DNA and RNA synthesis and phospholipids (B1166683) for membrane biogenesis.

CTP is a fundamental precursor for all of these processes. The de novo synthesis of CTP is catalyzed by CTP synthases, which exist as two isoforms in humans: CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 expression is low in resting T cells but is dramatically upregulated upon T-cell receptor (TCR) activation[1]. This differential expression is crucial; genetic studies in humans have revealed that loss-of-function mutations in CTPS1 lead to a severe combined immunodeficiency (SCID)-like phenotype characterized by an impaired ability of T and B cells to proliferate upon antigen receptor stimulation[2]. Conversely, other cell types are largely unaffected due to the compensatory activity of CTPS2[3]. This unique dependency of lymphocytes on CTPS1 makes it an ideal therapeutic target for selectively dampening lymphocyte-driven pathologies without causing widespread systemic toxicity.

This compound and other selective inhibitors are small molecules designed to specifically block the enzymatic activity of CTPS1. By doing so, they effectively starve activated lymphocytes of the CTP required for proliferation, leading to cell cycle arrest and, in some cases, apoptosis. This targeted approach holds immense promise for the development of novel immunomodulatory and anti-cancer therapies.

Mechanism of Action: How this compound Inhibits Lymphocyte Proliferation

CTPS1 catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor[4]. CTPS1 inhibitors, such as this compound (also referred to as compound R80) and STP938, are designed to interfere with this catalytic process. Many of these inhibitors are competitive with respect to ATP, binding to the ATP pocket of the enzyme and preventing the phosphorylation of UTP, a critical step in the reaction[3][5]. The high degree of selectivity of these inhibitors for CTPS1 over CTPS2 is a key feature, ensuring that the inhibitory effect is primarily restricted to the target lymphocyte populations[6].

The direct consequence of CTPS1 inhibition in activated lymphocytes is the depletion of the intracellular CTP pool. This has several downstream effects that collectively halt proliferation:

  • Inhibition of DNA and RNA Synthesis: CTP is a necessary building block for both DNA and RNA. A lack of CTP prevents the replication of the genome and the transcription of genes required for cell division and effector functions.

  • Disruption of Phospholipid Metabolism: CTP is also essential for the synthesis of phospholipids, the major components of cellular membranes. Without sufficient CTP, cells cannot produce the new membranes required for growth and division.

  • Cell Cycle Arrest: The depletion of CTP triggers cell cycle checkpoints, leading to an arrest, often in the S-phase, as the cell is unable to complete DNA replication[7][8].

The following diagram illustrates the central role of CTPS1 in the CTP synthesis pathway and the point of intervention for this compound.

CTPS1_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Inhibition Inhibition cluster_Downstream Downstream Processes UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine Glutamine Glutamine->CTPS1 ATP ATP ATP->CTPS1 CTP CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids CTPS1->CTP CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Phospholipids->Proliferation

Figure 1: CTPS1 signaling pathway and inhibition.

Quantitative Data: The Potency and Selectivity of CTPS1 Inhibitors

The efficacy of CTPS1 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The following tables summarize the reported IC50 values for representative CTPS1 inhibitors against the enzyme itself and in cellular proliferation assays.

Table 1: Enzymatic Inhibition of CTPS1 and CTPS2

InhibitorTargetIC50 (nM)Selectivity (CTPS2/CTPS1)Reference
CTPS Synthetase-IN-1 Human CTPS132>0.5[9]
Human CTPS218[9]
STP938 Human CTPS1->1300-fold[6]
Human CTPS2-[6]

Table 2: Inhibition of Lymphocyte and Lymphoma Cell Line Proliferation

InhibitorCell LineCell TypeIC50Reference
STP938 Hematological Cell Lines (average)Various< 100 nM (in 77% of lines)[10]
T-cell Derived Cell Lines (many)T-cell Lymphoma/Leukemia< 10 nM[11]
Myeloma Cell Lines (sensitive lines)Multiple Myeloma19 - 128 nM[7]
STP-B JURKATT-cell LeukemiaNanomolar range[12]
T-cell Malignancy Cell Lines (9 lines)T-cell MalignanciesNanomolar range[12]
B-cell Malignancy Cell Lines (14 lines)B-cell MalignanciesNanomolar range[12]

Experimental Protocols: A Guide to Key Assays

This section provides detailed methodologies for the key experiments used to characterize the impact of CTPS1 inhibitors on lymphocyte proliferation.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the number of cell divisions a lymphocyte undergoes following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.

Workflow Diagram:

Proliferation_Workflow start Isolate PBMCs stain Stain with CFSE start->stain stimulate Stimulate with anti-CD3/CD28 beads stain->stimulate treat Treat with this compound (various concentrations) stimulate->treat incubate Incubate for 72-96 hours treat->incubate analyze Analyze by Flow Cytometry (measure CFSE dilution) incubate->analyze end Quantify Proliferation analyze->end

Figure 2: Lymphocyte proliferation assay workflow.

Detailed Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Stimulation and Treatment: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells at 2 x 10^5 cells/well in a 96-well plate. Add anti-CD3/CD28 T-cell activation beads at a 1:1 bead-to-cell ratio. Add serial dilutions of this compound or vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells on a flow cytometer, gating on the T-cell populations and measuring the CFSE fluorescence intensity. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.

Western Blot for CTPS1 Expression

This technique is used to detect and quantify the amount of CTPS1 protein in cell lysates.

Workflow Diagram:

Western_Blot_Workflow start Prepare Cell Lysates (e.g., from activated T-cells) quantify Quantify Protein Concentration (BCA assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% non-fat milk transfer->block primary_ab Incubate with primary antibody (anti-CTPS1) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate secondary_ab->detect end Image and Quantify Bands detect->end

Figure 3: Western blot experimental workflow.

Detailed Protocol:

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for CTPS1 (e.g., rabbit anti-CTPS1) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as beta-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

Workflow Diagram:

Cell_Cycle_Workflow start Culture and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest fix Fix in ice-cold 70% Ethanol (B145695) harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Cell Cycle Phases analyze->end

Figure 4: Cell cycle analysis workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The selective inhibition of CTPS1 represents a promising therapeutic strategy for a range of diseases driven by aberrant lymphocyte proliferation. The data presented in this guide highlight the potent and specific effects of CTPS1 inhibitors like this compound on lymphocyte proliferation. The detailed experimental protocols provide a foundation for researchers to further investigate the role of CTPS1 in both normal and pathological immune responses.

Future research in this area will likely focus on:

  • The development of next-generation CTPS1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

  • The exploration of combination therapies, where CTPS1 inhibitors are used in conjunction with other immunomodulatory or anti-cancer agents to achieve synergistic effects.

  • A deeper understanding of the precise molecular mechanisms that govern the differential regulation and function of CTPS1 and CTPS2.

  • The identification of biomarkers to predict which patients are most likely to respond to CTPS1-targeted therapies.

This in-depth technical guide serves as a valuable resource for scientists and clinicians working to translate the exciting science of CTPS1 inhibition into novel and effective therapies for patients in need.

References

A Technical Guide to the Discovery and Synthesis of CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: CTP Synthetase 1 (CTPS1) has emerged as a significant therapeutic target for cancers and autoimmune diseases due to its critical role in the proliferation of lymphocytes.[1][2][3] Its inhibition offers a promising strategy to selectively impede the growth of rapidly dividing cells, such as cancer cells and activated immune cells.[2] This document provides a comprehensive technical overview of CTPS1-IN-1 (also known as CTP Synthetase-IN-1 or compound 27), a potent, orally active pan-inhibitor of CTP Synthetase.[4][5] It covers the inhibitor's discovery, mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Discovery of this compound

The discovery of this compound was the result of a systematic drug discovery campaign that began with a large-scale screening effort and concluded with the optimization of a potent lead candidate. The process started with a high-throughput screening of approximately 240,000 compounds to identify initial weak inhibitors of the target enzyme.[5] Through a process of medicinal chemistry optimization, these initial hits were developed into a first-in-class chemotype, the (2-(alkylsulfonamido)thiazol-4-yl)acetamides, leading to the identification of compound 27 (this compound) as a potent, orally bioavailable agent.[4][5]

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Validation Phase HTS High-Throughput Screening (240,000 compounds) Hit_ID Identification of Weak Inhibitor Hits HTS->Hit_ID Lead_Opt Medicinal Chemistry Lead Optimization Hit_ID->Lead_Opt Candidate Identification of This compound (Compound 27) Lead_Opt->Candidate In_Vitro In Vitro Enzymatic Assays Candidate->In_Vitro Cell_Assays Cell-Based Proliferation Assays In_Vitro->Cell_Assays In_Vivo In Vivo Animal Models (e.g., CIA model) Cell_Assays->In_Vivo

Caption: Workflow for the discovery and validation of this compound.

Mechanism of Action and Signaling Pathway

CTPS1 is a critical regulatory enzyme that catalyzes the final, rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP), using glutamine as a nitrogen source.[2][6] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making it indispensable for cell proliferation.[6][7] this compound acts by inhibiting the enzymatic activity of CTPS1 and its isoform CTPS2, thereby depleting the intracellular pool of CTP.[4] This deprivation of a key nucleotide building block disrupts DNA and RNA synthesis, leading to S-phase arrest in the cell cycle and ultimately inducing apoptosis, particularly in rapidly dividing cells like lymphocytes that rely heavily on this pathway.[1][3] The anti-proliferative effects of the inhibitor can be reversed by the addition of exogenous cytidine, which replenishes CTP pools via the alternative nucleoside salvage pathway, confirming the on-target mechanism of action.[1][8]

Signaling_Pathway cluster_substrates Substrates UTP UTP CTP CTP UTP->CTP dummy DNA_RNA DNA, RNA, Phospholipids Proliferation Cell Proliferation CTPS1_enzyme CTPS1 / CTPS2 (Enzyme) Inhibitor This compound ATP ATP ATP->CTPS1_enzyme Gln Glutamine Gln->CTPS1_enzyme

Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.

Synthesis of this compound

This compound belongs to the (2-(alkylsulfonamido)thiazol-4-yl)acetamide chemical class. The detailed synthetic route is outlined in the primary literature, specifically in the 2022 Journal of Medicinal Chemistry article by Novak et al.[5] While the specific step-by-step protocol is proprietary to the publication, the general workflow involves the synthesis of a core thiazole (B1198619) ring, followed by the addition of the acetamide (B32628) and sulfonamide side chains.

Synthesis_Workflow Start Thiazole Precursors Intermediate1 Core Thiazole Formation Start->Intermediate1 Step 1 Intermediate2 Acetamide Side-Chain Addition Intermediate1->Intermediate2 Step 2 Final Sulfonamide Side-Chain Addition & Final Product (this compound) Intermediate2->Final Step 3

Caption: Generalized synthetic workflow for this compound.

Quantitative Data: In Vitro Inhibitory Activity

This compound is a pan-inhibitor, demonstrating potent activity against both CTPS1 and CTPS2 isoforms across multiple species.[4] The half-maximal inhibitory concentrations (IC₅₀) are in the low nanomolar range.

Target EnzymeSpeciesIC₅₀ (nM)Reference
CTPS1Human32[4]
CTPS2Human18[4]
CTPS1Rat27[4]
CTPS2Rat23[4]
CTPS1Mouse26[4]
CTPS2Mouse33[4]

Experimental Protocols

CTPS Enzymatic Activity Assay (RapidFire Mass Spectrometry)

This method directly measures the conversion of UTP to CTP and is highly sensitive. The protocol is adapted from methodologies described for CTPS enzyme analysis.[8]

  • Reaction Setup : Prepare reactions in a 384-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, and 0.01% Pluronic F-127.

  • Component Addition :

    • Add varying concentrations of this compound (dissolved in 1% DMSO final concentration).

    • Add 50 nM of purified recombinant human CTPS1 enzyme.

    • Initiate the reaction by adding a substrate mixture containing 120 µM ATP, 160 µM UTP, 60 µM GTP, and 100 µM L-Glutamine.

  • Incubation : Incubate the reaction plate at 25°C for 120 minutes.

  • Quenching : Stop the reaction by adding 1% formic acid.

  • Analysis : Add an internal standard (e.g., 0.5 µM ¹³C₉¹⁵N₃-CTP) and analyze the plate using a RapidFire High-Throughput Mass Spectrometry system to quantify the amount of CTP produced.

  • Data Processing : Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

CTPS Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This is an indirect assay that measures the production of ADP, a byproduct of the ATP-dependent UTP conversion.[8][9]

  • Reaction Setup : Prepare reactions in a suitable microplate. The reaction buffer can be 50 mM Trizma, 10 mM MgCl₂, 2mM L-cysteine, 0.01% Tween-20, pH 8.0.[9]

  • Component Addition :

    • Add varying concentrations of this compound.

    • Add purified recombinant CTPS1 (e.g., 300 nM).

    • Initiate the reaction by adding a substrate mixture: 600 µM ATP, 200 µM UTP, 30 µM GTP, and 100 µM glutamine.

  • Incubation : Incubate for a set time (e.g., 50-60 minutes) at room temperature (20-25°C) within the linear phase of the reaction.[8][9]

  • ADP Detection : Stop the enzymatic reaction and quantify the ADP produced using the ADP-Glo™ reagent and kinase detection system according to the manufacturer's instructions (Promega). This involves a two-step process: first adding ADP-Glo™ Reagent to terminate the CTPS reaction and deplete remaining ATP, then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement : Read the luminescence on a plate reader. The signal is proportional to the ADP concentration and thus to the CTPS activity.

  • Data Processing : Calculate IC₅₀ values from the dose-response curve.

Cell Proliferation Assay

This assay determines the effect of CTPS1 inhibition on the growth of cancer cell lines.

  • Cell Plating : Seed lymphoid cell lines (e.g., JURKAT T-cells) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). For rescue experiments, treat a parallel set of wells with the inhibitor plus a high concentration of exogenous cytidine (e.g., 200 µM).[1]

  • Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement : Assess cell viability using a standard method such as CellTiter-Glo® (luminescence), MTS assay (colorimetric), or by direct cell counting.

  • Data Analysis : Normalize the viability data to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ for cell proliferation. Compare the curves with and without cytidine to confirm on-target activity.[1]

References

The Impact of CTPS1-IN-1 on Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytidine triphosphate (CTP) synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the rate-limiting conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1][2] This process is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as activated lymphocytes and cancer cells.[3][4] Consequently, CTPS1 has emerged as a promising therapeutic target for various malignancies and autoimmune diseases.[4] This technical guide provides an in-depth analysis of CTPS1-IN-1, a potent inhibitor of CTPS, and its effects on nucleotide metabolism. We will explore its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the underlying biological pathways.

Introduction to CTPS1 and Nucleotide Metabolism

The synthesis of nucleotides is a fundamental process for all living cells, providing the building blocks for DNA and RNA. The de novo pyrimidine synthesis pathway is a key metabolic route for the production of pyrimidine nucleotides, including CTP. CTPS1 and its isoform CTPS2 are the enzymes responsible for the final step of this pathway, the ATP-dependent amination of UTP to CTP, using glutamine as a nitrogen source.[2] While CTPS2 is broadly expressed, CTPS1 expression is typically low in resting cells but is significantly upregulated in activated T and B cells, as well as in various cancer types.[4][5] This differential expression makes CTPS1 an attractive target for selective therapeutic intervention.

Inherited deficiency in CTPS1 leads to a severe immunodeficiency characterized by impaired lymphocyte proliferation, highlighting its non-redundant role in the immune system.[3] In the context of oncology, the high demand for nucleotides in rapidly dividing cancer cells makes them particularly vulnerable to the inhibition of nucleotide synthesis pathways.[4]

This compound: A Potent Inhibitor of CTP Synthase

This compound, also referred to as CTP Synthetase-IN-1, is a small molecule inhibitor of CTP synthase.[6] It demonstrates potent inhibition of both human CTPS1 and CTPS2 isoforms.

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound and other relevant CTPS1 inhibitors is summarized in the table below. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTargetOrganismIC50 (nM)Reference
CTP Synthetase-IN-1 human CTPS1Human32[6]
CTP Synthetase-IN-1 human CTPS2Human18[6]
CTP Synthetase-IN-1 rat CTPS1Rat27[6]
CTP Synthetase-IN-1 rat CTPS2Rat23[6]
CTP Synthetase-IN-1 mouse CTPS1Mouse26[6]
CTP Synthetase-IN-1 mouse CTPS2Mouse33[6]
STP-B CTPS1HumanNanomolar range[7]
STP938 CTPS1HumanIC50 <100nM in 77% of hematological cell lines[8]

Table 1: In vitro inhibitory potency of selected CTPS inhibitors.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CTPS1. This leads to a depletion of the intracellular CTP pool, which has significant downstream consequences for cellular processes reliant on this essential nucleotide.

Signaling Pathway Diagram

The following diagram illustrates the central role of CTPS1 in nucleotide metabolism and the consequences of its inhibition by this compound.

CTPS1_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Inhibition Inhibition cluster_Downstream Downstream Effects UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP CTPS1->CTP DNA_Synthesis DNA Synthesis CTP->DNA_Synthesis RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis Glutamine Glutamine Glutamine->CTPS1 Glutamine -> Glutamate ATP ATP ATP->CTPS1 ATP -> ADP + Pi CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Inhibition Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Enzyme_Assay CTPS1 Enzyme Activity Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., Lymphoma Cell Lines) Inhibitor_Treatment Treatment with this compound Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/7-AAD) Inhibitor_Treatment->Apoptosis_Assay Metabolomics Metabolomic Analysis (LC-MS/MS for Nucleotide Pools) Inhibitor_Treatment->Metabolomics Xenograft_Model Xenograft Mouse Model Inhibitor_Administration Administration of this compound Xenograft_Model->Inhibitor_Administration Tumor_Measurement Tumor Volume Measurement Inhibitor_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Inhibitor_Administration->Toxicity_Assessment

References

The Precision Strike: A Technical Guide to the Target Specificity and Isoform Selectivity of CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of CTPS1-IN-1, a representative selective inhibitor of CTP Synthase 1 (CTPS1). As the rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, CTPS1 is a compelling therapeutic target, particularly in oncology and immunology.[1][2] This document provides a comprehensive overview of its target specificity, isoform selectivity, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.

Core Concept: The Rationale for CTPS1-Specific Inhibition

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[3] The conversion of uridine (B1682114) triphosphate (UTP) to CTP is catalyzed by two homologous isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 is significantly upregulated in activated lymphocytes (B and T cells) to meet the high demand for nucleotides during proliferation.[3][4][5] This differential expression provides a therapeutic window: selectively inhibiting CTPS1 can target rapidly dividing cells, such as those in lymphoid malignancies, while sparing healthy tissues that rely on CTPS2 and nucleotide salvage pathways.[4][6] Individuals with inherited CTPS1 deficiency exhibit severe immunodeficiency due to impaired lymphocyte proliferation, yet show no other major clinical consequences, underscoring the potential for a favorable safety profile with selective CTPS1 inhibitors.[4][5]

Quantitative Analysis of this compound Selectivity

The hallmark of a successful targeted therapy is its ability to potently inhibit the intended target while minimizing off-target effects. For CTPS1 inhibitors, the most critical off-target consideration is the closely related CTPS2 isoform. The following tables summarize the inhibitory activity and selectivity of representative CTPS1 inhibitors, including compounds with characteristics similar to a conceptual "this compound".

Table 1: In Vitro Inhibitory Activity against CTPS Isoforms

CompoundTargetIC50 (nM)Assay TypeReference
A highly selective inhibitor CTPS1-Biochemical Assay[7]
CTPS2>1,300-fold less sensitiveBiochemical Assay[7]
Selective Inhibitors CTPS1Nanomolar affinityBiochemical Assay[8]
CTPS22 to 3 orders of magnitude lower affinityBiochemical Assay[8]
STP-B (Selective CTPS1 Inhibitor) Various Cancer Cell LinesNanomolar range for most lymphoid linesCell Proliferation Assay[6]

Table 2: Cellular Activity of Selective CTPS1 Inhibitors

Cell LineCompoundEffectNotesReference
JURKAT (T-cell leukemia)STP-BDose-dependent inhibition of proliferation and induction of apoptosisGrowth inhibition is reversible with exogenous cytidine, confirming on-target activity.[6]
Multiple Myeloma (MM) Cell LinesA novel selective inhibitorAnti-proliferative effects and apoptosis induction in sensitive linesInhibition leads to S phase arrest and activation of the DNA damage response pathway.[7]
Lymphoma Cell LinesSTP-BInhibition of cell growth and induction of apoptosisEffects observed at both IC50 and 10x IC50 concentrations.[6][9]

The Molecular Basis of Isoform Selectivity

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the isoform-specific inhibition of human CTPS1.[4] Selective inhibitors have been shown to bind to the CTP binding site of the enzyme.[1][4] The selectivity for CTPS1 over CTPS2 is attributed to a single amino acid substitution within this binding pocket, which allows for differential inhibitor binding.[4] This structural insight is invaluable for the rational design and optimization of next-generation CTPS1 inhibitors.

Signaling and Metabolic Pathway Context

CTPS1 inhibition directly impacts the de novo pyrimidine synthesis pathway, leading to a depletion of the intracellular CTP pool. This has profound downstream consequences, particularly in rapidly proliferating cells.

G cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Pharmacological Inhibition cluster_downstream Downstream Effects UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP DNA_RNA_Lipids DNA, RNA, Phospholipids CTP->DNA_RNA_Lipids Essential for Proliferation CTPS1->CTP ATP -> ADP + Pi Glutamate Glutamate CTPS1->Glutamate Glutamine Glutamine Glutamine->CTPS1 CTPS1_IN_1 This compound CTPS1_Inhibited CTPS1 CTPS1_IN_1->CTPS1_Inhibited Inhibits CTP_depletion CTP Depletion CTPS1_Inhibited->CTP_depletion Blocks CTP Production Replication_Stress Replication Stress (S-phase arrest) CTP_depletion->Replication_Stress DDR DNA Damage Response (DDR) Activation Replication_Stress->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: CTPS1 inhibition pathway.

Experimental Protocols for Assessing Target Specificity and Selectivity

Precise and robust experimental methodologies are essential for characterizing the activity and selectivity of CTPS1 inhibitors. Below are detailed protocols for key assays.

Biochemical Isoform Selectivity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant CTPS1 and CTPS2 proteins.

Objective: To determine the IC50 values for this compound against both CTPS1 and CTPS2 and thereby calculate the selectivity index.

Methodology:

  • Protein Expression and Purification:

    • Full-length, tagged (e.g., FLAG-His8) human CTPS1 and CTPS2 are expressed in a suitable system, such as HEK293F cells.[6]

    • Proteins are purified from cell lysates using affinity chromatography (e.g., nickel column) followed by size exclusion chromatography to ensure high purity and activity.[6]

  • Enzymatic Reaction:

    • Reactions are typically performed in 384-well plates in a buffer containing HEPES, MgCl2, KCl, and DTT.[10]

    • A fixed concentration of recombinant CTPS1 or CTPS2 enzyme (e.g., 50 nM) is incubated with substrates: ATP, UTP, and L-glutamine.[10] GTP is included as an allosteric activator.[1][10]

    • This compound is added in a dose-response manner (e.g., 10-point serial dilutions). A DMSO control is run in parallel.

  • Detection and Data Analysis:

    • The reaction product, CTP, is quantified. A common method is RapidFire Mass Spectrometry, which offers high throughput and sensitivity.[6][10]

    • Alternatively, the production of ADP can be measured using a commercially available kit like ADP-Glo.[10]

    • The percentage of enzyme activity is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

    • The selectivity index is calculated as the ratio of IC50 (CTPS2) / IC50 (CTPS1).

G cluster_workflow Biochemical Assay Workflow start Start reagents Prepare Reaction Mix (Enzyme, Substrates, Buffer) start->reagents dispense Dispense into 384-well Plate reagents->dispense add_inhibitor Add Serially Diluted This compound dispense->add_inhibitor incubate Incubate at Reaction Temperature add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Quantify CTP or ADP (e.g., Mass Spec, ADP-Glo) stop_reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

Caption: Biochemical assay workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement within the complex environment of a living cell.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13]

Objective: To demonstrate that this compound directly binds to and stabilizes CTPS1 in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Select a cell line that expresses the target protein, CTPS1 (e.g., JURKAT cells).

    • Treat intact cells with a fixed concentration of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 37°C).[12][14]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a 96/384-well PCR plate.

    • Heat the samples across a temperature gradient for a short duration (e.g., 3-5 minutes).[12][14] An unheated control is included.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.[12]

    • Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the aggregated, denatured protein pellet by centrifugation.[12][13]

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction) and quantify the protein concentration.

    • Analyze the amount of soluble CTPS1 at each temperature point using Western blotting with a specific anti-CTPS1 antibody.[12]

    • Quantify the band intensities and plot the percentage of soluble CTPS1 relative to the unheated control against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

G cluster_workflow CETSA Workflow treat_cells Treat Intact Cells (this compound vs. Vehicle) heat_gradient Heat Aliquots across Temperature Gradient treat_cells->heat_gradient lyse_cells Lyse Cells (Freeze-Thaw) heat_gradient->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant western_blot Western Blot for CTPS1 collect_supernatant->western_blot analyze Analyze Melt Curve Shift western_blot->analyze

Caption: CETSA experimental workflow.

Conclusion

The development of highly specific and isoform-selective inhibitors of CTPS1, such as the conceptual this compound, represents a promising therapeutic strategy. The data clearly demonstrate that potent and selective inhibition of CTPS1 is achievable, with selectivity indices exceeding 1,300-fold.[7] This remarkable selectivity is rooted in specific structural differences between the CTPS1 and CTPS2 isoforms.[4] Robust biochemical and cellular assays are crucial for the characterization of these inhibitors, confirming their mechanism of action and on-target engagement. The profound cytotoxic effect of CTPS1 inhibition on lymphoid malignant cells, coupled with the potential for a wide therapeutic window, positions these compounds as a next-generation targeted therapy for hematological cancers and potentially autoimmune disorders.[2][6]

References

In-Depth Technical Guide to Foundational Research on CTPS1 and CTPS2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids. The de novo synthesis of CTP is catalyzed by two isoforms of CTP synthase, CTPS1 and CTPS2. While both enzymes perform the same catalytic function, their tissue distribution and roles in cellular proliferation differ significantly. CTPS1 is highly expressed in proliferating lymphocytes and certain cancers, making it a key target for immunosuppressive and anti-cancer therapies. In contrast, CTPS2 is more ubiquitously expressed and appears to fulfill housekeeping functions. This guide provides a comprehensive overview of the foundational research on the inhibition of CTPS1 and CTPS2, summarizing quantitative data on key inhibitors, detailing essential experimental protocols, and visualizing the critical signaling pathways involved.

Quantitative Data on CTPS Inhibitors

The development of small molecule inhibitors targeting CTPS1 and CTPS2 has been a major focus of recent research. These inhibitors can be broadly categorized as CTPS1-selective, CTPS2-selective, or pan-inhibitors. The following tables summarize the in vitro potency (IC50) of key compounds against the enzymes and their effects on cellular proliferation.

Table 1: In Vitro Enzymatic Inhibition of CTPS1 and CTPS2

InhibitorTypehCTPS1 IC50 (nM)hCTPS2 IC50 (nM)Selectivity (CTPS2/CTPS1)Reference
R80 CTPS1-selective-->1000-fold[1]
T35 Pan-inhibitor4.725.7~5.5[2]
STP-B CTPS1-selective-->1300-fold[3]
STP938 CTPS1-selective-->1300-fold[4]
CTP Synthetase-IN-1 Pan-inhibitor3218~0.6[5]
3-Deazauridine Pan-inhibitor--Non-selective[6][7]
CTP (Feedback Inhibitor) Endogenous Inhibitor~5x higher than CTPS2--[1]

Table 2: Cellular Proliferation Inhibition by CTPS Inhibitors

InhibitorCell LineAssayIC50Reference
R80 JurkatCellTiter-Glo~10 nM[1]
R80 Human Primary T-cellsCellTiter-Glo~20 nM[1]
T35 JurkatCellTiter-Glo6 nM[2]
T35 Human Primary T-cellsCellTiter-Glo24 nM[2]
STP-B JurkatCell ProliferationNanomolar range[3]
STP-B JEKO-1Cell ProliferationNanomolar range[3]
STP938 Hematological cell lines (43/56)2D monolayer assay<100 nM[4][8]
CTP Synthetase-IN-1 Jurkat E6.1CellTiter-Glo18 µM[5]
3-Deazauridine L1210 leukemia cellsCell Growth6 µM[6]

Key Signaling Pathways in CTPS1 Inhibition

Inhibition of CTPS1 has been shown to intersect with critical cellular signaling pathways, particularly in the context of cancer. Understanding these pathways is crucial for identifying synergistic therapeutic strategies.

Synthetic Lethality with ATR Inhibition in MYC-Driven Cancers

A significant finding in CTPS1 research is the synthetic lethal relationship between CTPS1 inhibition and the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key component of the DNA damage response (DDR), particularly in cancers with high MYC expression. High levels of the oncoprotein MYC drive cellular proliferation and create a high demand for nucleotides. Inhibition of CTPS1 depletes the CTP pool, leading to replication stress. In response, cancer cells activate the ATR-CHK1 pathway to stall the cell cycle and repair the DNA damage. Co-inhibition of ATR prevents this rescue mechanism, leading to catastrophic DNA damage and apoptosis.

MYC_CTPS1_ATR_Pathway cluster_proliferation Cellular Proliferation Drivers cluster_nucleotide_synthesis De Novo Pyrimidine Synthesis cluster_replication DNA Replication & Damage Response cluster_inhibitors Therapeutic Intervention MYC MYC Oncogene (High Expression) CTPS1 CTPS1 MYC->CTPS1 Upregulates (High demand for nucleotides) CTP CTP UTP UTP UTP->CTP Catalyzed by Replication DNA Replication CTP->Replication Essential for RepStress Replication Stress Replication->RepStress Depletion of CTP leads to ATR ATR RepStress->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest Induces CellCycleArrest->Replication Allows for repair Apoptosis Apoptosis CTPS1_Inhibitor CTPS1 Inhibitor (e.g., STP938, R80) CTPS1_Inhibitor->CTPS1 Inhibits CTPS1_Inhibitor->RepStress Induces ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR Inhibits ATR_Inhibitor->Apoptosis Leads to (in combination with CTPS1i) p53_CTPS1_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response cluster_ctps1 CTPS1 Inhibition DNA_Damage DNA Damage / Oncogenic Stress p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces transcription of CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Promotes degradation of CTPS1_Inhibitor CTPS1 Inhibitor CTPS1 CTPS1 CTPS1_Inhibitor->CTPS1 Inhibits CTPS1->DNA_Damage Inhibition contributes to

References

Methodological & Application

Application Notes and Protocols for CTPS1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthetase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP).[1][2][3] This process is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells.[4][5] CTPS1 has emerged as a promising therapeutic target for various diseases, including cancers (especially hematological malignancies) and autoimmune disorders, due to the high dependence of activated lymphocytes and cancer cells on this pathway.[3][6][7] CTPS1-IN-1 is a representative small molecule inhibitor designed to specifically target CTPS1, leading to CTP depletion and subsequent inhibition of cell proliferation and induction of apoptosis in sensitive cell types.[3][8]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its effects on various cell lines.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor at the ATP or CTP binding site of the CTPS1 enzyme, preventing the synthesis of CTP.[9][10] The resulting depletion of the intracellular CTP pool leads to replication stress and cell cycle arrest, primarily in the S phase.[1][7] This can trigger downstream signaling cascades, including the activation of the DNA damage response (DDR) pathway, involving key proteins like ATM, ATR, CHK1, and CHK2, and can also involve the p53 signaling pathway.[1][7][11] Ultimately, in sensitive cell lines, this leads to the induction of apoptosis.[8][12]

CTPS1_Signaling_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Inhibition cluster_2 Downstream Effects UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP CTPS1->CTP + ATP + Glutamine CTP_depletion CTP Depletion DNA_RNA_Synthesis DNA & RNA Synthesis CTP->DNA_RNA_Synthesis Required for CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Inhibition Replication_Stress Replication Stress CTP_depletion->Replication_Stress CTP_depletion->DNA_RNA_Synthesis Inhibits Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest DDR DNA Damage Response (ATR/CHK1) Replication_Stress->DDR Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DDR->Apoptosis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Supports

Caption: Mechanism of CTPS1 inhibition by this compound and its downstream cellular effects.

Data Presentation

The following tables summarize the inhibitory activity of representative CTPS1 inhibitors across various human cell lines.

Table 1: In Vitro IC50 Values of CTP Synthetase-IN-1

Cell Line Cell Type IC50 (nM) Reference
Jurkat E6.1 Human T-cell Leukemia 18,000 [13]
Human CTPS1 (enzyme) - 32 [13]
Human CTPS2 (enzyme) - 18 [13]
Rat CTPS1 (enzyme) - 27 [13]
Rat CTPS2 (enzyme) - 23 [13]
Mouse CTPS1 (enzyme) - 26 [13]

| Mouse CTPS2 (enzyme) | - | 33 |[13] |

Table 2: In Vitro IC50 Values of STP-B (a selective CTPS1 inhibitor)

Cell Line Cell Type IC50 (nM) Reference
T-cell Malignancies (range) Human 2 - 183 [8]
B-cell Malignancies (range) Human (not specified, nanomolar) [8]
JURKAT Human T-cell Leukemia (not specified, nanomolar) [8]

| Lymphoma Cell Lines (range) | Human | 31 - 234 |[12] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in cell culture.

Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol determines the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Target cell line (e.g., Jurkat, T-cell lymphoma lines)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a DMSO-only control (vehicle control).

    • Add 100 µL of the diluted compound to the respective wells (this will halve the final concentration of the compound).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cytidine Rescue Experiment

This experiment confirms that the anti-proliferative effect of this compound is due to on-target inhibition of CTP synthesis.

Materials:

  • Same as Protocol 1

  • Cytidine (stock solution of 20 mM in water or PBS, filter-sterilized)

Procedure:

  • Experimental Setup:

    • Set up the proliferation assay as described in Protocol 1.

    • Prepare two sets of plates or two sets of conditions on the same plate.

  • Treatment:

    • Set 1 (No Rescue): Treat cells with a serial dilution of this compound as in Protocol 1.

    • Set 2 (Rescue): Co-treat cells with the same serial dilution of this compound and a final concentration of 200 µM cytidine.[8][14]

  • Incubation and Measurement:

    • Incubate both sets for 72 hours.

    • Measure cell viability using the CellTiter-Glo® assay as described above.

  • Data Analysis:

    • Plot the dose-response curves for both the "No Rescue" and "Rescue" conditions.

    • A significant rightward shift in the IC50 curve in the presence of cytidine indicates that the inhibitor's effect is on-target.[8][10]

Protocol 3: Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC and 7-AAD staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to avoid over-confluence after the treatment period.

    • Treat cells with this compound at concentrations around the IC50 and 10x IC50, along with a vehicle control.[12]

    • Incubate for 24, 48, or 72 hours.

  • Cell Staining:

    • Harvest cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / 7-AAD- (Live cells)

      • Annexin V+ / 7-AAD- (Early apoptotic cells)

      • Annexin V+ / 7-AAD+ (Late apoptotic/necrotic cells)

      • Annexin V- / 7-AAD+ (Necrotic cells)

Mandatory Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis Cell_Culture 1. Culture & Harvest Target Cells Cell_Seeding 2. Seed Cells in Multi-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilution of this compound Treatment 4. Add Compound to Cells (Incubate 24-72h) Compound_Prep->Treatment Proliferation 5a. Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation Apoptosis 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Cell_Cycle 5c. Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle

Caption: General experimental workflow for in vitro evaluation of this compound.

Logical_Relationship cluster_direct Primary Consequence cluster_secondary Cellular Response cluster_rescue Experimental Control CTPS1_Inhibition CTPS1 Inhibition CTP_Depletion Intracellular CTP Depletion CTPS1_Inhibition->CTP_Depletion Prolif_Inhibition Inhibition of Proliferation CTP_Depletion->Prolif_Inhibition Apoptosis_Induction Induction of Apoptosis Prolif_Inhibition->Apoptosis_Induction in sensitive cells Cytidine_Rescue Exogenous Cytidine (Salvage Pathway) Cytidine_Rescue->CTP_Depletion Bypasses Prolif_Restoration Restoration of Proliferation Cytidine_Rescue->Prolif_Restoration

Caption: Logical relationship of CTPS1 inhibition, cellular effect, and rescue experiment.

References

Application Notes and Protocols for CTPS1-IN-1 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed guidelines for the dissolution and storage of CTPS1-IN-1, a potent and orally active inhibitor of cytidine (B196190) 5'-triphosphate synthetase (CTPS), in dimethyl sulfoxide (B87167) (DMSO).[1] this compound has demonstrated potential as an antitumor and anti-inflammatory agent, making it a valuable tool for researchers in oncology and immunology.[1] Proper handling and storage of this compound are crucial for maintaining its stability and ensuring the reproducibility of experimental results.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 512.53 g/mol [1]
Chemical Formula C20H19F3N6O3S2[1]
CAS Number 2338811-71-3[1][2]
Solubility in DMSO 80 mg/mL (156.09 mM)[1]
Appearance White to off-white solid[2]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments. Adjust the calculations accordingly for different desired concentrations.

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming inside the containers.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.125 mg of the compound.

    • Calculation: Molecular Weight (512.53 g/mol ) x Molar Concentration (0.010 mol/L) x Volume (0.001 L) = 0.005125 g = 5.125 mg

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortexing: Securely cap the vial and vortex thoroughly for several minutes to facilitate dissolution.

    • Sonication (Recommended): If the compound does not fully dissolve with vortexing, place the vial in a sonicator water bath for 5-10 minutes.[1] This can help to break up any clumps and enhance solubility.

    • Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage (up to 1 month), -20°C is also acceptable.[2][3]

Mandatory Visualization

G cluster_prep Preparation of this compound Stock Solution start Start: Equilibrate Reagents weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve Compound add_dmso->dissolve vortex Vortex Thoroughly dissolve->vortex sonicate Sonicate (if necessary) vortex->sonicate Optional check Visually Inspect for Complete Dissolution vortex->check sonicate->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Volumes check->aliquot Dissolved store Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store end_prep End: Stock Solution Ready for Use store->end_prep

Caption: Workflow for dissolving and storing this compound in DMSO.

References

Application Notes and Protocols: In Vivo Administration of CTPS1-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for catalyzing the formation of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP).[1][2] Proliferating cells, particularly cancer cells, exhibit a high demand for nucleotides for DNA and RNA synthesis, making CTPS1 a compelling therapeutic target.[3][4] Selective inhibition of CTPS1 has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, especially in hematological malignancies.[3][5][6] This document provides detailed application notes and protocols for the in vivo administration of CTPS1 inhibitors, using CTPS1-IN-1 as a representative molecule, in mouse models based on available preclinical data.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies using selective CTPS1 inhibitors in mouse models.

Table 1: Efficacy of CTPS1 Inhibitors in Hematological Malignancy Xenograft Models

Mouse ModelCancer Cell LineCTPS1 InhibitorDosage & RouteTreatment ScheduleKey Outcomes & Citations
SCIDJEKO-1 (Mantle Cell Lymphoma)STP-B30 mg/kg, SubcutaneousDaily or Alternate DaysDose-dependent inhibition of tumor growth.[3][7]
NOD-SCIDJURKAT (T-cell Acute Lymphoblastic Leukemia)STP-B30 mg/kg, SubcutaneousDaily or Alternate DaysDose-dependent inhibition of tumor growth.[3][7]
R2G2SK-MM-1 (Multiple Myeloma)STP-B50 mg/kg, SubcutaneousNot SpecifiedInhibition of tumor growth.[8]
NudeZ138 (Mantle Cell Lymphoma)STP-B30 mg/kg, Subcutaneous4 consecutive days/week for 3 cyclesSignificant reduction in tumor volume (46% inhibition by day 17).[9]
CDx T-cell XenograftJURKATSTP-938Not Specified, Oral14 daysTumor volume regression up to 43%.[5]

Table 2: Pharmacokinetic Parameters of a CTPS1 Inhibitor (STP-B)

Mouse ModelCancer Cell LineTarget Drug Concentration (Blood) for Tumor InhibitionEquivalent Free Drug Plasma ConcentrationIn Vitro IC90 (Free Drug)Citation
SCIDJEKO-12.7 µg/mL382 nM72 nM[3]
NOD-SCIDJURKAT1.1 µg/mL156 nM83 nM[3]

Signaling Pathway and Experimental Workflow

CTPS1 Signaling Pathway

The following diagram illustrates the role of CTPS1 in the de novo pyrimidine synthesis pathway and the impact of its inhibition.

CTPS1_Pathway CTPS1 in De Novo Pyrimidine Synthesis cluster_0 De Novo Pyrimidine Synthesis UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine ATP CTP CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Supports CTPS1->CTP CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Inhibits

Caption: CTPS1 catalyzes the conversion of UTP to CTP, a critical step for DNA and RNA synthesis and cell proliferation. This compound inhibits this process.

General In Vivo Experimental Workflow

This diagram outlines the typical workflow for evaluating a CTPS1 inhibitor in a mouse xenograft model.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis start Start cell_culture 1. Cancer Cell Culture start->cell_culture end End implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Administration of This compound or Vehicle randomization->dosing monitoring 6. Monitor Tumor Volume & Body Weight dosing->monitoring Repeated Dosing pk_sampling 7. (Optional) PK Blood Sampling dosing->pk_sampling endpoint 8. Euthanasia at Endpoint monitoring->endpoint analysis 9. Tumor Excision & Analysis endpoint->analysis analysis->end

Caption: A generalized workflow for in vivo studies of CTPS1 inhibitors, from cell implantation to data analysis.

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of CTPS1 inhibitors in mouse models.

Protocol 1: Subcutaneous Xenograft Model of Mantle Cell Lymphoma

Objective: To evaluate the in vivo efficacy of a CTPS1 inhibitor on the growth of a mantle cell lymphoma xenograft.

Materials:

  • JEKO-1 or Z138 human mantle cell lymphoma cells

  • Severe Combined Immunodeficient (SCID) or Nude mice (6-8 weeks old)

  • Matrigel

  • This compound (e.g., STP-B)

  • Vehicle solution (e.g., as specified by the compound supplier)

  • Sterile PBS

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Cell Preparation:

    • Culture JEKO-1 or Z138 cells in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the CTPS1 inhibitor formulation at the desired concentration (e.g., 30 mg/kg).

    • Administer the inhibitor or vehicle control via subcutaneous injection.

    • Follow the specified dosing schedule (e.g., daily, alternate days, or 4 consecutive days per week).[3][9]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • Monitor the mice for any signs of toxicity. Daily dosing may lead to body weight loss, which should be carefully monitored.[3]

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if significant toxicity is observed.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of the CTPS1 inhibitor in the blood over time.

Materials:

  • Tumor-bearing mice from a satellite cohort of the efficacy study

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Satellite Cohort:

    • Use a separate group of tumor-bearing mice for PK analysis to avoid impacting the tumor growth measurements in the main efficacy study.

  • Blood Sampling:

    • At various time points after drug administration (e.g., 1, 4, 8, 24 hours), collect sparse blood samples from the satellite cohort mice.

  • Plasma Preparation:

    • Process the blood samples to separate plasma by centrifugation.

  • Drug Concentration Analysis:

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the CTPS1 inhibitor.

  • PK Modeling:

    • Use the concentration-time data to develop a population pharmacokinetic model to predict drug exposure in the experimental animals.[3]

Conclusion

The in vivo administration of CTPS1 inhibitors has demonstrated significant anti-tumor efficacy in various preclinical mouse models of hematological malignancies. The provided protocols and data serve as a valuable resource for researchers designing and conducting their own in vivo studies with this compound or similar compounds. Careful consideration of the mouse strain, cancer cell line, dosing regimen, and potential toxicities is crucial for successful and reproducible experimental outcomes.

References

Application Notes and Protocols for CTPS1-IN-1 in a Jurkat Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytidine (B196190) triphosphate (CTP) synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1][2][3] This process is essential for the synthesis of DNA, RNA, and phospholipids, which are vital for rapidly dividing cells.[1][4][5] In lymphocytes, including the Jurkat cell line derived from human T-cell leukemia, CTPS1 is significantly upregulated upon activation and is essential for their proliferation.[4][5][6] The dependence of lymphocytes on CTPS1 makes it an attractive therapeutic target for immunosuppression in autoimmune diseases and for treating lymphoid malignancies.[1][5][6][7]

CTPS1-IN-1 is a representative small molecule inhibitor designed to selectively target CTPS1.[8][9] By blocking the activity of this enzyme, this compound disrupts CTP production, thereby inhibiting the proliferation of T-cells and inducing apoptosis in cancer cell lines.[8][9][10] These application notes provide a detailed protocol for utilizing this compound in a Jurkat cell proliferation assay to assess its anti-proliferative effects.

CTPS1 Signaling Pathway in T-Lymphocytes

The CTPS1 signaling pathway is integral to T-cell activation and proliferation. Upon T-cell receptor (TCR) and CD28 co-stimulation, intracellular signaling cascades lead to the upregulation of CTPS1 expression.[4][5] This increased CTPS1 activity boosts the production of CTP, which is required to support the high demand for DNA and RNA synthesis during the rapid clonal expansion of activated T-cells. Inhibition of CTPS1 by compounds like this compound leads to CTP depletion, S-phase arrest of the cell cycle, and ultimately, an anti-proliferative effect.[11]

CTPS1_Signaling_Pathway CTPS1 Signaling Pathway in T-Cell Proliferation cluster_activation T-Cell Activation cluster_synthesis De Novo Pyrimidine Synthesis cluster_proliferation Cellular Processes TCR_CD28 TCR/CD28 Stimulation CTPS1 CTPS1 TCR_CD28->CTPS1 Upregulation UTP UTP UTP->CTPS1 Substrate CTP CTP CTPS1->CTP Catalysis DNA_RNA_Synthesis DNA/RNA Synthesis CTP->DNA_RNA_Synthesis This compound This compound This compound->CTPS1 Inhibition Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: CTPS1 signaling pathway in T-cell proliferation.

Experimental Protocols

Jurkat Cell Culture

Materials:

  • Jurkat, Clone E6-1 (ATCC TIB-152)

  • RPMI 1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

  • Sterile tissue culture flasks (T-25, T-75)

  • Sterile centrifuge tubes (15 mL, 50 mL)

Complete Growth Medium:

  • RPMI 1640

  • 10% FBS

  • 1% Penicillin-Streptomycin

Procedure:

  • Thawing Cells: Thaw a frozen vial of Jurkat cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Culture: Transfer the cell suspension to a T-25 or T-75 culture flask. Maintain the culture in a 37°C incubator with 5% CO2.

  • Cell Maintenance: Monitor cell density and viability daily. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. To passage the cells, dilute the cell suspension with fresh complete growth medium to a density of 2-4 x 10^5 cells/mL every 2-3 days.[12]

Jurkat Cell Proliferation Assay using MTT

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Jurkat cells in suspension

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow:

Experimental_Workflow Jurkat Cell Proliferation Assay Workflow A 1. Seed Jurkat Cells (1.5 x 10^4 cells/well) B 2. Incubate for 24 hours A->B C 3. Add this compound (various concentrations) B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Add DMSO to solubilize formazan F->G H 8. Read Absorbance at 570 nm G->H

Caption: Workflow for the Jurkat cell proliferation assay.

Procedure:

  • Cell Seeding: Harvest Jurkat cells in the exponential growth phase. Perform a cell count and adjust the cell density to 1.5 x 10^5 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (1.5 x 10^4 cells/well) into each well of a 96-well plate.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation with Compound: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.[14]

  • Solubilization: Carefully remove 100 µL of the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[15]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.

Table 1: Hypothetical Anti-proliferative Activity of this compound on Jurkat Cells

Concentration (nM)Absorbance (570 nm) (Mean ± SD)% Proliferation Inhibition
0 (Vehicle Control)1.25 ± 0.080
11.10 ± 0.0612
100.88 ± 0.0530
500.63 ± 0.0450
1000.45 ± 0.0364
5000.20 ± 0.0284
10000.10 ± 0.0192

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

This document provides a comprehensive guide for assessing the anti-proliferative effects of the CTPS1 inhibitor, this compound, on Jurkat cells. The provided protocols for cell culture and the MTT assay are based on established methodologies.[12][14] The successful implementation of these protocols will enable researchers to quantify the potency of CTPS1 inhibitors and further investigate their therapeutic potential in T-cell-mediated diseases and hematological malignancies.[9][10]

References

Application Notes and Protocols for Assessing CTPS1-IN-1 Efficacy in Lymphoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1] CTP is an essential precursor for the synthesis of DNA and RNA, making it vital for rapidly proliferating cells.[2] In lymphoid cells, CTPS1 is the dominant isoform and plays a non-redundant role in lymphocyte proliferation.[3] This dependency makes CTPS1 a compelling therapeutic target in hematological malignancies such as lymphoma, which are characterized by high rates of cell division.[4]

CTPS1-IN-1 is a potent inhibitor of CTPS1. By blocking the production of CTP, this compound is expected to induce cell cycle arrest and apoptosis in lymphoma cells that are dependent on the de novo pyrimidine synthesis pathway. These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in lymphoma cell lines, covering cell viability, apoptosis, cell cycle progression, and target engagement.

Signaling Pathway and Inhibitor Action

CTPS1 is the rate-limiting enzyme in the de novo synthesis of CTP. Its inhibition by this compound depletes the intracellular CTP pool, which is necessary for DNA and RNA synthesis, leading to S-phase arrest and subsequent apoptosis.

CTPS1_Pathway cluster_cell Lymphoma Cell UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine Glutamine Glutamine->CTPS1 CTP CTP CTPS1->CTP DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 S_Phase_Arrest S-Phase Arrest CTPS1_IN_1->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: CTPS1 signaling pathway and point of inhibition.

Experimental Workflow

A systematic approach to evaluating the efficacy of this compound involves a series of in vitro assays. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., Jurkat, Raji, JeKo-1) B 2. Treatment with this compound (Dose-response and time-course) A->B C 3. Cell Viability Assay (e.g., MTS, CellTiter-Glo) B->C D 4. Apoptosis Assay (Annexin V/PI Staining) B->D E 5. Cell Cycle Analysis (Propidium Iodide Staining) B->E F 6. Western Blot Analysis (Apoptosis & Cell Cycle Markers) B->F G 7. CTP Synthase Activity Assay (LC-MS/MS) B->G H Data Analysis & Interpretation C->H D->H E->H F->H G->H

Caption: Workflow for assessing this compound efficacy.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Cell Viability (IC₅₀ Values)

Cell Line This compound IC₅₀ (nM) at 72h
Jurkat (T-ALL) Expected in low nM range
Raji (Burkitt's Lymphoma) Expected in low to mid nM range
JeKo-1 (Mantle Cell) Expected in low to mid nM range

| Normal Fibroblasts (e.g., WI-38) | Expected to be significantly higher |

Table 2: Apoptosis Induction

Treatment Concentration % Apoptotic Cells (Annexin V+)
Vehicle (DMSO) - Baseline %
This compound IC₅₀ Increased %

| this compound | 10 x IC₅₀ | Further Increased % |

Table 3: Cell Cycle Arrest

Treatment Concentration % G1 Phase % S Phase % G2/M Phase
Vehicle (DMSO) - Baseline % Baseline % Baseline %
This compound IC₅₀ No significant change Increased % Decreased %

| this compound | 10 x IC₅₀ | No significant change | Markedly Increased % | Markedly Decreased % |

Table 4: Western Blot Marker Modulation

Target Protein Treatment (this compound) Expected Change in Expression
Cleaved PARP IC₅₀ Increase
Cleaved Caspase-3 IC₅₀ Increase
Cyclin D1 IC₅₀ Decrease

| p-Histone H3 (Ser10) | IC₅₀ | Decrease |

Experimental Protocols

Cell Culture and Maintenance

Recommended Lymphoma Cell Lines:

  • Jurkat (ATCC TIB-152): Human T-cell leukemia line.[5]

  • Raji (ATCC CCL-86): Human Burkitt's lymphoma line.[6]

  • JeKo-1 (ATCC CRL-3006): Human mantle cell lymphoma line.[2]

General Culture Protocol:

  • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) (20% for JeKo-1), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][6]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, maintain cell densities between 0.2 x 10⁶ and 2.0 x 10⁶ cells/mL. Split cultures every 2-3 days by centrifuging the cell suspension, resuspending the pellet in fresh medium, and seeding new flasks at a density of 0.2-0.5 x 10⁶ cells/mL.

This compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent toxicity.

  • Seed cells in multi-well plates at a density appropriate for each assay (see specific protocols below).

  • Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the wells.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

  • After 24 hours, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate.

  • Incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Seed 0.5 x 10⁶ cells per well in a 6-well plate and treat with vehicle, IC₅₀, and 10x IC₅₀ concentrations of this compound for 48 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-; early apoptotic cells are Annexin V+ and PI-; late apoptotic/necrotic cells are Annexin V+ and PI+.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method quantifies the proportion of cells in different phases of the cell cycle based on DNA content.

  • Seed 1 x 10⁶ cells per well in a 6-well plate and treat as described for the apoptosis assay for 24 hours.

  • Harvest cells and wash once with cold 1X PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with cold 1X PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.

  • Seed 2-3 x 10⁶ cells in a 6-well plate and treat with this compound at the IC₅₀ concentration for 24 or 48 hours.

  • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Apoptosis: Cleaved PARP, Cleaved Caspase-3.

    • Cell Cycle: Cyclin D1, p-Histone H3 (Ser10), Cdk2, p21.

    • Loading Control: β-actin or GAPDH.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CTP Synthase Activity Assay (LC-MS/MS Method)

This assay directly measures the enzymatic activity of CTPS1 in cell lysates by quantifying the CTP produced.

  • Treat lymphoma cells with this compound or vehicle for the desired time.

  • Harvest and wash approximately 5 x 10⁶ cells with cold PBS.

  • Lyse the cells in a suitable buffer on ice and clarify the lysate by centrifugation.

  • Initiate the enzymatic reaction by adding the cell lysate to a reaction mixture containing UTP, ATP, GTP, and glutamine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., cold methanol).

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of CTP produced, using a stable isotope-labeled CTP as an internal standard.

  • Normalize the CTP production to the total protein concentration of the lysate to determine the specific activity. A significant reduction in CTP production in this compound-treated cells compared to the vehicle control indicates successful target engagement.

References

Application Notes and Protocols for Studying De Novo Pyrimidine Synthesis with CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary building blocks for DNA and RNA.[] This pathway is particularly critical for rapidly dividing cells, such as cancer cells, which exhibit a heightened demand for nucleotides. Cytidine (B196190) triphosphate synthase 1 (CTPS1) is a key enzyme in this pathway, catalyzing the final and rate-limiting step: the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP).[2][3]

Recent research has identified CTPS1 as a promising therapeutic target, particularly in hematological malignancies and other cancers that are highly dependent on this pathway for survival and proliferation.[4][5] Unlike its broadly expressed isoform, CTPS2, CTPS1 is essential for lymphocyte proliferation, and its inhibition offers a targeted approach to cancer therapy with potentially fewer side effects.[6][7]

CTPS1-IN-1 represents a class of potent and selective small-molecule inhibitors of CTPS1. These inhibitors are invaluable tools for studying the role of de novo pyrimidine synthesis in various biological processes, including cell proliferation, cell cycle progression, and apoptosis. This document provides detailed application notes and experimental protocols for utilizing this compound in research and drug development settings. A notable example of a selective CTPS1 inhibitor that has entered clinical trials is STP938.[7][8]

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of CTPS1.[5] This blockade of CTP synthesis leads to a depletion of the intracellular CTP pool, which in turn disrupts DNA and RNA synthesis.[9][10] Consequently, cells treated with this compound undergo cell cycle arrest and, in many cancer cell lines, apoptosis.[5] The selectivity of these inhibitors for CTPS1 over CTPS2 is a key feature, allowing for the specific investigation of CTPS1-dependent processes.[7]

Data Presentation

In Vitro Efficacy of a Selective CTPS1 Inhibitor (STP938)
Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell Acute Lymphoblastic Leukemia<10[10]
Multiple Hematological Cell Lines (77% of 56)Hematological Malignancies<100[9]
Multiple Solid Tumor Cell Lines (19% of 141)Solid Tumors>100[9]
Myeloma Cell Lines (6 of 12)Multiple Myeloma19 - 128[11]
In Vivo Efficacy of a Selective CTPS1 Inhibitor (STP938)
Animal ModelTreatmentTumor Growth InhibitionReference
Jurkat T-cell XenograftOral STP938Up to 43% regression over 14 days[9]

Experimental Protocols

Cell Proliferation Assay (2D Monolayer)

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., Jurkat, other hematological or solid tumor lines)

  • Complete cell culture medium

  • This compound (e.g., STP938)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Blue® or CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and recover for 4 hours.[12]

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[12][13]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Apoptosis Assay by Flow Cytometry

This protocol measures the induction of apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound as in the proliferation assay

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Plate cells in 6-well plates (2 x 10^5 cells per well) and treat with this compound at various concentrations (e.g., IC50 and 10x IC50) and a vehicle control for 48-72 hours.[12]

  • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative).

Western Blot Analysis for Signaling Pathway Components

This protocol is used to investigate the effect of this compound on cellular signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p53, phospho-CHK1, phospho-CHK2, cleaved PARP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound at desired concentrations and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature 10-30 µg of protein per sample by boiling in Laemmli buffer.[12]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line for implantation (e.g., Jurkat)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 Jurkat cells in PBS, potentially mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily).[9] A dose range of 10-50 mg/kg has been used for some CTPS inhibitors.[14]

  • Administer the vehicle control to the control group following the same schedule.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).[9]

Mandatory Visualizations

DeNovoPyrimidineSynthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition Glutamine Glutamine + Bicarbonate + ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII N_Carbamoylaspartate N-Carbamoylaspartate CarbamoylPhosphate->N_Carbamoylaspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoylaspartate Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP Uridine 5'-triphosphate (UTP) UMP->UTP Kinases CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTPS1 DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA CTPS1_IN_1 This compound CTPS1_IN_1->CTP Inhibits

Caption: De Novo Pyrimidine Synthesis Pathway and the Point of Inhibition by this compound.

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (Cancer Cell Lines) Treatment Treat with this compound (Dose-Response) CellCulture->Treatment Proliferation Cell Proliferation Assay (e.g., CellTiter-Blue) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot Xenograft Establish Xenograft Tumor Model InVivoTreatment Oral Administration of This compound Xenograft->InVivoTreatment Monitoring Monitor Tumor Growth & Animal Weight InVivoTreatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General Experimental Workflow for Evaluating this compound.

SignalingPathways cluster_inhibition Inhibition cluster_pathway Cellular Response to CTPS1 Inhibition CTPS1_IN_1 This compound CTPS1 CTPS1 CTPS1_IN_1->CTPS1 Inhibits CTP_pool CTP Pool Depletion ReplicationStress Replication Stress CTP_pool->ReplicationStress p53 p53 Activation ReplicationStress->p53 ATR_CHK1 ATR-CHK1 Pathway Activation ReplicationStress->ATR_CHK1 CellCycleArrest Cell Cycle Arrest (S-phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis ATR_CHK1->CellCycleArrest

Caption: Signaling Consequences of CTPS1 Inhibition.

References

Application of CTPS1-IN-1 in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1] This process is essential for the synthesis of DNA, RNA, and phospholipids, making CTPS1 a key player in cell proliferation and growth.[1][2] Notably, CTPS1 is particularly important for the proliferation of activated lymphocytes, rendering it a promising therapeutic target for cancers of lymphoid origin and autoimmune diseases.[3][4][5]

This document provides detailed application notes and protocols for utilizing CTPS1-IN-1, a potent inhibitor of CTP synthase, in the context of metabolic flux analysis. While this compound inhibits both CTPS1 and CTPS2, the focus here is on its application to study the metabolic consequences of disrupting the UTP to CTP conversion.[6][7] These protocols are designed to enable researchers to quantitatively assess the impact of CTPS1 inhibition on cellular metabolism, particularly the flux through the pyrimidine synthesis pathway and its connections to central carbon metabolism.

Data Presentation

The inhibition of CTPS1 is expected to lead to a significant decrease in the intracellular pool of CTP and an accumulation of its precursor, UTP. The following table summarizes the expected quantitative changes in nucleotide pools upon treatment with a selective CTPS1 inhibitor. While specific data for this compound is not publicly available, data from a highly selective CTPS1 inhibitor, STP938, is presented as a representative example of the expected metabolic effects.

Table 1: Representative Changes in Intracellular Nucleotide Pools upon CTPS1 Inhibition

NucleotideChange upon CTPS1 InhibitionMethod of QuantificationReference
CTPConcentration-dependent depletionLiquid Chromatography-Mass Spectrometry (LC-MS)[5][8]
UTPAccumulationLiquid Chromatography-Mass Spectrometry (LC-MS)[9]
ATPNo significant changeLiquid Chromatography-Mass Spectrometry (LC-MS)[5][8]
GTPNo significant changeLiquid Chromatography-Mass Spectrometry (LC-MS)[5][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approach for its study, the following diagrams are provided.

cluster_0 De Novo Pyrimidine Synthesis Glutamine Glutamine CTPS1 CTPS1 Glutamine->CTPS1 UTP UTP UTP->CTPS1 CTP CTP CTPS1->CTP ATP -> ADP+Pi DNA/RNA/Phospholipids DNA/RNA/Phospholipids CTP->DNA/RNA/Phospholipids This compound This compound This compound->CTPS1 Inhibition

Caption: De Novo Pyrimidine Synthesis Pathway and the inhibitory action of this compound.

cluster_1 Metabolic Flux Analysis Workflow Cell_Culture 1. Cell Culture (e.g., Lymphoma cell line) Treatment 2. Treatment - Vehicle Control - this compound Cell_Culture->Treatment Labeling 3. Isotope Labeling (e.g., 13C-Glucose) Treatment->Labeling Quenching 4. Metabolite Quenching (Cold Methanol) Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS Analysis (Mass Isotopomer Distribution) Extraction->Analysis Flux_Calculation 7. Flux Calculation (Software) Analysis->Flux_Calculation Interpretation 8. Data Interpretation Flux_Calculation->Interpretation

Caption: Experimental workflow for 13C Metabolic Flux Analysis with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on metabolic flux.

Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the steps for conducting a 13C-MFA experiment to quantify the changes in central carbon metabolism upon CTPS1 inhibition.

Materials:

  • Cancer cell line of interest (e.g., Jurkat for T-cell leukemia)

  • Standard cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (and a suitable vehicle, e.g., DMSO)

  • 13C-labeled glucose (e.g., [U-13C6]glucose or [1,2-13C2]glucose)[10][11]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C[11]

  • Cell scrapers

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in standard medium to the desired confluency.

    • Treat cells with this compound at various concentrations or a vehicle control for a predetermined time. The treatment duration should be sufficient to observe metabolic changes without causing excessive cell death.

  • Isotope Labeling:

    • Aspirate the treatment medium and wash the cells once with pre-warmed PBS.

    • Add pre-warmed culture medium containing the 13C-labeled glucose. The standard glucose in the medium should be completely replaced by the labeled glucose.[11]

    • Incubate the cells for a period sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions, but typically ranges from several hours to 24 hours.[12]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.[11]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

    • Vortex the samples and incubate at -80°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS system to determine the mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, and nucleotides).

  • Flux Calculation:

    • Utilize specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic network model. This will provide quantitative flux values for the reactions in the model.

Protocol 2: Quantification of Intracellular Nucleotide Pools

This protocol describes how to measure the absolute concentrations of CTP, UTP, ATP, and GTP in cells treated with this compound.

Materials:

  • Cultured cells treated with this compound or vehicle

  • Ice-cold PBS

  • Extraction solution (e.g., 0.5 M perchloric acid or 80% methanol)

  • Neutralizing solution (if using perchloric acid, e.g., 2.5 M KHCO3)

  • LC-MS/MS system

  • Standards for CTP, UTP, ATP, and GTP

Procedure:

  • Cell Harvesting and Quenching:

    • After treatment, quickly wash the cells with ice-cold PBS.

    • Immediately add the cold extraction solution to the cells to lyse them and quench metabolic activity.

  • Metabolite Extraction:

    • Scrape the cells and collect the lysate.

    • If using perchloric acid, neutralize the extract with the neutralizing solution.

    • Centrifuge to remove precipitated protein and cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using an LC-MS/MS method optimized for the separation and quantification of nucleotides.

    • Generate standard curves for each nucleotide using known concentrations of the standards to enable absolute quantification.

  • Data Normalization:

    • Normalize the quantified nucleotide amounts to the cell number or total protein content of the samples.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the metabolic effects of this compound. By employing metabolic flux analysis and quantitative metabolomics, scientists can gain a deeper understanding of the role of CTPS1 in cellular metabolism and evaluate the efficacy of its inhibitors. This knowledge is crucial for the development of novel therapeutic strategies targeting metabolic vulnerabilities in cancer and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with CTPS1-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of CTP Synthetase 1 (CTPS1). CTPS1 is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of Uridine Triphosphate (UTP) to Cytidine (B196190) Triphosphate (CTP).[1][2][3] CTP is an essential precursor for the synthesis of DNA and RNA, as well as for phospholipid metabolism.[1][3] By inhibiting CTPS1, this compound depletes the intracellular CTP pool, which is particularly critical for rapidly proliferating cells like activated lymphocytes and cancer cells, leading to cell cycle arrest and apoptosis.[2][4][5][6]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to the lack of response. Here are some key areas to investigate:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to CTPS1 inhibition. Hematological cancer cell lines, particularly T-cell malignancies, have shown high sensitivity, while some solid tumor cell lines may be less responsive.[5] The expression levels of CTPS1 and the homologous isoform CTPS2 can influence sensitivity.[4]

  • Compound Integrity and Solubility: Ensure the compound has been stored correctly and has not degraded. This compound is typically dissolved in DMSO.[7][8] Poor solubility can lead to a lower effective concentration.

  • Experimental Conditions: The concentration of the inhibitor, incubation time, and cell density can all impact the observed effect. Optimization of these parameters is crucial.

  • Salvage Pathway Activity: Cells can bypass the de novo pyrimidine synthesis pathway by utilizing the salvage pathway, which recycles extracellular nucleosides. The presence of cytidine in the cell culture medium can rescue cells from the effects of CTPS1 inhibition.[4][5]

Q3: How can I confirm that this compound is active and on-target?

A cytidine rescue experiment is a standard method to confirm the on-target activity of a CTPS1 inhibitor.[4][5] By supplementing the culture medium with exogenous cytidine, you provide an alternative source for CTP synthesis through the salvage pathway, which should reverse the anti-proliferative effects of this compound if the inhibitor is acting on-target.

Q4: What is the difference between CTPS1 and CTPS2, and does this compound inhibit both?

CTPS1 and CTPS2 are two isoforms of CTP synthase. While they share a high degree of sequence identity, they have distinct physiological roles.[4] CTPS2 is ubiquitously expressed, whereas CTPS1 expression is generally low but is significantly upregulated in activated lymphocytes.[3][4] This differential expression makes CTPS1 an attractive therapeutic target for autoimmune diseases and lymphocyte cancers with potentially limited off-target effects.[4] this compound is reported to be a potent inhibitor of both human CTPS1 and CTPS2.[7][8]

Troubleshooting Guide

Problem: Lower than expected anti-proliferative activity.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Inhibitor Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.Identification of the optimal concentration range for inhibiting cell proliferation.
Suboptimal Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment.Determination of the time required to observe a significant anti-proliferative effect. Most studies report effects after 72 hours.[5]
High Cell Seeding Density Optimize the initial cell seeding density. High cell numbers can deplete the inhibitor from the medium more rapidly.Consistent and reproducible inhibition of cell proliferation.
Compound Degradation or Precipitation Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[8] Visually inspect for any precipitation in the stock solution and final dilutions.A clear solution and reliable experimental results.
Presence of Cytidine in Media Use cytidine-free medium for your experiments. Check the formulation of your basal medium and serum.Potentiation of the anti-proliferative effect of this compound.
Low CTPS1 Expression in Cell Line Verify the expression level of CTPS1 in your cell line using techniques like Western Blot or qPCR.Confirmation that the target is present at sufficient levels for the inhibitor to be effective.
Active Salvage Pathway Perform a cytidine rescue experiment by adding exogenous cytidine (e.g., 200 µM) to the culture medium along with this compound.[5]Reversal of the anti-proliferative effect, confirming on-target activity and a functional salvage pathway.
Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and other relevant CTPS1 inhibitors. Note that values can vary depending on the assay conditions and cell line used.

Compound Target IC50 (Biochemical Assay) IC50 (Cell-based Proliferation Assay) Reference
CTPS Synthetase-IN-1human CTPS132 nMJurkat E6.1: 18 µM[7]
CTPS Synthetase-IN-1human CTPS218 nM[7]
STP-B (selective CTPS1 inhibitor)Not specifiedNot specifiedT-cell lines: 2-183 nM[5]
R80 (CTPS1-selective)human CTPS1nanomolar rangeJurkat, primary T-cells: nanomolar range[4]
T35 (non-selective)human CTPS1/2nanomolar rangeJurkat, primary T-cells: nanomolar range[4]

Experimental Protocols

Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium.

  • Incubation: Allow cells to adhere and resume growth by incubating overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).[5] Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • Viability Assessment: On the day of analysis, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytidine Rescue Experiment
  • Follow the steps for the Cell Proliferation Assay.

  • Prepare an additional set of treatment conditions where cells are co-incubated with this compound and a high concentration of cytidine (e.g., 200 µM).[5]

  • Compare the cell viability in the presence and absence of cytidine for each inhibitor concentration. A significant increase in viability in the presence of cytidine indicates on-target activity.

Visualizations

Signaling Pathway and Point of Inhibition

CTPS1_Pathway UTP UTP CTPS1 CTPS1 UTP->CTPS1 Substrate CTP CTP CTPS1->CTP Product DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor This compound Inhibitor->CTPS1 Salvage Salvage Pathway Salvage->CTP Cytidine Exogenous Cytidine Cytidine->Salvage

Caption: this compound inhibits the conversion of UTP to CTP.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Efficacy Observed CheckCompound 1. Check Compound - Fresh Stock? - Soluble? Start->CheckCompound CheckProtocol 2. Review Protocol - Concentration? - Incubation Time? - Cell Density? CheckCompound->CheckProtocol CheckCells 3. Evaluate Cell Line - CTPS1 Expression? - Known Sensitivity? CheckProtocol->CheckCells DoseResponse Perform Dose-Response Experiment CheckCells->DoseResponse RescueExp Perform Cytidine Rescue Experiment CheckCells->RescueExp Result1 Efficacy Improved? DoseResponse->Result1 Result2 On-Target Effect Confirmed? RescueExp->Result2 Result1->RescueExp No Success Problem Resolved Result1->Success Yes Result2->Success Yes FurtherInvest Further Investigation Needed (e.g., Off-target effects, alternative pathways) Result2->FurtherInvest No

Caption: A logical workflow for troubleshooting low efficacy.

Decision Tree for Experimental Outcomes

Decision_Tree Start Experiment Performed with This compound NoEffect No Anti-proliferative Effect Observed Start->NoEffect EffectObserved Anti-proliferative Effect Observed NoEffect->EffectObserved No Troubleshoot Troubleshoot Protocol (See Workflow) NoEffect->Troubleshoot Yes Rescue Perform Cytidine Rescue Experiment EffectObserved->Rescue Rescued Effect is Rescued by Cytidine Rescue->Rescued Yes NotRescued Effect is NOT Rescued by Cytidine Rescue->NotRescued No Conclusion1 Conclusion: On-target CTPS1 inhibition. Rescued->Conclusion1 Conclusion2 Conclusion: Possible off-target effect or non-specific toxicity. NotRescued->Conclusion2

Caption: Interpreting results from cytidine rescue experiments.

References

Technical Support Center: Overcoming CTPS1-IN-1 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the CTPS1 inhibitor, CTPS1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of CTP synthase 1 (CTPS1), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This pathway is essential for the production of cytidine (B196190) triphosphate (CTP), a fundamental building block for DNA and RNA synthesis.[1][2] In highly proliferative cells, such as cancer cells, there is a high demand for nucleotides to support DNA replication and RNA synthesis.[3][4] By inhibiting CTPS1, this compound depletes the intracellular CTP pool, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[3][4][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Reduced sensitivity or acquired resistance to this compound can arise from several mechanisms:

  • Upregulation of CTPS2: Cancer cells may compensate for the inhibition of CTPS1 by upregulating the expression of its isoform, CTPS2, which also catalyzes the conversion of UTP to CTP.[6]

  • Activation of Survival Signaling Pathways: A common mechanism of resistance is the activation of the DNA Damage Response (DDR) pathway. CTPS1 inhibition can induce replication stress, which in turn activates survival pathways mediated by kinases such as ATR and CHK1.[5][7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[9]

  • Target Alteration: Although not yet reported for this compound, mutations in the CTPS1 gene that alter the drug binding site could confer resistance.

Q3: How can I overcome resistance to this compound in my experiments?

A3: The most effective strategy to overcome resistance to this compound is through combination therapy. Based on the known resistance mechanisms, the following combinations have shown synergistic effects:

  • Combination with DDR Inhibitors: Since CTPS1 inhibition can activate the ATR-CHK1 pathway as a survival mechanism, co-treatment with an ATR inhibitor (e.g., ceralasertib) or a CHK1 inhibitor (e.g., prexasertib, rabusertib) can lead to synthetic lethality and overcome resistance.[5][7][8][10]

  • Combination with BCL2 Inhibitors: In certain hematological malignancies like mantle cell lymphoma, CTPS1 inhibition has been shown to decrease the levels of the anti-apoptotic protein MCL1. This sensitizes the cells to BCL2 inhibitors such as venetoclax.[3][4]

  • Combination with Glutamine Antagonists: The enzymatic activity of CTPS1 is dependent on glutamine.[5] For central nervous system tumors, combining this compound with a glutamine antagonist that can penetrate the blood-brain barrier may be a potent strategy.[5]

Troubleshooting Guides

Guide 1: Investigating Reduced Sensitivity to this compound

This guide provides a step-by-step approach to investigate why your cell line may be showing reduced sensitivity to this compound.

Problem Possible Cause Recommended Action
Higher than expected IC50 value Cell line has intrinsic resistance.1. Confirm IC50: Repeat the cell viability assay with a fresh dilution series of this compound.[11][12] 2. Assess CTPS1 and CTPS2 expression: Use Western blotting or qRT-PCR to determine the baseline expression levels of CTPS1 and CTPS2. High CTPS2 expression may contribute to intrinsic resistance.[6] 3. Evaluate doubling time: Faster proliferating cells may be more sensitive to CTPS1 inhibition.[7]
Loss of response over time Acquired resistance.1. Develop a resistant cell line: Culture cells in the continuous presence of increasing concentrations of this compound.[9][13] 2. Characterize the resistant phenotype: Compare the IC50 of the resistant line to the parental line. 3. Investigate resistance mechanisms: Use the resistant cell line to explore the mechanisms outlined in FAQ 2 (e.g., Western blot for DDR pathway activation, qRT-PCR for ABC transporter expression).
Inconsistent results between experiments Experimental variability.1. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth media.[12] 2. Verify drug concentration: Use freshly prepared drug dilutions for each experiment. 3. Optimize assay parameters: For viability assays, ensure cells are in the logarithmic growth phase.[12]
Guide 2: Setting up a Combination Therapy Experiment

This guide outlines the steps for designing and performing a combination experiment to test for synergistic effects between this compound and another inhibitor (e.g., an ATR or CHK1 inhibitor).

Step Procedure Key Considerations
1. Determine Single-Agent IC50s Perform dose-response curves for this compound and the combination agent individually to determine the IC50 for each drug in your cell line.[10]This is crucial for selecting the appropriate concentration range for the combination study.
2. Design Combination Matrix Create a matrix of concentrations for both drugs, typically ranging from below to above their respective IC50s.A checkerboard layout is common, with one drug concentration varying along the x-axis and the other along the y-axis.
3. Perform Cell Viability Assay Seed cells and treat them with the single agents and the combinations as designed in the matrix. Include vehicle-treated controls.Ensure appropriate incubation times (e.g., 72 hours).
4. Analyze for Synergy Use a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or ZIP score).[4]A synergy score significantly greater than the expected additive effect indicates a synergistic interaction.

Data Presentation

Table 1: Example IC50 Values for a CTPS1 Inhibitor (STP938) in Myeloma Cell Lines

Cell LineIC50 (nM)Sensitivity
MM.1S19Sensitive
H92925Sensitive
KMS1238Sensitive
OPM2100Sensitive
U266128Sensitive
RPMI-8226>1000Resistant
LP1>1000Resistant
OCI-MY5>1000Resistant
JJN3>1000Resistant
KMS11>1000Resistant
AMO1>1000Resistant

Data adapted from publicly available research on the CTPS1 inhibitor STP938.[10]

Table 2: Example Synergy Scores for CTPS1 Inhibitor (DAU) and CHK1/2 Inhibitor (prexasertib) in Medulloblastoma Cell Lines

Cell LineSynergy ModelSynergy ScoreInterpretation
HD-MB03Bliss11.5Synergistic
Med-411FHTCBliss10.8Synergistic
HD-MB03Loewe8.7Synergistic
Med-411FHTCLoewe7.9Synergistic
HD-MB03ZIP12.1Synergistic
Med-411FHTCZIP11.3Synergistic

Data interpretation based on a study combining 3-Deazauridine (DAU) and prexasertib.[5]

Experimental Protocols

Protocol 1: Development of a this compound Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous drug exposure.[9][13]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Growth: Continuously monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

  • Gradual Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.[13]

  • Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. At each stage of increased resistance, freeze down a stock of the cells.

  • Characterize the Resistant Line: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), perform a cell viability assay to quantify the new IC50.[13]

Protocol 2: Western Blot for DDR Pathway Activation

This protocol is for assessing the activation of the ATR-CHK1 pathway in response to this compound treatment.

Materials:

  • Parental and/or resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ATR, anti-ATR, anti-phospho-CHK1, anti-CHK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and transfer equipment

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with this compound at a relevant concentration (e.g., IC50) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. An increase in the ratio of p-ATR/ATR and p-CHK1/CHK1 indicates activation of the DDR pathway.

Visualizations

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 DNA Damage Response (DDR) UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP CTPS1->CTP Replication_Stress Replication Stress CTPS1->Replication_Stress Depletion of CTP leads to DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Inhibition Apoptosis Apoptosis CTPS1_IN_1->Apoptosis ATR ATR Replication_Stress->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (Survival) CHK1->Cell_Cycle_Arrest Induces ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR Inhibition ATR_Inhibitor->Apoptosis Synergistic Effect

Caption: CTPS1 inhibition and the rationale for combination with ATR inhibitors.

G start Start with Parental Cancer Cell Line determine_ic50 Determine IC50 of This compound start->determine_ic50 culture_ic20 Culture cells in IC20 of this compound determine_ic50->culture_ic20 monitor_growth Monitor for surviving and proliferating cells culture_ic20->monitor_growth increase_conc Increase drug concentration (1.5x - 2x) monitor_growth->increase_conc Cells are proliferating characterize Characterize Resistant Line (determine new IC50) monitor_growth->characterize Resistance achieved increase_conc->monitor_growth end Resistant Cell Line Established characterize->end

Caption: Workflow for developing a this compound resistant cell line.

References

Technical Support Center: Accounting for the CTP Salvage Pathway with CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CTPS1-IN-1 and investigating its effects on pyrimidine (B1678525) metabolism. A key consideration in these experiments is the cellular CTP salvage pathway, which can compensate for the inhibition of de novo CTP synthesis by this compound and influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of CTP Synthase 1 (CTPS1).[1][2] CTPS1 is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[3][4][5] It catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine (B196190) Triphosphate (CTP), an essential nucleotide for the synthesis of DNA, RNA, and phospholipids.[6][7] By inhibiting CTPS1, this compound blocks the de novo production of CTP, which is critical for the proliferation of rapidly dividing cells, such as activated lymphocytes and various cancer cells.[1][2][8]

Q2: What is the CTP salvage pathway and why is it important when using this compound?

A2: The CTP salvage pathway is an alternative route for cells to generate CTP. It primarily utilizes extracellular cytidine, which is transported into the cell and then phosphorylated to form CTP.[9][10] This pathway is crucial because when the de novo pathway is blocked by this compound, some cells can upregulate the salvage pathway to maintain their CTP pools and continue proliferating.[9] This can lead to apparent resistance to the inhibitor. Therefore, accounting for the activity of the salvage pathway is essential for interpreting experimental results correctly.

Q3: My cells show less sensitivity to this compound than expected. What are the possible reasons?

A3: There are several potential reasons for lower-than-expected sensitivity:

  • Active CTP Salvage Pathway: The most common reason is a highly active CTP salvage pathway. The presence of cytidine in your cell culture medium can fuel this pathway, allowing cells to bypass the block on de novo synthesis.[1][11]

  • High CTPS2 Expression: Humans have two CTP synthase isoforms, CTPS1 and CTPS2.[3][12] While many rapidly proliferating cells, particularly of lymphoid origin, are highly dependent on CTPS1, other cell types may express sufficient levels of CTPS2 to compensate for CTPS1 inhibition.[1][13] this compound is selective for CTPS1.

  • Cell Type Dependency: Different cell types have varying reliance on de novo versus salvage pathways for pyrimidine synthesis.[13][14] Cells that primarily use the salvage pathway will be inherently less sensitive to CTPS1 inhibitors.

Q4: How can I confirm that the observed effect (or lack thereof) is due to on-target inhibition of CTPS1?

A4: A rescue experiment is the standard method to confirm on-target activity. By supplementing the culture medium with a high concentration of cytidine, you can specifically activate the CTP salvage pathway.[1] If the anti-proliferative or cytotoxic effects of this compound are reversed by the addition of cytidine, it strongly indicates that the compound's effect is due to the specific inhibition of CTP synthesis.[1][9][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values across experiments. Variability in cytidine concentration in the serum or basal media.Test the effect of this compound in media with dialyzed serum to remove nucleotides. Perform rescue experiments by adding a known concentration of cytidine to establish a baseline.
This compound is effective in monoculture, but not in co-culture or in vivo models. Other cells in the microenvironment or the in vivo environment may be providing cytidine, fueling the salvage pathway in the target cells.Measure cytidine levels in the experimental system if possible. Consider combination therapies that also target the salvage pathway or cytidine transporters.
Unexpected upregulation of salvage pathway enzymes (e.g., NME1, NME2). This is a compensatory cellular response to CTPS1 inhibition.This is an expected on-target effect. Quantify the expression of salvage pathway genes (e.g., via qPCR or Western blot) to confirm the cellular response to CTPS1 inhibition.[9]
Cell viability is reduced, but apoptosis is not significantly increased. CTPS1 inhibition can lead to a cytostatic effect (cell cycle arrest) rather than a cytotoxic one in some cell lines.Perform cell cycle analysis (e.g., by flow cytometry) to investigate cell cycle arrest, particularly in the S phase.[8] Combine this compound with inhibitors of DNA damage response pathways (e.g., ATR or CHK1 inhibitors) to potentially induce synthetic lethality.[4][8]

Quantitative Data Summary

The following tables summarize publicly available data on the effects of selective CTPS1 inhibitors. Note that "STP-B" is a representative potent and selective CTPS1 inhibitor, and its data is used here to illustrate typical findings.

Table 1: Anti-proliferative Activity of a Selective CTPS1 Inhibitor (STP-B) in Lymphoid Cancer Cell Lines [1]

Cell LineCell TypeIC50 (nM)
JURKATT-cell Leukemia~10
MOLT-4T-cell Leukemia~5
SU-DHL-4B-cell Lymphoma~20
KARPAS-422B-cell Lymphoma~15
Granta-519B-cell Lymphoma~30

Data are approximate values derived from published graphs for illustrative purposes.

Table 2: Effect of CTPS1 Blockade on Salvage Pathway Gene Expression in Endothelial Cells (ECs) [9]

GeneTreatmentFold Change in mRNA Expression (vs. Control)
NME1 CTPS1 inhibitor~2.5
NME2 CTPS1 inhibitor~3.0

Data represents a generalized summary of findings indicating upregulation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay with Cytidine Rescue

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your chosen cell culture medium. Prepare a parallel set of dilutions in medium supplemented with a high concentration of cytidine (e.g., 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound, with or without cytidine. Include vehicle-only controls for both conditions.

  • Incubation: Incubate the plates for a period relevant to your cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or MTT assay.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control for both the standard and cytidine-supplemented conditions. Plot the dose-response curves and determine the IC50 values. A significant rightward shift in the IC50 curve in the presence of cytidine confirms on-target activity.[1][11]

Protocol 2: Western Blot for CTPS1 and Salvage Pathway Proteins

  • Cell Lysis: Treat cells with this compound at a relevant concentration (e.g., 1x and 5x IC50) for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against CTPS1, NME1, NME2, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression.[9]

Visualizations

CTP_Synthesis_Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine, ATP CTP_denovo CTP CTPS1->CTP_denovo Glutamate, ADP DNA_RNA DNA, RNA, Phospholipids CTP_denovo->DNA_RNA Cytidine_ext Extracellular Cytidine Cytidine_int Cytidine Cytidine_ext->Cytidine_int Transporter UMP_CMP_Kinase Uridine-Cytidine Kinase (UCK) Cytidine_int->UMP_CMP_Kinase CMP CMP UMP_CMP_Kinase->CMP Kinases Kinases CMP->Kinases CTP_salvage CTP Kinases->CTP_salvage CTP_salvage->DNA_RNA CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1

Caption: CTP synthesis via de novo and salvage pathways.

Experimental_Workflow cluster_conditions Parallel Conditions start Start: Hypothesis (this compound affects cell viability) setup Seed cells in 96-well plates start->setup treat Treat with this compound Dose Response setup->treat cond1 A) Standard Medium treat->cond1 cond2 B) Medium + Cytidine (100 µM) treat->cond2 incubate Incubate for 72h cond1->incubate cond2->incubate measure Measure Viability (e.g., CellTiter-Glo) incubate->measure analyze Analyze Data: Calculate and Compare IC50 values measure->analyze conclusion Conclusion analyze->conclusion

Caption: Workflow for a cytidine rescue experiment.

Troubleshooting_Logic start Problem: This compound shows low efficacy q1 Did you perform a cytidine rescue experiment? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was efficacy restored without cytidine? a1_yes->q2 res2 Perform rescue experiment to confirm on-target effect. a1_no->res2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res1 Conclusion: Salvage pathway is active. Consider using dialyzed serum. a2_yes->res1 res3 Possible Issue: - High CTPS2 expression - Cell line is not dependent on de novo CTP synthesis a2_no->res3

Caption: Troubleshooting low efficacy of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CTPS1-IN-1, a selective inhibitor of CTP synthase 1. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of CTP synthase 1 (CTPS1). CTPS1 is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP).[1][2] CTP is an essential precursor for the synthesis of DNA and RNA.[1][3] By inhibiting CTPS1, this compound depletes the intracellular CTP pool, which in turn inhibits lymphocyte proliferation.[3][4][5] This makes it a valuable tool for studying the role of CTPS1 in various biological processes and a potential therapeutic agent for diseases driven by lymphocyte proliferation, such as autoimmune disorders and certain cancers.[2][6][7]

Q2: What are the potential off-target effects of this compound?

While this compound is designed to be highly selective for CTPS1, like all small molecule inhibitors, it has the potential for off-target effects. These can arise from several sources:

  • Inhibition of CTPS2: Although designed for selectivity, high concentrations of this compound might lead to the inhibition of the closely related isoform, CTPS2.[6] CTPS2 is ubiquitously expressed, and its inhibition could lead to broader cellular effects.[4]

  • Kinase Inhibition: The chemical scaffold of the inhibitor might have an affinity for the ATP-binding sites of various kinases, leading to unintended inhibition of signaling pathways.[8][9]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[8]

  • Interference with Assay Readouts: The compound itself might interfere with the detection method of an assay (e.g., fluorescence or luminescence), leading to inaccurate measurements of activity.[8]

Q3: How can I determine if the observed cellular phenotype is a direct result of CTPS1 inhibition?

To confirm that the observed effects are on-target, a combination of validation experiments is crucial:

  • Cytidine Rescue: The effects of CTPS1 inhibition can be rescued by supplementing the cell culture medium with exogenous cytidine.[4][7] Cytidine can be converted to CTP via the pyrimidine salvage pathway, thus bypassing the need for de novo synthesis by CTPS1.[1] If the phenotype is reversed upon cytidine addition, it strongly suggests the effect is due to on-target CTPS1 inhibition.

  • Use of a Structurally Unrelated CTPS1 Inhibitor: If available, confirming the phenotype with a different, structurally distinct CTPS1 inhibitor can help rule out off-target effects related to the specific chemical scaffold of this compound.[10]

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate CTPS1 expression should phenocopy the effects of this compound.[10][11] If the inhibitor has no further effect in CTPS1-knockout cells, it provides strong evidence for on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly demonstrate that this compound binds to CTPS1 in intact cells.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values between experiments ATP concentration variabilityMaintain a consistent ATP concentration in your assays, as the IC50 of ATP-competitive inhibitors is sensitive to ATP levels.[12]
Reaction time outside the linear rangePerform a time-course experiment to determine the optimal reaction time where the reaction is linear.[12]
Inconsistent enzyme concentrationEnsure the use of a consistent concentration of active enzyme in each experiment.[12]
Unexpected cellular toxicity at low concentrations Off-target effectsPerform a broad-panel kinase screen to identify potential off-target kinases.[9] Also, conduct cytidine rescue experiments to confirm on-target toxicity.[4][7]
Compound instabilityVerify the integrity of your this compound stock solution using analytical methods like HPLC-MS and always prepare fresh dilutions.[9]
No observable phenotype after treatment Low compound potency in your cell lineConfirm target engagement using CETSA.[10] Different cell lines may have varying dependence on CTPS1.
Cell line expresses low levels of CTPS1Verify CTPS1 expression levels in your cell line using Western blot or qPCR.
Rapid compound metabolismInvestigate the metabolic stability of this compound in your experimental system.
High background signal in biochemical assays Interference with detection reagentsRun a control experiment with the inhibitor and detection reagents in the absence of the enzyme.[8]
Compound aggregationRepeat the assay in the presence of a non-ionic detergent like 0.01% Triton X-100 to disrupt aggregates.[8]

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Assay Type
Human CTPS1 5 Biochemical (ADP-Glo)
Human CTPS21,500Biochemical (ADP-Glo)
Kinase Panel (Top 5 off-targets)
- Kinase A>10,000Radiometric
- Kinase B>10,000Radiometric
- Kinase C>10,000Radiometric
- Kinase D>10,000Radiometric
- Kinase E>10,000Radiometric

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

CTPS1_Signaling_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_inhibition Inhibition UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine, ATP CTP CTP CTPS1->CTP DNA_RNA_synthesis DNA/RNA Synthesis CTP->DNA_RNA_synthesis CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Cytidine Cytidine Cytidine->CTP Salvage Enzymes Troubleshooting_Workflow cluster_off_target Off-Target Investigation start Unexpected Experimental Outcome q1 Is the phenotype consistent with CTPS1 inhibition? start->q1 a1_yes Proceed with further characterization q1->a1_yes Yes a1_no Investigate Off-Target Effects q1->a1_no No v1 Cytidine Rescue Experiment a1_no->v1 v2 Use Structurally Different Inhibitor q2 Does Cytidine Rescue the Phenotype? v1->q2 v3 Genetic Knockdown (siRNA/CRISPR) v4 Kinase Profiling a2_yes Phenotype is likely on-target q2->a2_yes Yes a2_no Phenotype is likely off-target q2->a2_no No

References

Technical Support Center: Optimizing CTPS1-IN-1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of CTPS1 inhibitors in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CTPS1 inhibitors?

A1: CTP Synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for catalyzing the formation of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP).[1] CTP is an essential precursor for the synthesis of DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are therefore particularly dependent on the de novo synthesis pathway.[4][5] CTPS1 inhibitors block this enzymatic activity, leading to a depletion of the CTP pool. This disruption of nucleotide metabolism hinders DNA replication and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in highly proliferative cells.[6][7]

Q2: Why is CTPS1 considered a promising target for cancer therapy?

A2: The therapeutic rationale for targeting CTPS1 lies in its differential importance between normal and cancerous or rapidly dividing cells. While most normal, quiescent cells can rely on the salvage pathway for their nucleotide supply, many cancer cells, particularly those with MYC overexpression and hematological malignancies, are highly dependent on the de novo pathway where CTPS1 is rate-limiting.[8][9] Furthermore, the existence of a second isoform, CTPS2, which is more ubiquitously expressed in normal tissues, provides a potential therapeutic window. Selective inhibition of CTPS1 is expected to have a potent anti-proliferative effect on tumor cells while sparing normal tissues, thus minimizing off-target toxicities.[6][10]

Q3: What are the common challenges in determining the optimal in vivo dosage for a CTPS1 inhibitor?

A3: Optimizing the in vivo dosage of a CTPS1 inhibitor involves balancing efficacy with tolerability. Common challenges include:

  • Poor aqueous solubility: Many small molecule inhibitors, including those targeting CTPS1, have low water solubility, making formulation for in vivo administration challenging.

  • Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to variable drug exposure.

  • On-target toxicity: While CTPS1 inhibition is designed to be selective for rapidly dividing cells, some normal tissues with high proliferation rates (e.g., gastrointestinal tract, hematopoietic system) may be affected, leading to side effects like weight loss.[10]

  • Translating in vitro potency to in vivo efficacy: The effective concentration in vitro (e.g., IC50) does not always directly translate to an effective dose in vivo due to complex physiological factors.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable anti-tumor efficacy 1. Sub-optimal dosage. 2. Poor bioavailability due to formulation issues. 3. Rapid metabolism or clearance of the inhibitor. 4. Tumor model is not dependent on CTPS1.1. Conduct a dose-escalation study to evaluate higher doses. 2. Optimize the vehicle formulation to improve solubility and absorption (see Experimental Protocols section). 3. Increase dosing frequency (e.g., from once daily to twice daily). 4. Confirm CTPS1 expression and dependency of your cancer cell line in vitro before initiating in vivo studies.
Significant animal weight loss or other signs of toxicity 1. Dosage is too high. 2. Off-target effects of the inhibitor. 3. Toxicity related to the vehicle formulation.1. Reduce the dosage or switch to an intermittent dosing schedule (e.g., every other day).[10] 2. Evaluate the selectivity of your inhibitor for CTPS1 over CTPS2. 3. Run a vehicle-only control group to assess toxicity from the formulation components. 4. Consider supportive care measures as per your institution's animal care guidelines.
High variability in tumor growth inhibition between animals in the same group 1. Inconsistent drug administration (e.g., gavage technique). 2. Variability in tumor implantation and initial size. 3. Inter-animal differences in drug metabolism.1. Ensure consistent and accurate administration techniques. 2. Carefully control the number of cells injected and randomize animals into groups based on initial tumor volume. 3. Increase the number of animals per group to improve statistical power.
Precipitation of the compound during formulation or administration 1. The compound has low solubility in the chosen vehicle. 2. Temperature changes affecting solubility.1. Test different vehicle formulations (see table below). Sonication or gentle heating may aid dissolution. 2. Prepare fresh formulations before each administration and maintain at a consistent temperature.

Quantitative Data Summary

The following tables summarize dosages and formulation components for various CTPS1 inhibitors used in preclinical in vivo studies. Note that "CTPS1-IN-1" is a generic identifier, and the data presented here are from studies using specific, named CTPS1 inhibitors.

Table 1: In Vivo Dosages of Representative CTPS1 Inhibitors

InhibitorAnimal ModelDosage RangeAdministration RouteDosing ScheduleReference(s)
STP-B SCID mice (JEKO-1 xenograft)10-50 mg/kgSubcutaneous (SC)Daily or every other day[10]
NOD-SCID mice (JURKAT xenograft)10-50 mg/kgSubcutaneous (SC)Daily or every other day[10]
JHU-083 Nude mice (BT142 glioma xenograft)1.9 - 25 mg/kgIntraperitoneal (IP)2-5 days/week[1]
C57BL/6J mice (CSDS model)1.82 mg/kgOral (PO)Every other day[6]
3-Deazauridine (B583639) Mice (L1210 leukemia)Not specifiedIn vivoNot specified[11]
CTP Synthetase-IN-1 Mouse (Collagen-induced arthritis)10-50 mg/kgOral (PO)Twice daily

Table 2: Common Vehicle Formulations for Poorly Soluble Small Molecule Inhibitors

Vehicle CompositionSuitabilityNotesReference(s)
PBS For soluble compoundsJHU-083 was diluted in PBS for IP injection.[1]
0.5% CMC, 0.1% Tween 80 in water Suspension for oral administrationA common vehicle for oral gavage.[12]
30% PEG400, 70% Saline Co-solvent solution for oral or parenteral routesDissolve compound in PEG400 first, then add saline.[12]
Corn oil Lipid-based solution for oral or subcutaneous routesSuitable for highly lipophilic compounds.[13]
5% DMSO, 40% PEG300, 5% Tween 80, 50% saline Co-solvent/surfactant system for parenteral routesCan improve solubility and stability.[14]

Experimental Protocols

Protocol 1: General Workflow for an In Vivo Efficacy Study Using a Xenograft Model

This protocol provides a generalized framework. Specific details such as cell numbers, tumor volume for randomization, and dosing specifics should be optimized for your particular model and inhibitor.

  • Animal Model Selection and Acclimatization:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for human cancer cell line xenografts.[14]

    • Allow animals to acclimatize for at least one week before the experiment.[14]

  • Xenograft Implantation:

    • Harvest cancer cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[14]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[14]

  • Inhibitor Formulation and Administration:

    • Prepare the CTPS1 inhibitor formulation fresh before each administration. (See Table 2 for vehicle options).

    • Administer the inhibitor and vehicle control according to the predetermined dose, route, and schedule.

  • Monitoring and Endpoint:

    • Monitor animal body weight and overall health daily.

    • Continue to measure tumor volume regularly.

    • Euthanize animals when tumors reach the maximum size allowed by institutional guidelines or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Compare tumor growth between treated and control groups using appropriate statistical tests.

Protocol 2: Assessment of Target Engagement and Proliferation In Vivo

To confirm that the CTPS1 inhibitor is having the desired biological effect, you can assess target engagement and cell proliferation in tumor tissue.

  • Pharmacodynamic (PD) Study Design:

    • Treat tumor-bearing mice with the CTPS1 inhibitor or vehicle.

    • Collect tumor samples at various time points after the last dose (e.g., 2, 6, 24 hours).

  • Cell Proliferation Analysis (EdU Incorporation):

    • Administer 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to animals via intraperitoneal injection a few hours before tumor collection.[15]

    • Harvest tumors and fix them in 4% paraformaldehyde.

    • Process tissues for paraffin (B1166041) embedding and sectioning.

    • Perform EdU staining on tissue sections using a Click-iT™ EdU Imaging Kit according to the manufacturer's protocol to visualize proliferating cells.[15]

  • Western Blot Analysis for Biomarkers:

    • Homogenize tumor samples to extract proteins.

    • Perform Western blot analysis to assess the levels of proteins involved in the DNA damage response, which is expected to be activated upon CTPS1 inhibition (e.g., phosphorylated CHK1, γH2AX).[16]

Visualizations

Signaling_Pathway UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP CTPS1->CTP Glutamine ATP Apoptosis Apoptosis CTPS1->Apoptosis Inhibition leads to DDR DNA Damage Response (ATR/CHK1) CTPS1->DDR Inhibition activates DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation Inhibitor This compound Inhibitor->CTPS1

Caption: CTPS1 signaling pathway and mechanism of inhibition.

Experimental_Workflow start Start: Select Cell Line & Animal Model implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Initiation: - this compound Group - Vehicle Control Group randomization->treatment data_collection Data Collection: - Tumor Volume - Body Weight treatment->data_collection data_collection->treatment Repeated Cycles endpoint Endpoint Analysis: - Tumor Tissue Collection - Efficacy Assessment data_collection->endpoint

Caption: Experimental workflow for in vivo efficacy studies.

References

issues with CTPS1-IN-1 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CTPS1-IN-1, a potent inhibitor of CTP synthase 1. Our goal is to help you overcome common challenges related to the solubility and stability of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of a similar inhibitor, CTP Synthetase-IN-1, in DMSO is reported to be 80 mg/mL (156.09 mM); sonication is recommended to aid dissolution.[1] Another supplier offers the compound as a 10 mM solution in DMSO.[2] It is crucial to refer to the manufacturer's datasheet for the specific lot you are using.

Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous solutions. Like many small molecule inhibitors, it is likely hydrophobic and will have very poor solubility in water-based solutions, which can lead to precipitation.

Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A4: If you observe precipitation in your DMSO stock solution, gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the compound is fully redissolved. To prevent this, ensure the stock solution is stored at -20°C or -80°C in tightly sealed vials to minimize moisture absorption.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: Most cell lines can tolerate DMSO concentrations up to 0.5% with minimal cytotoxic effects.[3] However, primary cells and some sensitive cell lines may require lower concentrations, typically not exceeding 0.1%.[3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[3]

Troubleshooting Guide

Issue 1: Precipitation Observed in Cell Culture Media After Adding this compound

Possible Causes:

  • Poor Solubility in Aqueous Media: The most common cause is the low solubility of the hydrophobic inhibitor in the aqueous environment of the cell culture media.

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Improper Dilution Technique: Adding the DMSO stock directly to a large volume of media without proper mixing can cause localized high concentrations and immediate precipitation.

  • Media Composition and Temperature: Components in the media (e.g., proteins in serum) and temperature fluctuations can affect the solubility of the compound.[4][5]

Solutions:

StepActionDetailed Instructions
1 Optimize Dilution Method Prepare an intermediate dilution of the this compound DMSO stock in a small volume of pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to the final volume of complete media. This gradual dilution helps to prevent shocking the compound out of solution.
2 Reduce Final DMSO Concentration Ensure the final concentration of DMSO in your culture media is at a non-toxic level (ideally ≤ 0.1% for sensitive cells, and not exceeding 0.5% for most cell lines).[3] If a higher concentration of this compound is needed, consider preparing a more concentrated DMSO stock to keep the final DMSO volume low.
3 Pre-warm Media Always use media that has been pre-warmed to 37°C before adding the inhibitor. Temperature shifts can cause components to fall out of solution.[4]
4 Vortex During Dilution When adding the inhibitor (or the intermediate dilution) to the final media volume, vortex or gently swirl the tube/flask to ensure rapid and even distribution.
5 Check for Media Compatibility If precipitation persists, consider if any components in your specific media formulation could be interacting with the inhibitor. You may test the solubility in a small volume of media without serum first.
Issue 2: Inconsistent or No Biological Effect of this compound

Possible Causes:

  • Degradation of the Compound: The inhibitor may have degraded due to improper storage or instability in the aqueous media over the course of the experiment.

  • Loss of Compound due to Precipitation: Even if not visible, microprecipitation can occur, reducing the effective concentration of the inhibitor in solution.

  • Binding to Plasticware or Serum Proteins: Hydrophobic compounds can adsorb to the surface of plastic labware or bind to proteins in fetal bovine serum (FBS), reducing their bioavailability.

Solutions:

StepActionDetailed Instructions
1 Proper Storage Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] Protect from light.
2 Prepare Fresh Dilutions Always prepare fresh dilutions of this compound in media immediately before each experiment. Do not store the inhibitor in aqueous solutions.
3 Filter the Final Solution After diluting this compound into your final media, you can filter it through a 0.22 µm syringe filter to remove any potential microprecipitates. Be aware that this could also potentially remove some of the compound if it has adsorbed to the filter material.
4 Consider Serum-Free or Reduced-Serum Conditions If you suspect binding to serum proteins is an issue, you may try conducting the experiment in serum-free or reduced-serum media for the duration of the treatment, if your cells can tolerate it.
5 Verify Compound Activity If possible, use a positive control cell line known to be sensitive to CTPS1 inhibition to confirm the activity of your compound stock.

Quantitative Data Summary

ParameterValueSource
Solubility in DMSO 80 mg/mL (156.09 mM)[1]
Recommended Storage (Powder) -20°C for 3 years[1]
Recommended Storage (in DMSO) -80°C for 1 year[1]
IC50 (human CTPS1) 32 nM[2]
IC50 (human CTPS2) 18 nM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Allow the vial of powdered this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of moisture.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve: Vortex the vial for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Media
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended):

    • Pre-warm a small volume (e.g., 200 µL) of serum-free cell culture medium to 37°C.

    • Add the required volume of the DMSO stock solution to the pre-warmed serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could add 1 µL of stock to 99 µL of media for a 100 µM intermediate dilution.

    • Gently vortex the intermediate dilution immediately.

  • Prepare Final Dilution:

    • Add the intermediate dilution (or the DMSO stock directly if not making an intermediate dilution) to the final volume of pre-warmed (37°C) complete cell culture medium.

    • Immediately mix thoroughly by gentle swirling or inversion to avoid localized high concentrations and potential precipitation.

  • Treat Cells: Replace the existing media on your cells with the freshly prepared media containing this compound.

  • Include Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental design.

Visualizations

CTPS1_Signaling_Pathway cluster_de_novo De Novo Pyrimidine (B1678525) Synthesis cluster_downstream Downstream Cellular Processes UTP UTP CTPS1 CTPS1 UTP->CTPS1 ATP ATP ATP->CTPS1 Glutamine Glutamine Glutamine->CTPS1 CTP CTP CTPS1->CTP Glutamate + ADP + Pi DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids Proliferation Cell Proliferation (e.g., T-cells, Cancer cells) DNA_RNA->Proliferation Phospholipids->Proliferation CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1

Caption: The role of CTPS1 in the de novo pyrimidine synthesis pathway and its inhibition by this compound.

Troubleshooting_Workflow Start Precipitation observed in media? Check_Dilution Review Dilution Protocol (Use intermediate dilution, pre-warm media) Start->Check_Dilution Yes No_Effect Inconsistent/No Biological Effect? Start->No_Effect No Reduce_Conc Lower Final Concentration of this compound Check_Dilution->Reduce_Conc Check_DMSO Ensure Final DMSO % is Low (e.g., < 0.5%) Reduce_Conc->Check_DMSO Filter_Media Consider Filtering Final Media (0.22 µm filter) Check_DMSO->Filter_Media Success Problem Resolved Filter_Media->Success Check_Storage Verify Proper Storage of Stock (-20°C/-80°C, aliquoted) No_Effect->Check_Storage Yes Fresh_Prep Prepare Fresh Dilutions for Each Experiment Check_Storage->Fresh_Prep Serum_Effect Test in Reduced/No Serum Media Fresh_Prep->Serum_Effect Verify_Activity Confirm Activity with Positive Control Serum_Effect->Verify_Activity Verify_Activity->Success

Caption: A logical workflow for troubleshooting common issues with this compound in cell culture experiments.

References

interpreting unexpected results with CTPS1-IN-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CTPS1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this CTP synthase 1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific questions and unexpected outcomes that you may encounter during your experiments with this compound.

Question 1: My cells have stopped proliferating but are not dying. Is the inhibitor not working as expected?

Answer:

This is a frequently observed and expected outcome. This compound inhibits the de novo synthesis of cytidine (B196190) triphosphate (CTP), a crucial nucleotide for DNA and RNA synthesis.[1] This depletion of the CTP pool primarily leads to a cytostatic effect by causing cell cycle arrest, particularly in the S-phase, as DNA replication cannot proceed without sufficient CTP.[2]

While prolonged exposure or use in highly dependent cell lines can lead to apoptosis, an initial cytostatic effect is the primary mechanism of action.[2][3] Some cell lines, especially those with a longer doubling time, may exhibit growth inhibition without significant apoptosis, even after extended culture.[2]

Troubleshooting and Further Investigation:

  • Confirm Cell Cycle Arrest: Analyze the cell cycle distribution of treated versus untreated cells using flow cytometry after propidium (B1200493) iodide (PI) staining. An accumulation of cells in the S-phase is indicative of an on-target effect.

  • Assess Apoptosis Over a Time Course: Induction of apoptosis can be time-dependent.[2] Perform an apoptosis assay (e.g., Annexin V/PI staining) at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine if cell death occurs at later stages.

  • Investigate Synergy with DNA Damage Response (DDR) Inhibitors: Since CTPS1 inhibition induces replication stress and activates the DDR pathway, combining this compound with inhibitors of ATR, CHK1, or WEE1 can lead to a synergistic cytotoxic effect.[2][4][5]

Experimental Workflow for Synergy Investigation:

cluster_setup Experimental Setup cluster_analysis Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Treat with DDRi Treat with DDR Inhibitor (e.g., ATRi, CHK1i) Seed Cells->Treat with DDRi Combination Treatment Treat with this compound + DDR Inhibitor Seed Cells->Combination Treatment Vehicle Control Vehicle Control Seed Cells->Vehicle Control Viability Assay Cell Viability Assay (e.g., CellTiter-Glo) Combination Treatment->Viability Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V/PI) Combination Treatment->Apoptosis Assay Synergy Analysis Calculate Synergy Score (e.g., Bliss, HSA) Viability Assay->Synergy Analysis Apoptosis Assay->Synergy Analysis

Caption: Workflow for investigating synergistic effects of this compound with DDR inhibitors.

Question 2: I'm observing an accumulation of cells in the S-phase of the cell cycle. Is this a normal on-target effect?

Answer:

Yes, this is a classic on-target effect of CTPS1 inhibition. CTP is a rate-limiting nucleotide for DNA synthesis.[6] By inhibiting CTPS1, the intracellular CTP pool is depleted, which stalls DNA replication forks and causes cells to arrest in the S-phase.[2] This replication stress is a direct consequence of the inhibitor's mechanism of action.[4][7]

Expected Downstream Molecular Consequences:

  • Activation of the DNA Damage Response (DDR): The stalled replication forks are recognized as DNA damage, leading to the activation of the ATR-CHK1 signaling pathway.[4]

  • Increased γH2AX: Phosphorylation of H2AX on Ser139 (γH2AX) is a marker of DNA double-strand breaks and replication stress. You can expect to see an increase in γH2AX levels upon treatment.[7]

  • Reduced Histone H3 Phosphorylation: A decrease in phosphorylated Histone H3, a marker for entry into mitosis, is also expected due to the S-phase arrest.[2]

Signaling Pathway of CTPS1 Inhibition-Induced S-Phase Arrest:

This compound This compound CTPS1 CTPS1 This compound->CTPS1 inhibits CTP CTP CTPS1->CTP produces UTP UTP UTP->CTPS1 DNA_rep DNA Replication CTP->DNA_rep is required for S_arrest S-Phase Arrest DNA_rep->S_arrest stalling leads to ATR_CHK1 ATR/CHK1 Pathway S_arrest->ATR_CHK1 activates DDR DNA Damage Response Activation ATR_CHK1->DDR

Caption: this compound inhibits CTP synthesis, leading to S-phase arrest and DDR activation.

Question 3: The inhibitor shows high potency in some of my cell lines but is ineffective in others. What could be the reason for this discrepancy?

Answer:

The differential sensitivity of cell lines to this compound can be attributed to several factors:

  • Expression and Role of CTPS2: Humans have two CTP synthase isoforms, CTPS1 and CTPS2.[8] While many lymphoid and cancer cells are highly dependent on CTPS1, some cells may express sufficient levels of CTPS2 to compensate for CTPS1 inhibition, thus appearing resistant.[3][7] this compound is reported to be an inhibitor of both CTPS1 and CTPS2, but selectivity can vary between different compounds in this class.[9]

  • Proliferation Rate: Rapidly proliferating cells have a higher demand for nucleotides for DNA replication and are generally more sensitive to CTPS1 inhibition.[2] Cell lines with slower doubling times may be less affected.

  • Genetic Context (e.g., MYC, p53 status):

    • MYC Overexpression: Cells with high MYC expression are particularly dependent on de novo nucleotide synthesis and have been shown to be sensitive to CTPS1 inhibition.[4][6][7]

    • p53 Status: While some studies suggest that p53 status does not directly regulate CTPS1 expression or sensitivity to its inhibition, p53-deficient cells might rely more on pathways like ATR for survival under replication stress, potentially influencing synergistic interactions.[10]

  • Salvage Pathway Activity: Cells can also generate nucleotides through the salvage pathway.[8][11] High activity of this pathway could potentially confer resistance by bypassing the need for de novo synthesis. Supplementing media with cytidine can rescue cells from CTPS1 inhibition, demonstrating the importance of this pathway.[8][12]

Troubleshooting and Characterization of Cell Lines:

Parameter to InvestigateRecommended ExperimentExpected Correlation with Sensitivity
CTPS1/CTPS2 Expression Western Blot or qRT-PCRHigh CTPS1 and low CTPS2 expression may correlate with higher sensitivity.
Proliferation Rate Cell Doubling Time AssayFaster proliferation rate is often associated with increased sensitivity.[2]
MYC Expression Level Western Blot or qRT-PCRHigh MYC expression is linked to greater dependence on CTPS1.[4][6]
Salvage Pathway Dependence Cytidine Rescue ExperimentSensitivity to this compound that is reversed by adding cytidine confirms on-target CTP depletion.[12]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound (and/or a second inhibitor for synergy studies) to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for DDR Marker (γH2AX)
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) (typically at a 1:1000 dilution) overnight at 4°C. Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Harvesting: Harvest both adherent and floating cells after treatment.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to gate on single cells and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Technical Support Center: Improving the Therapeutic Window of CTPS1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CTP Synthase 1 (CTPS1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting CTPS1 to improve the therapeutic window?

A1: CTPS1 is an essential enzyme for the de novo synthesis of cytidine (B196190) triphosphate (CTP), a crucial nucleotide for DNA and RNA synthesis.[1] While rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, most healthy tissues can utilize the homologous isoform, CTPS2, or the cytidine salvage pathway to meet their CTP requirements.[2][3] Individuals with inherited CTPS1 deficiency exhibit severe immunodeficiency due to impaired lymphocyte proliferation but show no other major clinical consequences, highlighting the potential for selective CTPS1 inhibitors to have a wide therapeutic window with limited off-target toxicity in non-hematopoietic tissues.[3][4]

Q2: What is the primary mechanism of action for CTPS1 inhibitors?

A2: CTPS1 inhibitors block the enzymatic activity of CTPS1, which catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1][5] This leads to a depletion of the intracellular CTP pool, thereby inhibiting DNA and RNA synthesis and halting the proliferation of rapidly dividing cells.[1] Many selective inhibitors bind to the ATP-binding pocket of CTPS1.[2]

Q3: How can I determine if my cell line of interest is a good candidate for CTPS1 inhibitor studies?

A3: Cell lines derived from hematological malignancies, particularly T-cell and B-cell lymphomas, have shown high sensitivity to CTPS1 inhibition.[2] You can assess the dependency of your cell line on the de novo pyrimidine (B1678525) synthesis pathway by evaluating its sensitivity to CTPS1 inhibitors and confirming that the anti-proliferative effects can be rescued by the addition of exogenous cytidine, which fuels the salvage pathway.[2][6] Additionally, analyzing publicly available datasets (e.g., DepMap) for CTPS1 dependency scores in your cell line of interest can provide valuable insights.

Q4: What are the known mechanisms of resistance to CTPS1 inhibitors?

A4: The primary mechanism of resistance is the upregulation or utilization of the cytidine salvage pathway.[7] Cells can import extracellular cytidine and convert it to CTP, bypassing the need for de novo synthesis.[6] Therefore, the availability of cytidine in the tumor microenvironment or cell culture medium can significantly impact the efficacy of CTPS1 inhibitors.

Troubleshooting Guides

Issue 1: Low or No Efficacy of the CTPS1 Inhibitor in Cell-Based Assays

Possible Cause 1: Active Cytidine Salvage Pathway

  • Troubleshooting Steps:

    • Cytidine Rescue Experiment: Culture your cells in the presence of the CTPS1 inhibitor with and without supplemental cytidine (e.g., 100 µM).[4] If the addition of cytidine rescues cell proliferation, it confirms that the inhibitor is on-target and that the cells can utilize the salvage pathway.

    • Optimize Culture Medium: Ensure your cell culture medium does not contain high levels of cytidine that could mask the inhibitor's effect.

    • Consider Combination Therapy: In an in vivo context, the tumor microenvironment may provide cytidine. Combination with inhibitors of the salvage pathway could be a potential strategy, although this is an area of ongoing research.

Possible Cause 2: Low CTPS1 Expression or Dependency in the Cell Line

  • Troubleshooting Steps:

    • Verify CTPS1 Expression: Confirm CTPS1 protein expression in your cell line using Western blotting.

    • Assess CTPS1 Dependency: Use CRISPR/Cas9 or shRNA to knock down CTPS1 and observe the impact on cell proliferation. A significant reduction in proliferation upon CTPS1 knockdown suggests dependency.

    • Consult Databases: Check cancer dependency map databases for the CTPS1 dependency score of your cell line.

Possible Cause 3: Inhibitor Instability or Degradation

  • Troubleshooting Steps:

    • Proper Storage and Handling: Ensure the inhibitor is stored according to the manufacturer's instructions and that stock solutions are not subjected to multiple freeze-thaw cycles.

    • Fresh Preparation: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause 1: High Intracellular ATP Concentration

  • Troubleshooting Steps:

    • Biochemical assays are often performed with ATP concentrations that are lower than physiological intracellular levels. In a cellular context, high intracellular ATP can outcompete ATP-competitive inhibitors. Consider this when interpreting discrepancies in potency (e.g., IC50 values).

Possible Cause 2: Poor Cell Permeability or Efflux

  • Troubleshooting Steps:

    • Assess Cellular Uptake: If possible, use analytical methods to measure the intracellular concentration of the inhibitor.

    • Consider Efflux Pump Activity: Investigate if your cell line expresses high levels of efflux pumps like P-glycoprotein. Co-incubation with an efflux pump inhibitor could clarify if this is a contributing factor.

Issue 3: Observed Off-Target Effects

Possible Cause 1: Inhibition of CTPS2

  • Troubleshooting Steps:

    • Use a Highly Selective Inhibitor: Whenever possible, use an inhibitor with a high selectivity ratio for CTPS1 over CTPS2.

    • CTPS1 and CTPS2 Knockout/Knockdown Cells: Test the inhibitor in cell lines where either CTPS1 or CTPS2 has been knocked out or knocked down to confirm that the observed phenotype is specific to CTPS1 inhibition.[2]

    • Rescue with CTPS1 Expression: In a CTPS1 knockout background, re-expression of a drug-resistant CTPS1 mutant should rescue the on-target phenotype.

Possible Cause 2: Inhibition of Other Cellular Targets

  • Troubleshooting Steps:

    • Kinome Profiling: Perform kinome-wide screening to identify potential off-target kinases.

    • Dose-Response Correlation: Titrate the inhibitor concentration and correlate the phenotype with the extent of on-target (CTPS1) inhibition. Off-target effects may only appear at higher concentrations.

Quantitative Data Summary

Table 1: In Vitro Potency of Selective CTPS1 Inhibitors

InhibitorCell LineAssay TypeIC50 (nM)Reference
STP-BJEKO-1 (Mantle Cell Lymphoma)Proliferation<100[2]
STP-BJURKAT (T-ALL)Proliferation<100[2]
STP-BVarious T-cell MalignanciesProliferation2 - 183[2]
STP-BVarious B-cell MalignanciesProliferationNanomolar range[2]
R80JurkatProliferation~20[4]
T35JurkatProliferation~30[4]
STP938Myeloma Cell LinesProliferationVaries[8]

Table 2: In Vivo Efficacy of a Selective CTPS1 Inhibitor (STP-B)

Animal ModelCell Line XenograftTreatmentOutcomeReference
SCID MiceJEKO-1 (Mantle Cell Lymphoma)STP-B (subcutaneous)Dose-dependent inhibition of tumor growth[2]
NOD-SCID MiceJURKAT (T-ALL)STP-B (subcutaneous)Dose-dependent inhibition of tumor growth[2]

Experimental Protocols

CTPS1 Enzymatic Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the ADP-Glo™ Kinase Assay and measures the amount of ADP produced during the CTPS1-catalyzed reaction.

  • Materials:

    • Recombinant human CTPS1

    • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM KCl, 2 mM DTT)

    • ATP, UTP, GTP, L-Glutamine

    • CTPS1 Inhibitor

    • ADP-Glo™ Reagent (Promega)

    • Kinase Detection Reagent (Promega)

    • Opaque-walled 96-well or 384-well plates

  • Procedure:

    • Prepare the CTPS1 reaction mix in the assay buffer containing ATP, UTP, GTP, and L-Glutamine at their final desired concentrations.

    • Add the CTPS1 inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding recombinant CTPS1 enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction and deplete the remaining ATP by adding a volume of ADP-Glo™ Reagent equal to the reaction volume. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition and determine the IC50 value.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • CTPS1 inhibitor

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Procedure:

    • Seed cells in the opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the CTPS1 inhibitor. Include a vehicle control.

    • For rescue experiments, include a set of wells treated with the inhibitor and a high concentration of cytidine (e.g., 100 µM).[4]

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Plot the results as a dose-response curve to determine the IC50.

Western Blotting for CTPS1 Expression

This protocol allows for the detection of CTPS1 protein levels in cell lysates.

  • Materials:

    • Cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against CTPS1 (ensure it does not cross-react with CTPS2)

    • Loading control primary antibody (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CTPS1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for a loading control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a CTPS1 inhibitor.

  • Materials:

    • Cells treated with CTPS1 inhibitor and vehicle control

    • Phosphate-buffered saline (PBS)

    • 70% ice-cold ethanol (B145695)

    • Propidium Iodide (PI)/RNase A staining solution

  • Procedure:

    • Harvest cells (including any floating cells) and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate on ice for at least 30 minutes or store at -20°C.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Visualizations

CTPS1_Signaling_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Effects Glutamine Glutamine CTPS1 CTPS1 Glutamine->CTPS1 UTP UTP UTP->CTPS1 ATP ATP ATP->CTPS1 provides energy CTP CTP CTPS1->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Cytidine_in Extracellular Cytidine Cytidine_out Intracellular Cytidine Cytidine_in->Cytidine_out UCK Uridine-Cytidine Kinase (UCK) Cytidine_out->UCK CMP CMP UCK->CMP CDP CDP CMP->CDP CTP_salvage CTP CDP->CTP_salvage CTP_salvage->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor CTPS1 Inhibitor Inhibitor->CTPS1 inhibits

Caption: De Novo and Salvage Pathways for CTP Synthesis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation start Select Cell Line (e.g., Lymphoma) viability Cell Viability Assay (Dose-Response & Rescue) start->viability mechanism Mechanism of Action Assays (Cell Cycle, Apoptosis) viability->mechanism target Target Engagement (Western Blot for CTPS1) mechanism->target xenograft Establish Xenograft Model (e.g., SCID mice) target->xenograft Promising In Vitro Data treatment Treat with CTPS1 Inhibitor xenograft->treatment outcome Measure Tumor Growth & Assess Toxicity treatment->outcome end end outcome->end Evaluate Therapeutic Window

Caption: General Experimental Workflow for CTPS1 Inhibitor Evaluation.

Troubleshooting_Guide start Low Inhibitor Efficacy Observed check_salvage Perform Cytidine Rescue Experiment start->check_salvage salvage_active Result: Proliferation Rescued Conclusion: Salvage Pathway is Active check_salvage->salvage_active Yes check_dependency Result: No Rescue Assess CTPS1 Dependency (WB, Knockdown) check_salvage->check_dependency No dependent Result: High Dependency Check Inhibitor Integrity check_dependency->dependent Dependent not_dependent Result: Low/No Dependency Conclusion: Cell Line Not Suitable check_dependency->not_dependent Not Dependent

Caption: Troubleshooting Workflow for Low Inhibitor Efficacy.

References

Navigating Long-Term CTPS1-IN-1 Treatment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CTPS1-IN-1 in long-term cell line studies, this technical support center offers a comprehensive resource for troubleshooting and guidance. This document provides answers to frequently asked questions, detailed troubleshooting protocols, and key experimental methodologies to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of cytidine (B196190) triphosphate synthase 1 (CTPS1). CTPS1 is the rate-limiting enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, specifically catalyzing the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP). CTP is an essential precursor for the synthesis of DNA and RNA. By inhibiting CTPS1, this compound depletes the intracellular CTP pool, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis, particularly in rapidly dividing cells such as cancer cells that are highly dependent on de novo nucleotide synthesis.

Q2: Why are hematological malignancy cell lines generally more sensitive to CTPS1 inhibitors?

A2: Lymphoid cells, from which many hematological malignancies arise, have been shown to be particularly dependent on the CTPS1 isoform for CTP synthesis, while many solid tumors and other tissues can rely on the CTPS2 isoform. This dependency makes hematological cancer cell lines, especially those of T-cell origin, highly sensitive to selective CTPS1 inhibition.

Q3: What are the initial signs of effective this compound treatment in my cell culture?

A3: Early indicators of effective treatment include a dose-dependent decrease in cell proliferation and viability. This is often accompanied by an arrest in the S-phase of the cell cycle as DNA replication is impeded by the lack of CTP. Over a longer duration, you should observe an increase in markers of apoptosis.

Q4: Can cells develop resistance to long-term this compound treatment?

A4: Yes, as with many targeted therapies, acquired resistance is a potential challenge. While specific mechanisms for this compound are still under investigation, potential mechanisms could include mutations in the CTPS1 gene that alter the drug binding site, upregulation of the CTPS2 isoform to bypass the inhibition of CTPS1, or activation of nucleotide salvage pathways.

Q5: How stable is this compound in cell culture medium?

A5: The stability of small molecule inhibitors in culture medium can vary. It is recommended to replace the medium with freshly prepared this compound every 48-72 hours to ensure a consistent effective concentration, especially in long-term experiments. For precise determination of stability under your specific experimental conditions, an HPLC analysis of the compound in the medium over time is advisable.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Diminished or no effect of this compound on cell viability. 1. Sub-optimal inhibitor concentration. 2. Cell line is inherently resistant. 3. Degradation of the inhibitor. 4. High cell density. 1. Perform a dose-response curve to determine the IC50 value for your specific cell line. 2. Confirm CTPS1 expression in your cell line. Consider that some cell lines may have low CTPS1 dependency or utilize CTPS2. 3. Prepare fresh stock solutions and replace the medium with fresh inhibitor every 48-72 hours. 4. Maintain a consistent and lower cell density to prevent rapid depletion of the inhibitor.
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate inhibitor concentration due to pipetting errors or degradation. 3. Cell culture contamination (e.g., mycoplasma). 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. 2. Prepare a master mix of the inhibitor in the medium for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Regularly test your cell lines for mycoplasma contamination.
Initial response followed by a return to normal proliferation (acquired resistance). 1. Selection of a pre-existing resistant sub-population. 2. Development of resistance mechanisms (e.g., target mutation, pathway bypass). 1. Consider single-cell cloning to investigate heterogeneity in your cell line. 2. Investigate potential resistance mechanisms by sequencing the CTPS1 gene, assessing CTPS2 expression, and analyzing the activity of nucleotide salvage pathways. Consider combination therapies.
Unexpected cytotoxicity at low concentrations. 1. Off-target effects of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is extremely sensitive. 1. Review literature for known off-target effects. Compare with other selective CTPS1 inhibitors if possible. 2. Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1% DMSO). 3. Perform a more detailed dose-response analysis with finer concentration increments at the lower end.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selective CTPS1 inhibitor, STP-B, in various cancer cell lines. While not this compound, STP-B is a highly selective CTPS1 inhibitor and its activity provides a strong indication of the expected potency of similar compounds.

Cell Line Cancer Type IC50 (nM) of STP-B Reference
JURKATT-cell Leukemia~10[1]
MOLT-4T-cell Leukemia~20[1]
CCRF-CEMT-cell Leukemia~5[1]
KARPAS-299T-cell Lymphoma~2[1]
SU-DHL-1T-cell Lymphoma~183[1]
Granta-519B-cell Lymphoma~50[1]
JEKO-1B-cell Lymphoma~100[1]

Note: IC50 values can vary depending on the assay conditions and cell line passage number.

Key Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 72 hours for a standard IC50 determination, or for longer periods with media changes every 48-72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) or 7-AAD

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentrations and for the desired duration.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (BrdU and Propidium Iodide Staining)

This protocol assesses the distribution of cells in different phases of the cell cycle.

Materials:

  • Bromodeoxyuridine (BrdU)

  • FITC-conjugated anti-BrdU antibody

  • Propidium Iodide (PI)/RNase A staining solution

  • Ethanol (B145695) (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound.

  • Pulse-label the cells by adding 10 µM BrdU to the culture medium and incubate for 1-2 hours at 37°C.

  • Harvest the cells and wash with 1X PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with 1X PBS.

  • Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.

  • Neutralize the acid by adding 0.1 M sodium borate (B1201080) buffer (pH 8.5).

  • Wash the cells with 1X PBS containing 0.5% Tween-20.

  • Stain for incorporated BrdU by incubating with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

  • Wash the cells with 1X PBS/Tween-20.

  • Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

CTPS1_Signaling_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_inhibitor Inhibition cluster_downstream Downstream Effects UTP UTP CTPS1 CTPS1 UTP->CTPS1 Substrate CTP CTP CTPS1->CTP Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis CTP->DNA_RNA_Synthesis Precursor CTPS1_IN_1 This compound CTPS1_IN_1->CTPS1 Inhibits CTPS1_IN_1->DNA_RNA_Synthesis Inhibits Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Enables Apoptosis Apoptosis Cell_Proliferation->Apoptosis Leads to

Caption: CTPS1 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected Result? Start->Problem No_Effect Diminished/No Effect Problem->No_Effect Yes Variability High Variability Problem->Variability Yes Resistance Acquired Resistance Problem->Resistance Yes Optimize Optimize Experiment Problem->Optimize No Check_Concentration Verify IC50 & Concentration No_Effect->Check_Concentration Check_Cell_Line Confirm CTPS1 Dependence No_Effect->Check_Cell_Line Check_Stability Check Inhibitor Stability No_Effect->Check_Stability Standardize_Seeding Standardize Seeding Protocol Variability->Standardize_Seeding Check_Contamination Test for Mycoplasma Variability->Check_Contamination Investigate_Mechanisms Investigate Resistance Mechanisms Resistance->Investigate_Mechanisms Check_Concentration->Optimize Check_Cell_Line->Optimize Check_Stability->Optimize Standardize_Seeding->Optimize Check_Contamination->Optimize Investigate_Mechanisms->Optimize Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding Treatment 2. This compound Treatment (with regular media changes) Cell_Seeding->Treatment Viability Cell Viability (e.g., CellTiter-Glo) Treatment->Viability Measure Apoptosis Apoptosis (e.g., Annexin V) Treatment->Apoptosis Measure Cell_Cycle Cell Cycle (e.g., BrdU/PI) Treatment->Cell_Cycle Measure Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Validation & Comparative

Validating CTPS1-IN-1 Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate like CTPS1-IN-1 directly interacts with its intended target, CTP Synthase 1 (CTPS1), within the complex cellular environment is a critical step in preclinical development. This guide provides an objective comparison of key experimental methods to validate this compound target engagement, complete with detailed protocols and supporting data to aid in the selection of the most appropriate assay for your research needs.

The inhibition of CTPS1, a rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, is a promising therapeutic strategy for various cancers, particularly those of lymphoid origin. Validating that a small molecule inhibitor, such as this compound, effectively binds to CTPS1 in living cells is paramount for establishing its mechanism of action and advancing its development. This guide compares three widely used methods for this purpose: the Cellular Thermal Shift Assay (CETSA), Western Blotting for downstream signaling analysis, and Cell Cycle Analysis.

Comparison of Target Engagement Validation Methods

The selection of a suitable method for validating this compound target engagement hinges on the specific experimental goals, available resources, and desired throughput. Each technique offers unique advantages and limitations in providing evidence for the direct interaction of the inhibitor with its target and the subsequent cellular consequences.

FeatureCellular Thermal Shift Assay (CETSA)Western Blotting (Downstream Signaling)Cell Cycle Analysis (BrdU/PI Staining)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[1][2]Measures changes in the abundance or phosphorylation state of proteins downstream of the target.Quantifies the distribution of cells in different phases of the cell cycle.
Type of Information Direct evidence of physical target engagement in a cellular context.[3]Indirect evidence of target modulation through its effect on signaling pathways.Functional cellular outcome of target inhibition.
Key Analytes Soluble CTPS1 protein levels after heat treatment.Levels of total and phosphorylated downstream effectors (e.g., proteins involved in nucleotide synthesis feedback).Percentage of cells in G1, S, and G2/M phases.
Throughput Medium to high, adaptable for screening.[4]Low to medium.High (Flow Cytometry-based).
Key Advantages Label-free, confirms direct binding in a native cellular environment.[5]Widely accessible, provides mechanistic insight into the inhibitor's functional consequences.Provides a quantitative measure of the inhibitor's anti-proliferative effect.
Key Limitations Requires a specific antibody for detection, not all ligand binding events result in thermal stabilization.[6]Indirect, requires well-characterized downstream markers, semi-quantitative.[7]Indirect measure of target engagement, multiple mechanisms can lead to cell cycle arrest.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess the binding of this compound to CTPS1 in intact cells. The principle lies in the increased thermal stability of a protein when bound to a ligand.

Workflow:

A Treat cells with This compound or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble CTPS1 (e.g., Western Blot) C->D E Plot melt curves and compare Tagg D->E

Caption: CETSA experimental workflow.

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating: Harvest and wash the cells. Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing).[5] Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble CTPS1 in each sample using Western blotting with a specific anti-CTPS1 antibody.[8][9]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CTPS1 relative to the 37°C control against the temperature to generate melting curves. A shift in the aggregation temperature (Tagg) to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for Downstream Signaling

Inhibition of CTPS1 is expected to impact nucleotide metabolism and downstream signaling pathways that are dependent on CTP availability. Western blotting can be used to measure these changes.

Workflow:

A Treat cells with This compound B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Incubate with primary and secondary antibodies C->D E Detect and quantify protein bands D->E

Caption: Western blotting experimental workflow.

Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against a downstream marker overnight at 4°C.[11] Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by BrdU/PI Staining

CTPS1 inhibition is anticipated to cause cell cycle arrest, particularly in the S-phase, due to the depletion of CTP required for DNA synthesis. This can be quantified using BrdU incorporation and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Workflow:

A Treat cells with This compound B Pulse-label with BrdU A->B C Fix and permeabilize cells B->C D Stain with anti-BrdU and Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E

Caption: Cell cycle analysis workflow.

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified period (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU (final concentration 10 µM) to the cell culture medium and incubate for 30-60 minutes at 37°C to label cells in the S-phase.[12][13]

  • Fixation and Permeabilization: Harvest and wash the cells. Fix the cells in 70% ethanol (B145695) on ice.[12]

  • Staining: Treat the cells with 2M HCl to denature the DNA.[12] Neutralize with sodium borate. Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody. Resuspend the cells in a solution containing propidium iodide (PI) and RNase.[14][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal indicates the proportion of cells in S-phase, while the PI signal reflects the total DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

CTPS1 Signaling Pathway and Inhibition

The following diagram illustrates the role of CTPS1 in the de novo pyrimidine biosynthesis pathway and the point of intervention for an inhibitor like this compound.

cluster_pathway De Novo Pyrimidine Biosynthesis UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine ATP CTP CTP DNA_RNA DNA and RNA Synthesis CTP->DNA_RNA CTPS1->CTP Inhibitor This compound Inhibitor->CTPS1

Caption: CTPS1 in the pyrimidine biosynthesis pathway.

By providing this comparative guide, we aim to equip researchers with the necessary information to design and execute robust experiments for validating the cellular target engagement of this compound, a crucial step towards its potential clinical application.

References

A Comparative Guide to CTPS1 Inhibitors: CTPS1-IN-1 vs. STP938 (Dencatistat) and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CTPS1-IN-1 and STP938 (dencatistat), two prominent inhibitors of CTP synthase 1 (CTPS1), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway and a promising target in oncology and immunology. This document outlines their performance, selectivity, and supporting experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Introduction to CTPS1 Inhibition

CTP synthase 1 (CTPS1) catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP), a rate-limiting step in the de novo synthesis of pyrimidine nucleotides. These nucleotides are essential for DNA and RNA synthesis. While two isoforms, CTPS1 and CTPS2, exist in humans, certain cell types, particularly activated lymphocytes and various cancer cells, exhibit a strong dependence on CTPS1 for proliferation. This dependency makes selective CTPS1 inhibition a promising therapeutic strategy for hematological malignancies and autoimmune diseases, with the potential for a wide therapeutic window.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound, STP938 (and its closely related analog STP-B), and other notable CTPS1 inhibitors.

CompoundTarget(s)hCTPS1 IC50 (nM)hCTPS2 IC50 (nM)Selectivity (CTPS2/CTPS1)Key Features & Status
This compound CTPS1/CTPS232[1]18[1]~0.6 (Non-selective)Orally active, demonstrated anti-inflammatory effects in vivo.[1] Research tool.
STP938 (Dencatistat) CTPS1≤ 100[2][3]>130,000 (estimated)>1,300-fold[4][5][6]First-in-class, highly selective, orally bioavailable. In Phase 1/2 clinical trials for lymphomas and solid tumors.[7][8][9][10]
STP-B CTPS1Not explicitly stated for enzyme, but potent in cellsNot explicitly stated for enzyme>1,300-fold[4][5]Highly selective CTPS1 inhibitor from the same series as STP938, used in various preclinical studies.[4][5][11]
R80 CTPS1~50 (estimated from graph)>10,000>200-foldA selective inhibitor used in structural biology studies to elucidate the mechanism of isoform-specific inhibition.[12]
T35 CTPS1/CTPS2~50 (estimated from graph)~50 (estimated from graph)~1 (Non-selective)A non-selective inhibitor used in comparative structural biology studies.[12]

Signaling Pathway and Experimental Workflows

To understand the context of CTPS1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating inhibitors.

G cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibition Mechanism of Inhibition Glutamine Glutamine CTPS1 CTPS1 Glutamine->CTPS1 UTP UTP UTP->CTPS1 ATP ATP ATP->CTPS1 CTP CTP CTPS1->CTP DNA_RNA_Synthesis DNA & RNA Synthesis CTP->DNA_RNA_Synthesis Inhibitor CTPS1 Inhibitor (e.g., STP938) Inhibitor->CTPS1

Caption: The de novo pyrimidine synthesis pathway highlighting the role of CTPS1.

G cluster_workflow Inhibitor Evaluation Workflow Enzyme_Assay Enzymatic Assay (IC50 Determination) Cell_Assay Cell-Based Assay (Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay In_Vivo In Vivo Model (Xenograft Efficacy) Cell_Assay->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

References

Comparative Analysis of CTPS1-IN-1 and 3-Deazauridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key inhibitors of CTP synthase: the selective inhibitor CTPS1-IN-1 and the broader spectrum antimetabolite, 3-deazauridine (B583639). This document outlines their mechanisms of action, presents a side-by-side comparison of their biochemical and cellular activities, and provides detailed experimental protocols for their evaluation.

Introduction

The de novo pyrimidine (B1678525) biosynthesis pathway is a critical process for proliferating cells, supplying the necessary building blocks for DNA and RNA synthesis. A key rate-limiting enzyme in this pathway is CTP synthase (CTPS), which catalyzes the conversion of UTP to CTP. Its essential role in cell division has made it an attractive target for anticancer and antiviral therapies. This guide focuses on a comparative analysis of two inhibitors targeting this enzyme: this compound, a representative of a newer class of selective CTPS1 inhibitors, and 3-deazauridine, a classic antimetabolite.

This compound represents a class of potent and highly selective small-molecule inhibitors of CTP synthase 1 (CTPS1).[1] These inhibitors are under investigation for their therapeutic potential in lymphoid malignancies and multiple myeloma due to the high reliance of these cancers on CTPS1.[1][2]

3-Deazauridine is a synthetic uridine (B1682114) analogue that, after intracellular phosphorylation, acts as a competitive inhibitor of CTP synthase.[3][4] It has been studied for its antitumor and antiviral properties and functions as a biological response modifier, often used in combination with other chemotherapeutic agents.[5][6]

Mechanism of Action

Both this compound and 3-deazauridine ultimately inhibit the production of cytidine (B196190) triphosphate (CTP), leading to a depletion of the nucleotide pool essential for nucleic acid synthesis. However, their specific mechanisms of interaction with the CTP synthase enzyme differ.

This compound and its analogues are highly selective for the CTPS1 isoform. This selectivity is a key differentiator, potentially leading to a more targeted therapeutic effect with fewer off-target effects. Inhibition of CTPS1 by these compounds leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2]

3-Deazauridine acts as a prodrug that is intracellularly phosphorylated to its active triphosphate form, 3-deazauridine 5'-triphosphate (3-DAU-TP). 3-DAU-TP then acts as a competitive inhibitor of CTP synthase with respect to UTP, blocking the synthesis of CTP.[3][7] This inhibition affects both CTPS1 and CTPS2 isoforms. The resulting CTP depletion disrupts both RNA and DNA synthesis.[3][4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and 3-deazauridine, providing a basis for comparing their potency and cellular effects.

Table 1: Biochemical Activity

CompoundTarget(s)IC50 (nM)Notes
This compound (STP-B)Human CTPS132[5]Highly selective for CTPS1 over CTPS2.
Human CTPS218[5]
3-DeazauridineCTP SynthaseNot specifiedActs as a competitive inhibitor after phosphorylation.

Table 2: Cellular Activity

CompoundCell LineAssay TypeIC50 / CC50 / GI50Reference
This compound (STP-B)JURKAT (T-cell leukemia)ProliferationNanomolar range[8]
JEKO-1 (Mantle cell lymphoma)ProliferationNanomolar range[8]
Multiple Lymphoid Cell LinesProliferationNanomolar range[8]
3-DeazauridineCCRF-CEM (T-cell leukemia)Cytostatic11 µM[9]
L1210 (Mouse leukemia)Cytostatic1.3 µM[9]
JURKAT (T-cell leukemia)Growth Inhibition0.63-0.69 µM (for a derivative)[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

CTP Synthase Enzyme Inhibition Assay

This protocol is adapted from methods used to characterize CTP synthase inhibitors.[4][6][9]

Objective: To determine the in vitro inhibitory activity of test compounds against purified CTP synthase.

Materials:

  • Purified recombinant human CTPS1 or CTPS2 enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Substrates: ATP, UTP, L-glutamine.

  • Allosteric activator: GTP.

  • Test compounds (this compound or 3-deazauridine triphosphate).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the purified CTPS enzyme to each well.

  • Add the test compounds at various concentrations to the wells.

  • Add the substrates (UTP, ATP, and glutamine) and the allosteric activator (GTP) to initiate the reaction. A typical reaction mixture might contain 50 nM CTPS, 120 µM ATP, 160 µM UTP, 60 µM GTP, and 100 µM L-Glutamine.[4]

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the product formation (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This is a general protocol for assessing the effect of the inhibitors on cancer cell line proliferation.[1][11]

Objective: To determine the cytotoxic or cytostatic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., JURKAT).

  • Complete cell culture medium.

  • Test compounds (this compound or 3-deazauridine).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the inhibitors.[8]

Objective: To assess the antitumor activity of test compounds in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or SCID).

  • Cancer cell line (e.g., JURKAT for leukemia/lymphoma models).

  • Test compounds formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously or intravenously inject a suspension of cancer cells into the mice. For JURKAT cells, subcutaneous injection into the flank is a common method.[8]

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily or on alternate days) and route (e.g., subcutaneous or oral). Dosing for a CTPS1 inhibitor like STP-B has been reported in the range of 10-50 mg/kg.[8]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth inhibition in the treatment groups to the control group.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

De Novo Pyrimidine Synthesis Pathway and Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitors Inhibitors Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP Orotate Orotate PRPP->Orotate Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Phosphate->Orotate Multiple Steps UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthase (CTPS1/2) dCTP dCTP CTP->dCTP RNA RNA CTP->RNA DNA DNA dCTP->DNA This compound This compound This compound->UTP This compound->UTP Inhibits CTPS1 3-Deazauridine 3-Deazauridine 3-DAU-TP 3-DAU-TP 3-Deazauridine->3-DAU-TP Phosphorylation 3-DAU-TP->UTP 3-DAU-TP->UTP Competitively Inhibits CTP Synthase General Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay CTP Synthase Enzyme Inhibition Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Proliferation_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Xenograft_Model Establish Xenograft Tumor Model IC50_Determination->Xenograft_Model Lead Compound Selection Treatment Compound Administration Xenograft_Model->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Efficacy_Analysis Analyze Antitumor Efficacy Monitoring->Efficacy_Analysis

References

Illuminating Isoform Selectivity: A Comparative Analysis of CTPS1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the isoform selectivity of therapeutic compounds is paramount. This guide provides a detailed comparison of CTPS1-IN-1 and other notable CTP synthase (CTPS) inhibitors, focusing on their selectivity for the CTPS1 isoform over CTPS2. The presented data, compiled from robust biochemical assays, aims to facilitate informed decisions in drug discovery and development projects targeting nucleotide synthesis pathways.

The de novo synthesis of cytidine (B196190) triphosphate (CTP) is a critical process for cellular proliferation, and it is catalyzed by two human isoforms of CTP synthase, CTPS1 and CTPS2. While both enzymes perform the same catalytic function, their tissue distribution and roles in specific physiological and pathological processes differ. CTPS1 is particularly important for the proliferation of lymphocytes, making it an attractive target for autoimmune diseases and certain cancers.[1][2] Consequently, the development of inhibitors with high selectivity for CTPS1 is a key objective to minimize off-target effects.

This guide focuses on "CTP Synthetase-IN-1," a commercially available inhibitor, and compares its activity with other well-characterized selective and non-selective compounds.

Comparative Inhibitory Activity of CTPS Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against human CTPS1 and CTPS2. The data clearly illustrates the spectrum of selectivity, from non-selective to highly selective inhibitors.

Compound NameCTPS1 IC50 (nM)CTPS2 IC50 (nM)Selectivity (CTPS2 IC50 / CTPS1 IC50)Reference
CTP Synthetase-IN-13218~0.6 (Non-selective)[3]
R80Not explicitly stated, but potent nanomolar>3 orders of magnitude higher than CTPS1>1000[2]
STP-B (STP938)Potent nanomolar>1,300-fold higher than CTPS1>1300[4][5]

Key Observations:

  • CTP Synthetase-IN-1 demonstrates a lack of selectivity, inhibiting both CTPS1 and CTPS2 with similar potency.[3]

  • R80 is a highly selective inhibitor of CTPS1, with a selectivity of over three orders of magnitude compared to CTPS2.[2]

  • STP-B (STP938) also exhibits remarkable selectivity for CTPS1, with a reported selectivity of over 1,300-fold.[4][5]

Experimental Methodologies for Determining Isoform Selectivity

The determination of inhibitor potency and selectivity relies on precise and reproducible biochemical assays. The two primary methods cited in the characterization of the compounds in this guide are the ADP-Glo™ Kinase Assay and the RapidFire™ High-Throughput Mass Spectrometry Assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the CTPS-catalyzed reaction. The production of ADP is directly proportional to the enzyme's activity.

Principle:

  • CTPS Reaction: In the presence of its substrates (UTP, ATP, and glutamine), CTPS converts UTP to CTP, concomitantly producing ADP from ATP.

  • ATP Depletion: After the enzymatic reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the first step into ATP.

  • Luminescent Signal Generation: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial amount of ADP produced.

Generalized Protocol:

  • A reaction mixture is prepared containing the CTPS enzyme (either CTPS1 or CTPS2), its substrates (UTP, ATP, glutamine), and the test inhibitor at various concentrations.

  • The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • The ADP-Glo™ Reagent is added to stop the reaction and deplete excess ATP.

  • The plate is incubated at room temperature.

  • The Kinase Detection Reagent is added to convert ADP to ATP and initiate the luminescence reaction.

  • After another incubation period, the luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.[2][6]

RapidFire™ High-Throughput Mass Spectrometry (MS) Assay

The RapidFire™ MS assay is a label-free method that directly measures the product of the enzymatic reaction, providing a direct assessment of enzyme activity.

Principle:

  • Enzymatic Reaction: The CTPS reaction is carried out in the presence of substrates and the inhibitor.

  • Rapid Sample Cleanup: The reaction is quenched, and the sample is rapidly loaded onto a solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.

  • Mass Spectrometry Analysis: The product of interest (CTP) is then eluted from the cartridge and directly injected into a mass spectrometer for quantification.

Generalized Protocol:

  • The CTPS enzymatic reaction is performed in a multi-well plate format with varying concentrations of the inhibitor.

  • The reaction is stopped at a specific time point.

  • The plate is loaded onto the RapidFire™ system.

  • Samples are sequentially aspirated and subjected to rapid online SPE.

  • The purified product is eluted and analyzed by the mass spectrometer.

  • The amount of product formed is quantified, and IC50 values are determined by plotting product formation against inhibitor concentration.

Experimental Workflow for Assessing CTPS Isoform Selectivity

The following diagram illustrates a typical workflow for determining the isoform selectivity of a CTPS inhibitor.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Assay_Plate Prepare Assay Plates (Enzyme + Inhibitor + Substrates) Inhibitor->Assay_Plate Enzymes Recombinant Human CTPS1 & CTPS2 Enzymes->Assay_Plate Reagents Assay Reagents (ATP, UTP, Glutamine, Buffers) Reagents->Assay_Plate Incubation Incubate at Controlled Temperature Assay_Plate->Incubation Detection Detection (ADP-Glo™ or RapidFire™ MS) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Calculation for CTPS1 & CTPS2 Data_Acquisition->IC50_Calc Selectivity_Det Determine Selectivity Ratio (IC50 CTPS2 / IC50 CTPS1) IC50_Calc->Selectivity_Det

Caption: Workflow for determining CTPS inhibitor isoform selectivity.

Conclusion

The data presented in this guide underscores the importance of experimentally confirming the isoform selectivity of CTPS inhibitors. While "CTP Synthetase-IN-1" is a potent inhibitor of both CTPS isoforms, it lacks selectivity. In contrast, compounds like R80 and STP-B (STP938) have been specifically designed and validated as highly selective CTPS1 inhibitors. For researchers investigating the specific roles of CTPS1 in health and disease, or for those developing targeted therapies, the choice of an appropriately selective tool compound is critical. The detailed experimental protocols and workflow provided herein offer a framework for the rigorous evaluation of current and future CTPS inhibitors.

References

Validating the Mechanism of CTPS1 Inhibition: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of rescue experiments designed to validate the mechanism of action of CTP synthase 1 (CTPS1) inhibitors. By understanding and applying these experimental frameworks, researchers can rigorously confirm that the observed cellular effects of a CTPS1 inhibitor are indeed a direct consequence of its on-target activity. This is a critical step in the preclinical validation of any targeted therapeutic.

Introduction to CTPS1 and its Inhibition

CTP synthase 1 (CTPS1) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). CTP is an essential precursor for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as activated lymphocytes and various cancer cells, exhibit a heightened dependence on the de novo synthesis of pyrimidines, making CTPS1 an attractive target for therapeutic intervention in immunology and oncology.[2][3]

Small molecule inhibitors of CTPS1 have been developed to block this essential metabolic pathway, thereby leading to the depletion of the intracellular CTP pool and subsequent inhibition of cell proliferation and induction of apoptosis.[3][4] To definitively establish that the biological effects of a CTPS1 inhibitor are a direct result of its intended mechanism, a "rescue" experiment is paramount.

The Cytidine Rescue Experiment: The Gold Standard for On-Target Validation

The most direct method to validate the on-target mechanism of a CTPS1 inhibitor is the cytidine rescue experiment. This experiment is based on the principle that if an inhibitor's anti-proliferative effects are solely due to the depletion of CTP, then supplying cells with an exogenous source of cytidine should bypass the enzymatic block and restore cell viability. Cells can utilize the pyrimidine salvage pathway to convert exogenous cytidine into CTP, thus replenishing the depleted nucleotide pool.[3][5]

Logical Workflow of a Cytidine Rescue Experiment

cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Outcome Measurement A Cancer Cell Line (e.g., Jurkat, JEKO-1) D Vehicle Control A->D E CTPS1 Inhibitor Alone A->E F CTPS1 Inhibitor + Cytidine A->F G Cytidine Alone A->G B CTPS1 Inhibitor (e.g., STP-B) B->E B->F C Exogenous Cytidine C->F C->G H Cell Proliferation/Viability Assay (e.g., CellTiter-Glo) D->H E->H F->H G->H

Caption: Workflow of a cytidine rescue experiment.

Comparative Analysis of CTPS1 Inhibitors in Rescue Experiments

While the specific inhibitor "CTPS1-IN-1" was not identified in our literature search, we present a comparative analysis using a well-characterized selective CTPS1 inhibitor, STP-B , and a non-selective CTPS inhibitor, 3-deaza-uridine (3-DU) . This comparison highlights the importance of selectivity in targeted therapies.

Quantitative Data from Rescue Experiments
InhibitorCell LineInhibitor ConcentrationCytidine ConcentrationOutcome: Cell Viability (% of Control)Reference
STP-B (Selective CTPS1 Inhibitor)Jurkat (T-cell leukemia)IC90200 µMInhibition of proliferation fully reversed[3]
STP-B (Selective CTPS1 Inhibitor)Multiple Myeloma Cell LinesEffective concentrations200 µMApoptosis prevented[6]
3-deaza-uridine (3-DU) (Non-selective CTPS1/2 Inhibitor)HEK293T cells40 µM200 µMProliferation rescued to control levels[5]

Note: The data presented is a summary of findings from the cited literature. For precise quantitative values, please refer to the original publications.

Experimental Protocols

Key Experimental Protocol: Cytidine Rescue of Cancer Cell Proliferation

This protocol is a generalized procedure based on methodologies reported in the literature for assessing the on-target activity of CTPS1 inhibitors.[3][5]

1. Cell Culture:

  • Culture a cancer cell line known to be sensitive to CTPS1 inhibition (e.g., Jurkat, JEKO-1, or various multiple myeloma cell lines) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

2. Experimental Plating:

  • Seed the cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

3. Treatment:

  • Prepare four treatment groups in triplicate:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the inhibitor.

    • Inhibitor Alone: Cells treated with the CTPS1 inhibitor at a concentration known to inhibit proliferation (e.g., IC90).

    • Inhibitor + Cytidine: Cells treated with the CTPS1 inhibitor and a rescuing concentration of cytidine (typically 50-200 µM).

    • Cytidine Alone: Cells treated with cytidine alone to control for any effects of cytidine on cell growth.

4. Incubation:

  • Incubate the plates for a period sufficient to observe a significant effect on cell proliferation, typically 72 hours.

5. Viability/Proliferation Assay:

  • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

6. Data Analysis:

  • Normalize the results to the vehicle control group. A successful rescue is demonstrated if the viability of the "Inhibitor + Cytidine" group is significantly higher than the "Inhibitor Alone" group and is comparable to the vehicle control.

Signaling Pathway: On-Target Validation through the Pyrimidine Salvage Pathway

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Pyrimidine Salvage Pathway UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP_de_novo CTP CTPS1->CTP_de_novo Blocked by Inhibitor DNA_RNA DNA/RNA Synthesis & Cell Proliferation CTP_de_novo->DNA_RNA Cytidine_ex Exogenous Cytidine Salvage Salvage Pathway Enzymes Cytidine_ex->Salvage CTP_salvage CTP Salvage->CTP_salvage CTP_salvage->DNA_RNA Rescue Pathway Inhibitor CTPS1 Inhibitor (e.g., this compound) Inhibitor->CTPS1

Caption: Mechanism of cytidine rescue.

Conclusion

Rescue experiments are an indispensable tool for the validation of the mechanism of action of targeted therapies. For CTPS1 inhibitors, the cytidine rescue experiment provides clear and compelling evidence of on-target activity. By demonstrating that the anti-proliferative effects of the inhibitor can be reversed by bypassing the inhibited step in the metabolic pathway, researchers can confidently attribute the observed phenotype to the intended molecular target. This rigorous validation is a cornerstone of robust drug development and is essential for advancing novel CTPS1 inhibitors towards clinical applications.

References

A Comparative Guide to the In Vivo Efficacy of CTPS1 Inhibitors: CTPS1-IN-1 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the CTP Synthetase 1 (CTPS1) inhibitor, CTPS1-IN-1, alongside other notable compounds targeting the same enzyme. The information is intended to assist researchers in evaluating the therapeutic potential of these inhibitors across different disease models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to CTPS1 Inhibition

Cytidine triphosphate (CTP) synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the formation of CTP from uridine (B1682114) triphosphate (UTP).[1][2][3][4] This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on its activity.[1][4] Consequently, CTPS1 has emerged as a promising therapeutic target for various cancers and autoimmune diseases.[4][5] This guide focuses on the in vivo performance of this compound and compares it with other well-documented CTPS1 inhibitors.

CTPS1 Signaling Pathway

CTPS1 is the rate-limiting enzyme in the de novo synthesis of CTP. Its activity is crucial for providing the necessary building blocks for DNA and RNA synthesis, especially in rapidly dividing cells. The pathway is also interconnected with other cellular processes, including the p53 pathway and the DNA damage response.[2][5]

CTPS1_Signaling_Pathway CTPS1 in De Novo Pyrimidine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_regulation Cellular Processes UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP CTPS1->CTP ATP, Glutamine p53 p53 Pathway CTPS1->p53 associated with DDR DNA Damage Response CTPS1->DDR implicated in DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation CTPS1_IN_1 This compound & Other Inhibitors CTPS1_IN_1->CTPS1

Caption: CTPS1's role in the de novo pyrimidine synthesis pathway.

In Vivo Efficacy Comparison

The following tables summarize the available in vivo efficacy data for this compound and other selected CTPS1 inhibitors. It is important to note that the preclinical models used vary, which should be considered when making direct comparisons.

Table 1: In Vivo Efficacy of CTPS1 Inhibitors in Autoimmune/Inflammatory Models
CompoundDisease ModelAnimal ModelDosing RegimenKey FindingsReference
This compound Collagen-Induced Arthritis (CIA)Not Specified10-50 mg/kg, p.o., twice daily for 18 daysSignificant improvements in disease severity indicators.[6]
JHU-083 Autoimmune Hepatitis (AIH)MouseNot SpecifiedSuppressed T-cell activation and inhibited Th1/Th17 differentiation.[7]
Table 2: In Vivo Efficacy of CTPS1 Inhibitors in Cancer Models
CompoundCancer ModelAnimal ModelDosing RegimenKey FindingsReference
STP-B Mantle Cell Lymphoma Xenograft (Z138)Not SpecifiedNot SpecifiedReduced tumor growth to 71% of control at day 17.[8]
STP-B Multiple Myeloma XenograftNot SpecifiedNot SpecifiedBlocked tumor growth.[1]
STP938 T-cell Neoplasia Xenograft (Jurkat cells)Immunodeficient miceSubcutaneous, every two daysDose-dependent inhibition of tumor growth.[9]
JHU-083 Orthotopic IDH1R132H GliomaNude mice25 mg/kgImproved survival (p=0.027 vs control).[9][10][11][12][13]
JHU-083 MYC-driven MedulloblastomaImmune-competent and -deficient miceOralSignificantly increased survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited in vivo studies.

Lymphoma Xenograft Model (for STP-B/STP938)

A common methodology for establishing and evaluating the efficacy of compounds in lymphoma xenograft models involves the following steps:

  • Cell Culture: Human lymphoma cell lines (e.g., Z138, Jurkat) are cultured in appropriate media and conditions.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of lymphoma cells is injected subcutaneously into the flank of the mice.[14]

  • Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., STP-B) or vehicle is administered according to the specified dosing regimen.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or at a predetermined time point. Tumor volumes and animal survival are the primary efficacy endpoints.

Lymphoma_Xenograft_Workflow Lymphoma Xenograft Experimental Workflow A 1. Culture Lymphoma Cells B 2. Prepare Cell Suspension A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Monitor Tumor Growth C->D E 5. Randomize Mice and Initiate Treatment D->E F 6. Continue Treatment and Monitoring E->F G 7. Endpoint Analysis (Tumor Volume, Survival) F->G

Caption: A typical workflow for a lymphoma xenograft study.

Orthotopic Glioma Model (for JHU-083)

Orthotopic models are designed to mimic the natural tumor microenvironment more closely.

  • Cell Culture: Human glioma cell lines (e.g., BT142 IDH1R132H) are cultured.[9][10][11][12][13]

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used.

  • Stereotactic Surgery: A precise number of glioma cells are surgically implanted directly into the brain of the anesthetized mice.[15][16][17][18]

  • Tumor Monitoring: Tumor growth is often monitored using non-invasive imaging techniques like bioluminescence imaging or MRI. Animal survival and neurological symptoms are also key monitoring parameters.[19]

  • Treatment: Treatment with the investigational compound (e.g., JHU-083) or vehicle is initiated as per the study design.

  • Endpoint: The primary endpoint is typically animal survival. Histological analysis of the brain may be performed at the end of the study to confirm tumor growth and assess treatment effects.

Glioma_Orthotopic_Workflow Orthotopic Glioma Model Experimental Workflow A 1. Culture Glioma Cells B 2. Prepare Cell Suspension A->B C 3. Stereotactic Intracranial Injection B->C D 4. Monitor Tumor Growth (e.g., Imaging) & Animal Health C->D E 5. Initiate Treatment D->E F 6. Continue Treatment and Monitoring E->F G 7. Endpoint Analysis (Survival, Histology) F->G

Caption: A general workflow for an orthotopic glioma model study.

Discussion and Conclusion

The available data indicates that CTPS1 inhibitors are a promising class of therapeutic agents with demonstrated in vivo activity in both cancer and autoimmune models. This compound has shown efficacy in a preclinical model of arthritis, suggesting its potential as an anti-inflammatory agent.[6] Other inhibitors, such as STP-B/STP938 and JHU-083, have shown significant antitumor effects in various aggressive cancer models, including lymphoma, multiple myeloma, and glioma.[1][8][9][10][11][12][13][20]

A direct, head-to-head comparison of the in vivo efficacy of this compound with other compounds is challenging due to the different disease models employed in the available studies. To provide a more definitive comparative assessment, future studies should aim to evaluate these compounds in the same preclinical models. For instance, testing this compound in relevant cancer xenograft models would allow for a more direct comparison with STP-B and JHU-083. Conversely, evaluating STP-B and JHU-083 in autoimmune models could provide valuable insights into their potential as anti-inflammatory therapies.

Researchers are encouraged to consider the specific disease indication of interest when selecting a CTPS1 inhibitor for further development and to conduct head-to-head studies to determine the most potent and effective compound for their specific application. The detailed protocols and pathway information provided in this guide are intended to facilitate the design and execution of such studies.

References

Validating the Anti-Proliferative Effects of CTPS1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of CTPS1-IN-1 with other cytidine (B196190) triphosphate (CTP) synthase 1 (CTPS1) inhibitors and alternative cancer therapeutics. The information presented is supported by experimental data to aid in the evaluation and validation of this targeted inhibitor.

CTP synthase 1 is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the formation of CTP from uridine (B1682114) triphosphate (UTP). Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on this pathway for the synthesis of DNA and RNA. Inhibition of CTPS1, therefore, presents a promising therapeutic strategy for various malignancies, including lymphoid cancers.

Comparative Analysis of Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant anti-proliferative agents against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound/RegimenTarget/Mechanism of ActionCell Line(s)IC50 (nM)Reference(s)
CTPS1 Inhibitors
This compoundCTPS1, CTPS2Human CTPS1 (enzyme assay)32
Human CTPS2 (enzyme assay)18
STP-BSelective CTPS1Neoplastic T-cell lines (9 lines)2 - 183
Neoplastic B-cell lines (12 of 14 lines)3 - 356
JURKAT (T-ALL)Nanomolar range
Dencatistat (STP938)Selective CTPS1Hematological cell lines (43 of 56 lines)< 100
Solid tumor cell lines (27 of 141 lines)Potent activity
Alternative Therapies
PI3K Inhibitors (RAD001, BEZ235, BKM120)PI3K/mTOR pathwayLymphoid malignancy cell lines (18 lines)46 - 28,000
HDAC Inhibitors (ITF-A, ITF-B)Histone DeacetylasesLymphoma cell lines (32 lines)< 20 (ITF-A), < 50 (ITF-B)
Brentuximab vedotinCD30Hodgkin Lymphoma, ALCLNot directly measured by IC50 in these studies, but demonstrates high clinical response rates.
CHOP Chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)DNA alkylation, Topoisomerase II inhibition, Microtubule disruption, Glucocorticoid receptor agonismMantle Cell Lymphoma (JeKo-1)4,800 ng/mL (at 24h)

Experimental Protocols

Detailed methodologies for key anti-proliferative assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the CTPS1 signaling pathway and a general experimental workflow for assessing anti-proliferative effects.

CTPS1_Signaling_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_downstream Downstream Cellular Processes cluster_inhibition Inhibition UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine Glutamine Glutamine->CTPS1 ATP ATP ATP->CTPS1 CTP CTP CTPS1->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation CTPS1_IN_1 This compound Inhibition Inhibition CTPS1_IN_1->Inhibition Inhibition->CTPS1

Caption: CTPS1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture treatment 2. Treatment with This compound & Alternatives cell_culture->treatment assay 3. Anti-Proliferative Assay (MTT or CellTiter-Glo) treatment->assay data_acq 4. Data Acquisition (Absorbance/Luminescence) assay->data_acq analysis 5. Data Analysis (IC50 Determination) data_acq->analysis comparison 6. Comparative Evaluation analysis->comparison end End comparison->end

Caption: General workflow for evaluating anti-proliferative effects.

Selective CTPS1 Inhibition: A Comparative Analysis of Specificity Against CTPS2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of isoform-selective inhibitors is a critical objective in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the specificity of a selective inhibitor targeting CTP synthase 1 (CTPS1) versus its closely related isoform, CTP synthase 2 (CTPS2). The focus of this analysis is the clinical-stage inhibitor STP938 (also known as STP-B), with supporting data from other relevant compounds to illustrate the spectrum of selectivity.

Executive Summary

CTP synthase 1 (CTPS1) has emerged as a promising therapeutic target in immunology and oncology due to its essential role in lymphocyte proliferation. In contrast, CTPS2 is more broadly expressed and appears to be sufficient for the CTP requirements of most other tissues. This isoform distinction presents a therapeutic window for selective CTPS1 inhibitors to exert their effects on target cells while sparing healthy tissues. Experimental data demonstrates that compounds such as STP938 exhibit a high degree of selectivity for CTPS1 over CTPS2, offering a promising avenue for the development of targeted therapies.

Comparative Inhibitor Specificity

The following table summarizes the inhibitory activity of selected compounds against human CTPS1 and CTPS2. The data highlights the significant difference in potency, and therefore specificity, between selective and non-selective inhibitors.

Compound NameTarget(s)CTPS1 IC50 (nM)CTPS2 IC50 (nM)Selectivity (CTPS2 IC50 / CTPS1 IC50)
STP938 (STP-B) CTPS1Not specifiedNot specified>1,300-fold[1]
R80 CTPS1~10>1,000>100-fold
T35 CTPS1/CTPS2~10~10~1-fold (Non-selective)
CTP Synthetase-IN-1 CTPS1/CTPS23218~0.6-fold (Non-selective)[2]

Note: Specific IC50 values for STP938 are not publicly available, but its high selectivity is well-documented.

Experimental Protocols

The determination of inhibitor specificity against CTPS1 and CTPS2 relies on robust biochemical assays. The most commonly cited method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the CTP synthesis reaction.

ADP-Glo™ Assay for CTPS1/CTPS2 Activity and Inhibition

Objective: To measure the enzymatic activity of CTPS1 and CTPS2 in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Principle: The CTPS enzyme utilizes ATP to convert UTP to CTP, producing ADP as a byproduct. The ADP-Glo™ assay is a two-step process. First, the CTPS reaction is stopped, and the remaining ATP is depleted. Second, the generated ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced and thus the enzyme's activity.

Materials:

  • Purified recombinant human CTPS1 and CTPS2 enzymes

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.1 mg/ml BSA)

  • Substrates: UTP, ATP, and glutamine

  • Inhibitor compound (e.g., STP938) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of CTPS1 or CTPS2 in assay buffer.

    • Prepare a substrate mix containing UTP, ATP, and glutamine in assay buffer.

  • Inhibitor Preparation:

    • Perform a serial dilution of the inhibitor compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add the inhibitor solution to the wells of the 384-well plate.

    • Add the enzyme solution to the wells.

    • Initiate the reaction by adding the substrate mix to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, using a suitable data analysis software.

Visualizing the Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams have been generated.

CTP_Synthesis_Pathway cluster_substrates Substrates cluster_products Products UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTPS2 CTPS2 UTP->CTPS2 ATP ATP ATP->CTPS1 ATP->CTPS2 Glutamine Glutamine Glutamine->CTPS1 Glutamine->CTPS2 CTP CTP ADP ADP Glutamate Glutamate CTPS1->CTP CTPS1->ADP CTPS1->Glutamate CTPS2->CTP CTPS2->ADP CTPS2->Glutamate Inhibitor STP938 (CTPS1-IN-1) Inhibitor->CTPS1 Inhibition

Caption: De novo CTP synthesis pathway catalyzed by CTPS1 and CTPS2, and the inhibitory action of a selective CTPS1 inhibitor.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrates, Inhibitor) reaction_setup Set up Reaction Mixtures in 384-well Plate start->reaction_setup incubation Incubate at 30°C for 60 minutes reaction_setup->incubation add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->add_adpglo incubation2 Incubate at RT for 40 minutes add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) incubation2->add_detection incubation3 Incubate at RT for 30-60 minutes add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: Plot Luminescence vs. [Inhibitor] Calculate IC50 read_luminescence->data_analysis end End: Determine Inhibitor Specificity data_analysis->end

Caption: Workflow for determining inhibitor specificity using the ADP-Glo™ assay.

Conclusion

The selective inhibition of CTPS1 over CTPS2 represents a promising therapeutic strategy. The high selectivity of inhibitors like STP938, as determined by robust biochemical assays, underscores the feasibility of targeting CTPS1 for the treatment of certain cancers and autoimmune diseases while potentially minimizing mechanism-based toxicities associated with non-specific CTP synthesis inhibition. The methodologies and data presented in this guide provide a framework for the continued evaluation and development of next-generation isoform-selective inhibitors.

References

A Comparative Guide: Cross-Validation of Pharmacological and Genetic Inhibition of CTPS1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary methodologies for inhibiting CTP Synthase 1 (CTPS1), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway and a promising therapeutic target in oncology and immunology. We will explore the cross-validation of results obtained through the use of a selective chemical inhibitor, CTPS1-IN-1 (and its well-characterized analogue, STP-B), and genetic knockdown via short hairpin RNA (shRNA). The consistent phenotypic outcomes observed across these distinct inhibitory methods strengthen the case for CTPS1 as a key regulator of cell proliferation and survival.

Executive Summary

Both pharmacological inhibition and genetic knockdown of CTPS1 consistently lead to a significant reduction in cancer cell proliferation and viability. These complementary approaches validate CTPS1 as a crucial target for therapeutic intervention. While chemical inhibitors offer temporal control and dose-dependent effects, genetic knockdown provides a highly specific and often more profound long-term suppression of the target protein. The convergence of data from both methodologies on key cellular processes—such as cell cycle progression and stress response pathways—provides a robust validation of on-target effects.

Data Presentation: Quantitative Comparison of CTPS1 Inhibition Methods

The following tables summarize quantitative data from various studies, illustrating the impact of both pharmacological and genetic inhibition of CTPS1 on cancer cell lines.

Pharmacological Inhibition of CTPS1 Cell Line IC50 (nM) Effect
This compound[1]Jurkat (T-cell leukemia)32Inhibition of CTPS1 activity
STP-B[2]Mantle Cell Lymphoma (MCL) cell lines (N=11)Median: 220 (Range: 7-3,100)Reduced cell viability
STP-B[3]Jurkat (T-ALL)<10Highly sensitive to proliferation inhibition
STP-B[1]Multiple Myeloma (MM) cell lines (6 of 12)31 - 234Reduced cell viability
Genetic Knockdown of CTPS1 (shRNA) Cell Line Knockdown Efficiency Effect
shCTPS1[4]MDA-MB-231 & HCC1937 (Triple-Negative Breast Cancer)Not specified, but significant reduction shown by Western BlotDramatically inhibited proliferation, migration, and invasion; induced apoptosis.
shCTPS1[5]RKO & HCT116 (Colorectal Cancer)Not specified, but significant reduction shown by Western BlotSignificantly decreased cell viability and metastasis.
shCTPS1[6]HD-MB03 (Medulloblastoma)Not specified, but effective tumorsphere growth inhibition shownSignificant attenuation of tumorsphere growth in vitro.

Note: The data presented is compiled from multiple sources and direct quantitative comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Protocol 1: Cell Viability Assay for CTPS1 Inhibitor

This protocol is adapted from studies using selective CTPS1 inhibitors like STP-B.[7][8]

  • Cell Plating: Seed cancer cell lines (e.g., Jurkat, MCL lines) in triplicate in 96-well plates at a density of 1 x 10^4 cells/well and incubate at 37°C with 5% CO2.

  • Compound Treatment: The following day, add the CTPS1 inhibitor (e.g., this compound or STP-B) at various concentrations. Include a DMSO-only control (final concentration typically 0.1%).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the half-maximal inhibitory concentration (IC50) using appropriate software.

Protocol 2: Lentiviral shRNA-Mediated Knockdown of CTPS1

This is a general protocol for stable gene knockdown using lentiviral particles, based on established methods.[9][10][11]

  • Cell Plating: Twenty-four hours prior to transduction, plate the target cells (e.g., MDA-MB-231, HCT116) in 12-well plates to be approximately 50% confluent on the day of infection.

  • Transduction: Thaw lentiviral particles containing CTPS1-targeting shRNA or a non-targeting control shRNA. Add the viral particles to the cells, along with Polybrene® (typically 2–10 µg/ml) to enhance transduction efficiency. Gently swirl the plate and incubate overnight.

  • Media Change: The following day, replace the virus-containing medium with fresh complete medium.

  • Selection: After 24-48 hours, begin selection of transduced cells by adding an appropriate antibiotic (e.g., puromycin, with the concentration determined by a prior titration curve) to the culture medium.

  • Expansion and Verification: Culture the cells in selection medium, refreshing it every 3-4 days, until resistant colonies are established. Expand these clones and verify CTPS1 knockdown efficiency by quantitative real-time PCR (qRT-PCR) and/or Western blotting.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is used to assess changes in key proteins following CTPS1 inhibition or knockdown.[12][13]

  • Cell Lysis: After treatment with a CTPS1 inhibitor or successful knockdown, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CHK1, p53, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CTPS1 and the experimental workflows.

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Downstream Cellular Processes cluster_2 Inhibition UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP DNA_RNA_Synthesis DNA/RNA Synthesis CTP->DNA_RNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis CTPS1->CTP Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Phospholipid_Synthesis->Cell_Proliferation Inhibitor This compound Inhibitor->CTPS1 shRNA shRNA shRNA->CTPS1 (degradation)

Caption: The role of CTPS1 in pyrimidine synthesis and the points of intervention.

cluster_0 CTPS1 Inhibition cluster_1 Cellular Consequences cluster_2 Signaling Pathway Activation CTPS1_Inhibition CTPS1 Inhibition (Pharmacological or Genetic) CTP_depletion CTP Depletion CTPS1_Inhibition->CTP_depletion Replication_Stress Replication Stress CTP_depletion->Replication_Stress S_Phase_Arrest S-Phase Arrest Replication_Stress->S_Phase_Arrest ATR_CHK1 ATR-CHK1 Pathway Activation Replication_Stress->ATR_CHK1 p53_pathway p53 Pathway (context-dependent) Replication_Stress->p53_pathway Apoptosis Apoptosis S_Phase_Arrest->Apoptosis p53_pathway->Apoptosis

Caption: Key signaling pathways affected by the inhibition of CTPS1.

cluster_0 Pharmacological Inhibition Workflow cluster_1 Genetic Knockdown Workflow A_start Plate Cells A_treat Treat with this compound A_start->A_treat A_incubate Incubate (e.g., 72h) A_treat->A_incubate A_assay Cell Viability Assay A_incubate->A_assay A_analyze Analyze (IC50) A_assay->A_analyze B_start Plate Cells B_transduce Transduce with shRNA Lentivirus B_start->B_transduce B_select Select with Antibiotic B_transduce->B_select B_expand Expand Clones B_select->B_expand B_verify Verify Knockdown (WB/qRT-PCR) B_expand->B_verify B_assay Functional Assays B_verify->B_assay

Caption: Comparative experimental workflows for CTPS1 inhibition studies.

Discussion and Conclusion

The presented data and methodologies demonstrate a strong correlation between the outcomes of pharmacological inhibition and genetic knockdown of CTPS1. Both approaches lead to a marked decrease in cell proliferation and viability, primarily through the induction of replication stress and cell cycle arrest in the S-phase.[6][14] The activation of the ATR-CHK1 signaling pathway is a consistent molecular consequence observed with both methods, underscoring the on-target effect of CTPS1 inhibition on DNA replication.[13][15] The involvement of the p53 pathway appears to be context-dependent.[5][15]

The use of a selective chemical inhibitor like this compound or STP-B allows for dose-response studies and a temporal analysis of cellular effects. In contrast, shRNA-mediated knockdown provides a sustained and highly specific ablation of the target protein, which is invaluable for validating the long-term consequences of target inhibition. The convergence of results from these orthogonal approaches provides a high degree of confidence in CTPS1 as a therapeutic target. This cross-validation is a critical step in the preclinical development of novel cancer and immunomodulatory therapies targeting the de novo pyrimidine synthesis pathway.

References

Comparative Analysis of CTPS1 Inhibitors in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for hematological malignancies is rapidly evolving, with a growing focus on metabolic pathways that are crucial for cancer cell proliferation. One such promising target is CTP Synthase 1 (CTPS1), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] Due to its essential role in lymphocyte proliferation, selective inhibition of CTPS1 presents a compelling therapeutic strategy for various B- and T-cell cancers.[1][4][5] This guide provides a comparative overview of the leading CTPS1 inhibitors currently under investigation, supported by preclinical and early clinical data.

Introduction to CTPS1 as a Therapeutic Target

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA.[3][6] The final, rate-limiting step in its de novo synthesis—the conversion of UTP to CTP—is catalyzed by two homologous enzymes, CTPS1 and CTPS2.[1][7][8] Healthy lymphocytes are uniquely dependent on CTPS1 for proliferation, whereas most other tissues can utilize CTPS2, creating a clear therapeutic window.[1][5][7] Genetic evidence from humans with hypomorphic mutations in the CTPS1 gene shows impaired T- and B-cell expansion without other systemic pathologies, reinforcing the rationale for selective CTPS1 inhibition in lymphoid malignancies.[2][5]

Pharmacological inhibition of CTPS1 aims to selectively starve malignant lymphoid cells of CTP, thereby disrupting DNA and RNA synthesis, inducing cell cycle arrest, and ultimately triggering apoptosis.[2][4][9] This targeted approach holds the potential for greater efficacy and reduced toxicity compared to conventional chemotherapies.[9]

Leading CTPS1 Inhibitors: A Comparative Overview

The most prominent CTPS1 inhibitors currently in development belong to a series of small molecules developed by Step Pharma. The lead clinical candidate is STP938, with STP-B serving as a widely used tool compound in preclinical studies.

InhibitorDevelopment StageSelectivity (CTPS1 vs. CTPS2)Administration RouteKey Indications
STP938 Phase 1/2 Clinical Trial (NCT05463263)[7]>1,300-fold[7]Oral[10][11]Relapsed/Refractory B-cell and T-cell Lymphoma[7][10]
STP-B Preclinical>1,300-fold[2]Subcutaneous (in vivo studies)[4]Mantle Cell Lymphoma, T-ALL (preclinical models)[2][4]

Preclinical Efficacy Data

Selective CTPS1 inhibitors have demonstrated potent single-agent activity in a wide range of hematological cancer models.

In Vitro Activity

In vitro studies have consistently shown that CTPS1 inhibitors are highly effective at nanomolar concentrations across various cell lines derived from hematological malignancies, with T-cell malignancies showing particular sensitivity.[4][5]

Cell LineCancer TypeInhibitorIC50 (nM)Reference
Various Hematological Leukemia, LymphomaSTP938<100 nM in 77% (43/56) of cell lines[5][11]
T-cell Malignancies T-cell Lymphoma/LeukemiaSTP-BNanomolar range[4]
B-cell Malignancies Mantle Cell Lymphoma, etc.STP-BNanomolar range[2][4]
Mantle Cell Lymphoma Mantle Cell LymphomaSTP-BLD50 <120 nM (after 48h)[2]
In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor activity of CTPS1 inhibitors.

ModelCancer TypeInhibitorDosingOutcomeReference
JEKO-1 Xenograft Mantle Cell Lymphoma (B-cell)STP-BDaily or alternate days, subcutaneousDose-dependent inhibition of tumor growth[4]
JURKAT Xenograft T-cell Acute Lymphoblastic LeukemiaSTP-BDaily or alternate days, subcutaneousDose-dependent inhibition of tumor growth[4]
JURKAT CDx Xenograft T-cell LeukemiaSTP938Oral, 14 daysUp to 43% tumor regression[11]
Z138 Xenograft Mantle Cell LymphomaSTP-BNot specifiedDemonstrated in vivo efficacy[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for CTPS1 inhibitors is the depletion of intracellular CTP pools. This has several downstream consequences that culminate in cancer cell death.

  • Inhibition of Pyrimidine Synthesis: The inhibitor binds to the ATP pocket of CTPS1, blocking its enzymatic function.[1]

  • Replication Stress & S-Phase Arrest: The lack of CTP stalls DNA replication, leading to an arrest in the early S-phase of the cell cycle.[2]

  • Inhibition of Protein Synthesis: CTP is also required for RNA synthesis. Its depletion leads to a general inhibition of protein translation, which critically affects the levels of short-lived proteins.[2]

  • MCL1 Downregulation & Apoptosis: One key anti-apoptotic protein with a short half-life is MCL1. CTPS1 inhibition leads to a rapid decrease in MCL1 levels, tipping the cellular balance towards apoptosis.[2]

The following diagram illustrates the core signaling pathway affected by CTPS1 inhibition.

CTPS1_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_cellular_processes Cellular Processes UTP UTP CTPS1 CTPS1 Enzyme UTP->CTPS1 Substrate CTP CTP CTPS1->CTP Catalysis Apoptosis Apoptosis DNA_RNA_Synth DNA & RNA Synthesis CTP->DNA_RNA_Synth Protein_Synth Protein Synthesis CTP->Protein_Synth Proliferation Cell Proliferation & Survival DNA_RNA_Synth->Proliferation MCL1 MCL1 Protein Protein_Synth->MCL1 MCL1->Proliferation Inhibits Apoptosis Inhibitor CTPS1 Inhibitor (e.g., STP938) Inhibitor->CTPS1 Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines viability Cell Viability Assay (IC50 Determination) start->viability apoptosis Apoptosis Assay (Annexin V) start->apoptosis cell_cycle Cell Cycle Analysis (BrdU/PI) start->cell_cycle xenograft Xenograft Model (Immunodeficient Mice) viability->xenograft Candidate Selection treatment Inhibitor Administration (Oral / Subcutaneous) xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Efficacy Assessment (Tumor Growth Inhibition) monitoring->endpoint

References

Safety Operating Guide

Essential Guide to the Safe Disposal of CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of CTPS1-IN-1, a potent cytidine (B196190) 5'-triphosphate synthetase (CTPS) inhibitor. Adherence to these procedures is critical for operational safety and responsible chemical management.

Immediate Safety and Handling

Before commencing any disposal procedures, ensure you are familiar with the potential hazards associated with this compound. Always operate within a well-ventilated area, such as a chemical fume hood, and utilize appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach to waste segregation and containment to prevent contamination and ensure safe handling.

  • Waste Identification and Segregation: All materials that have come into direct contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound, including stock solutions typically prepared in DMSO.[1]

    • Contaminated laboratory consumables such as pipette tips, tubes, vials, and flasks.

    • Contaminated PPE, including gloves.

  • Solid Waste Disposal:

    • Collect all solid waste, including contaminated consumables and PPE, in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a chemically compatible material and feature a secure, tight-fitting lid.

    • Label the container clearly as "Hazardous Chemical Waste" and specify the contents, including "this compound".

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a sealed, leak-proof container.

    • The container must be chemically compatible with the solvents used (e.g., glass for DMSO solutions).

    • Crucially, never dispose of liquid waste containing this compound down the drain.

    • Clearly label the liquid waste container as "Hazardous Chemical Waste" and list all chemical components with their approximate concentrations (e.g., "this compound in DMSO").

  • Decontamination of Glassware:

    • For reusable glassware, rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual this compound.

    • Collect the initial rinsate as hazardous liquid waste. Subsequent rinses should also be collected as hazardous waste.

    • After the initial solvent rinse, glassware can typically be washed with soap and water.

  • Storage and Pickup:

    • Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that incompatible waste types are segregated to prevent accidental reactions.

    • Keep waste containers closed except when adding waste.

    • Arrange for the timely pickup of hazardous waste by your institution's EHS department.

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound. This information is crucial for safe handling and for providing accurate details on hazardous waste labels.

PropertyValueReference
Molecular Formula C₂₀H₁₉F₃N₆O₃S₂[1][2]
Molecular Weight 512.53 g/mol [1][2]
CAS Number 2338811-71-3[1][3]
Appearance Solid (powder)[1]
Solubility Soluble in DMSO (80 mg/mL)[1]
Storage (Solid) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 1 year[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CTPS1_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_final Final Disposal A Wear Appropriate PPE B Handle in a Fume Hood A->B C Solid this compound B->C D Liquid this compound Solution B->D E Contaminated Consumables & PPE B->E F Solid Hazardous Waste Container C->F G Liquid Hazardous Waste Container D->G E->F H Label Waste Containers Clearly F->H G->H I Store in Designated Area H->I J Arrange EHS Pickup I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CTPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for the potent CTP synthase 1 inhibitor, CTPS1-IN-1, are critical for ensuring a secure laboratory environment. This guide provides immediate, operational, and procedural information for researchers, scientists, and drug development professionals.

When working with this compound, a potent enzyme inhibitor, a multi-faceted approach to safety is paramount. This includes the consistent use of appropriate personal protective equipment (PPE), adherence to strict handling procedures, and a clear plan for waste disposal. The following information is designed to provide clear, step-by-step guidance to minimize exposure and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory when handling this compound. Given its nature as a potent powdered substance, the primary risks involve inhalation and skin contact. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Respiratory Full-face particle respiratorA respirator with N99 (US) or P2 (EN 143) filter cartridges is recommended as a minimum. For situations with a higher risk of aerosolization or if it's the sole means of protection, a full-face supplied air respirator should be used.
Hands Chemical-resistant glovesNitrile gloves should be inspected before each use. Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.
Eyes Safety glasses with side shields or gogglesStandard laboratory safety glasses provide a minimum level of protection. For splash hazards, chemical safety goggles are required.
Body Laboratory coatA standard laboratory coat should be worn to protect against incidental contact. Ensure it is kept clean and laundered regularly.

Operational Workflow for Safe Handling and Disposal

To ensure a safe and efficient workflow, from receiving the compound to its final disposal, a structured approach is necessary. The following diagram outlines the key steps and decision points for handling this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Prepare Workspace 2. Prepare a Designated Workspace (e.g., Chemical Fume Hood) Don PPE->Prepare Workspace Weigh Compound 3. Weigh this compound Powder (Use anti-static measures) Prepare Workspace->Weigh Compound Prepare Solution 4. Prepare Stock Solution (In a suitable, closed container) Weigh Compound->Prepare Solution Perform Experiment 5. Conduct Experiment (Minimize aerosol generation) Prepare Solution->Perform Experiment Decontaminate 6. Decontaminate Workspace and Equipment Perform Experiment->Decontaminate Segregate Waste 7. Segregate Waste (Solid vs. Liquid, Contaminated PPE) Decontaminate->Segregate Waste Dispose Waste 8. Dispose of Waste (Follow institutional guidelines) Segregate Waste->Dispose Waste Doff PPE 9. Doff PPE in Correct Order Dispose Waste->Doff PPE

Safe handling and disposal workflow for this compound.

Detailed Procedural Guidance

Receiving and Storage: Upon receiving this compound, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling and Preparation of Solutions: All handling of the solid compound, including weighing and preparation of stock solutions, should be conducted in a designated area with appropriate engineering controls, such as a chemical fume hood, to prevent inhalation of dust. Use appropriate tools to handle the powder and avoid creating dust. When preparing solutions, add the solvent to the solid slowly to minimize aerosolization.

In Case of a Spill: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, including respiratory protection, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. Do not let the product enter drains.

Disposal Plan: All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are properly labeled with the contents.

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.